Etridiazole
Description
Propriétés
IUPAC Name |
5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3N2OS/c1-2-11-4-9-3(10-12-4)5(6,7)8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTVWCSONPJJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NS1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032547 | |
| Record name | Etridiazole | |
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Molecular Weight |
247.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pure: Pale yellow liquid; Technical product: Reddish-brown liquid; mp = 19.9 deg C; [HSDB] Light yellow liquid; mp = 20 deg C; [MSDSonline] | |
| Record name | Terrazole | |
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Boiling Point |
95 °C at 1 mm Hg | |
| Record name | Etridiazole | |
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Flash Point |
154.5 °C (open cup) | |
| Record name | Etridiazole | |
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Solubility |
SOL IN ACETONE, ETHER, ETHANOL, XYLENE, CARBON TETRACHLORIDE, Practically insoluble in water but soluble in many organic solvents, Miscible with ethanol, methanol, aromatic hydrocarbons, acetonitrile, hexane, xylene., In water, 117 mg/L at 25 °C | |
| Record name | Etridiazole | |
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Density |
1.497 at 25 °C | |
| Record name | Etridiazole | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0001 [mmHg], 1.1X10-2 mm Hg at 25 °C (1430 mPa at 25 °C) | |
| Record name | Terrazole | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
PALE YELLOW LIQUID WHEN PURE, Reddish-brown liquid | |
CAS No. |
2593-15-9 | |
| Record name | Etridiazole | |
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| Record name | Etridiazole [BSI:ISO] | |
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| Record name | 5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole | |
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| Record name | ETRIDIAZOLE | |
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| Record name | Etridiazole | |
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Melting Point |
22 °C | |
| Record name | Etridiazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Etridiazole: A Technical Guide to its Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etridiazole, an organochlorine fungicide, is a member of the 1,2,4-thiadiazole class of compounds.[1] It is primarily utilized for the control of soil-borne diseases caused by Pythium and Phytophthora species in various agricultural and horticultural settings.[1] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical methodologies related to this compound, intended to serve as a comprehensive resource for researchers and professionals in the fields of agrochemistry, environmental science, and drug development.
Chemical and Physical Properties
This compound is characterized as a pale yellow liquid in its pure form, though technical grade products may appear as a reddish-brown liquid.[1] It possesses a mild, persistent odor.[1] Key quantitative chemical and physical properties are summarized in the tables below for ease of reference and comparison.
Table 1: General Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole[1][2] |
| Chemical Formula | C₅H₅Cl₃N₂OS[2][3][4][5] |
| Molecular Weight | 247.52 g/mol [6] |
| CAS Number | 2593-15-9[2] |
| Appearance | Pure: Pale yellow liquid; Technical: Reddish-brown liquid[1] |
| Odor | Mild and persistent[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 22 °C[1][6] |
| Boiling Point | 95 °C at 1 mmHg[1][6] |
| Density | 1.497 g/cm³ at 25 °C[1][6] |
| Vapor Pressure | 0.011 mmHg at 25 °C[6] |
| Water Solubility | 117 mg/L at 25 °C[7] |
| LogP (Octanol/Water Partition Coefficient) | 3.37[1][6] |
| pKa | 2.77[1] |
| Flash Point | 154.5 °C (open cup)[1][8] |
Chemical Structure
The chemical structure of this compound consists of a 1,2,4-thiadiazole ring substituted with an ethoxy group at position 5 and a trichloromethyl group at position 3.[1]
Table 3: Structural Identifiers for this compound
| Identifier | String |
| SMILES | CCOC1=NC(=NS1)C(Cl)(Cl)Cl[1][3] |
| InChI | InChI=1S/C5H5Cl3N2OS/c1-2-11-4-9-3(10-12-4)5(6,7)8/h2H2,1H3[1][3][5] |
| InChIKey | KQTVWCSONPJJPE-UHFFFAOYSA-N[1][3][5] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through the reaction of trichloroacetamidine hydrochloride with trichloromethanesulfenyl chloride, followed by a reaction with sodium hydroxide in ethanol.[1] An alternative synthesis route starts from acetonitrile.[1] While detailed industrial synthesis protocols are proprietary, a laboratory-scale synthesis can be conceptualized as follows:
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Disclaimer: This is a conceptual workflow. The synthesis of this compound should only be attempted by qualified chemists in a well-equipped laboratory with appropriate safety precautions, as it involves hazardous materials and intermediates.
Analytical Methodologies
The determination of this compound residues in environmental and biological matrices is crucial for monitoring and risk assessment. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common analytical techniques.
1. Analysis of this compound in Soil by GC-MS
This protocol is based on the methods described for the analysis of this compound and its degradates in soil.
-
Sample Preparation:
-
Weigh a representative sample of soil (e.g., 10 g) into a centrifuge tube.
-
Add an extraction solvent, such as a mixture of dichloromethane and acetone (e.g., 75:25 v/v).
-
Shake vigorously for a specified period (e.g., 30 minutes) to ensure efficient extraction.
-
Centrifuge the sample to separate the soil particles from the solvent.
-
Carefully transfer the supernatant (the solvent extract) to a clean tube.
-
The extract can be concentrated, for example, by evaporation under a gentle stream of nitrogen, and then reconstituted in a suitable solvent for GC-MS analysis.
-
-
GC-MS Instrumental Parameters (Illustrative):
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: Agilent DB-5MS (15 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 65 °C, hold for 2 minutes, then ramp to 150 °C.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Single quadrupole or tandem quadrupole.
-
Ionization Mode: Electron Ionization (EI).
-
Monitored Ions (m/z): For quantification and confirmation of this compound, specific ions are monitored (e.g., m/z 211.00, 185.00, and 183.00).
-
2. Analysis of this compound in Water by LC-MS/MS
This protocol is adapted from methods for the analysis of this compound in surface and ground water.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a solid-phase extraction cartridge (e.g., Oasis MAX) with appropriate solvents (e.g., methanol followed by water).
-
Pass a known volume of the water sample through the conditioned SPE cartridge. This compound will be retained on the sorbent.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound from the cartridge using a suitable solvent (e.g., 2% trifluoroacetic acid in methanol).
-
Evaporate the eluate to dryness and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumental Parameters (Illustrative):
-
Liquid Chromatograph: Shimadzu Nexera series UHPLC or similar.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Transitions: Monitor specific precursor-to-product ion transitions for quantification and confirmation of this compound.
-
Mode of Action and Metabolic Pathways
Inhibition of Lipid Peroxidation
The primary mode of action of this compound as a fungicide is the inhibition of lipid peroxidation.[9] Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids, particularly polyunsaturated fatty acids in cell membranes. By inhibiting this process, this compound disrupts the integrity and function of fungal cell membranes, ultimately leading to cell death.
Caption: this compound's mode of action via inhibition of lipid peroxidation.
Metabolic Pathways
This compound is metabolized in both plants and animals.
-
In Plants: Studies in cotton have shown that this compound is taken up systemically and is eventually degraded into naturally occurring compounds. The metabolic process involves dechlorination and the splitting of the thiadiazole ring, leading to the formation of urea and fatty acids.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modification of the existing maximum residue levels for this compound in various crops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cotton.org [cotton.org]
Etridiazole (CAS No. 2593-15-9): A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etridiazole, identified by the CAS number 2593-15-9, is a selective fungicide with both protective and curative properties.[1][2] It is primarily used to control soil-borne diseases caused by Pythium and Phytophthora species in agricultural and horticultural settings.[1][2][3] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, mechanism of action, synthesis, analytical methodologies, toxicological profile, and environmental fate. All quantitative data are presented in structured tables for ease of reference. Detailed experimental protocols for key analytical methods are provided, and metabolic pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Chemical and Physical Properties
This compound is chemically known as 5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole.[1][4][5] The technical product is a reddish-brown liquid or semi-solid, while in its pure form, it appears as a pale-yellow liquid with a mild odor.[1][2] A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 2593-15-9 | [4][6] |
| Molecular Formula | C5H5Cl3N2OS | [2][6][7] |
| Molecular Weight | 247.53 g/mol | [2][6] |
| Appearance | Pure: Pale-yellow liquid; Technical: Reddish-brown liquid or semi-solid | [1][2] |
| Melting Point | 19.9 - 22 °C | [2][4][5] |
| Boiling Point | 95 °C at 1 mmHg | [4][5] |
| Density | 1.497 - 1.503 g/cm³ at 25 °C | [2][4][5] |
| Vapor Pressure | 0.011 mmHg (1.43 Pa) at 25 °C | [1][4] |
| Water Solubility | 117 mg/L at 25 °C | [2][8] |
| LogP (Kow) | 3.37 | [2][5] |
| Henry's Law Constant | 1.3 x 10⁻⁵ atm·m³/mol (estimated) | [1] |
Mechanism of Action
This compound functions as a lipid peroxidation inhibitor.[8][9] It disrupts the biosynthesis of essential fatty acids in fungi, which are critical for maintaining cell membrane integrity and function.[10] This inhibition of lipid synthesis prevents fungal growth and reproduction, thereby halting the progression of the disease.[10] this compound exhibits systemic activity, meaning it can be absorbed by the plant's roots and translocated throughout the plant, providing internal protection against pathogens.[3][10][11]
Figure 1: Proposed mechanism of action for this compound.
Synthesis of this compound
The commercial synthesis of this compound can be achieved through a multi-step process. One common method involves the reaction of trichloroacetamidine hydrochloride with trichloromethanesulfenyl chloride, followed by a reaction with sodium hydroxide in ethanol.[1][4] Another described synthesis route starts from acetonitrile.[4] A generalized workflow for a common synthesis pathway is depicted below.
Figure 2: Generalized synthesis workflow for this compound.
Analytical Methodologies
The determination of this compound and its metabolites in environmental matrices such as soil and water is crucial for regulatory and research purposes. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12][13]
Experimental Protocol: Determination in Soil
This protocol is a composite based on validated methods for the quantitative determination of this compound and its metabolites, 3-dichloromethyl-5-ethoxy-1,2,4-thiadiazole (3-DCMT or DCE) and 3-carboxy-5-ethoxy-1,2,4-thiadiazole (this compound acid or 3-Carb-T), in soil.[12][14]
Materials:
-
Soil sample
-
Dichloromethane (DCM): Acetone (75:25, v/v)
-
Acetonitrile: Water (20:80, v/v)
-
2% Trifluoroacetic acid (TFA) in methanol
-
Anion exchange solid-phase extraction (SPE) cartridges
-
GC-MS system
-
LC-MS/MS system
-
Benzophenone (internal standard)
Procedure:
For this compound and 3-DCMT (DCE) Analysis (GC-MS):
-
Extraction: Extract a known weight of the soil sample with a DCM:acetone (75:25, v/v) solution.
-
Concentration: Evaporate an aliquot of the extract to dryness.
-
Reconstitution: Reconstitute the residue in acetone containing a known concentration of Benzophenone as an internal standard.
-
Analysis: Analyze the sample using a GC-MS system.
For this compound Acid (3-Carb-T) Analysis (LC-MS/MS):
-
Extraction: Extract a known weight of the soil sample with an acetonitrile:water (20:80, v/v) solution.
-
Solid-Phase Extraction (SPE): Pass an aliquot of the extract through an anion exchange SPE cartridge.
-
Elution: Elute the analyte from the SPE cartridge using 2% TFA in methanol.
-
Concentration and Reconstitution: Evaporate the eluate and reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., acetonitrile:water:TFA, 20:80:0.1, v/v/v).
-
Analysis: Analyze the sample using an LC-MS/MS system.
Instrumental Parameters (General):
-
GC-MS: Use a suitable capillary column (e.g., DB-5MS) with a temperature program. Monitor characteristic ions for quantification and confirmation.[13]
-
LC-MS/MS: Employ a suitable C18 column with a gradient elution. Monitor specific precursor-product ion transitions for the analyte.[13]
Quality Control:
-
The Limit of Quantification (LOQ) for all three analytes in soil is typically 50 µg/kg.[12]
-
Method validation should demonstrate mean recoveries between 70-120% with a relative standard deviation (RSD) of ≤20%.[12]
Figure 3: Analytical workflow for this compound and its metabolites in soil.
Toxicology
This compound exhibits low acute toxicity in mammals via oral, dermal, and inhalation routes.[1][2][15] However, chronic exposure has been associated with effects on the liver, kidney, and thyroid in animal studies.[15] It is classified as a Group B2 Probable Human Carcinogen by the U.S. EPA.[2][4]
| Endpoint | Species | Value | Reference(s) |
| Acute Oral LD50 | Rat | 1028 - 1100 mg/kg | [1][2][4] |
| Rabbit | 779 mg/kg | [2][4] | |
| Mouse | 2000 mg/kg | [4] | |
| Acute Dermal LD50 | Rabbit | > 5000 mg/kg | [1][2] |
| Acute Inhalation LC50 (4h) | Rat | 5.7 mg/L | [1][2] |
| Avian Acute Oral LD50 | Mallard Duck | > 2150 mg/kg | [2] |
| Bobwhite Quail | > 5000 mg/kg | [1][2] | |
| Fish LC50 (96h) | Bluegill Sunfish | 3.27 mg/L | [1][2] |
| Aquatic Invertebrate EC50 (48h) | Daphnia magna | > 4.8 mg/L | [2] |
Metabolism
The metabolic fate of this compound has been studied in both mammals and plants.
Mammalian Metabolism
In mammals, this compound is rapidly absorbed and extensively metabolized.[16] The primary metabolic pathways involve the dechlorination of the trichloromethyl group, which can be followed by oxidation to form a carboxylic acid derivative, or through glutathione-mediated dechlorination.[1][2] The glutathione conjugate is further catabolized via the mercapturic acid pathway to a cysteine conjugate, which is then N-acetylated to yield the mercapturic acid.[1][2] In rats, both the carboxylic acid metabolite (ET-CA) and the mercapturic acid metabolite (ET-MA) have been identified in urine.[1][5] In humans, only ET-CA has been identified as a urinary metabolite.[1][5]
Figure 4: Major mammalian metabolic pathways of this compound.
Plant Metabolism
In plants, such as cotton, soil-applied this compound is readily absorbed by the roots and translocated systemically.[3][11] In mature plants, it is metabolized into naturally occurring compounds.[3][11] The metabolic process involves dechlorination followed by the cleavage of the thiadiazole ring, ultimately leading to the formation of urea and naturally occurring fatty acids like linoleic, stearic, and palmitic acids.[3]
Environmental Fate and Ecotoxicology
This compound is characterized by moderate persistence and high volatility.[17] Its environmental behavior is influenced by factors such as soil type, pH, and temperature.
| Parameter | Condition | Value | Reference(s) |
| Hydrolysis Half-life (DT50) | pH 6, 25 °C | 103 days | [1][2][5] |
| pH 6, 45 °C | 12 days | [1][5] | |
| Soil Photolysis | N/A | Susceptible | [1][5] |
| Aqueous Photolysis | N/A | Stable | [1][5][17] |
| Terrestrial Field Dissipation Half-life | Various sites | 4 - 33 days | [1][5] |
| Bioconcentration Factor (BCF) | Bluegill sunfish | 193 (whole fish) | [1] |
This compound is moderately toxic to fish and aquatic invertebrates.[17] A degradation product, 3-dichloromethyl-5-ethoxy-1,2,4-thiadiazole, is reported to be highly toxic to aquatic organisms.[1][17] Due to its stability in water and potential for runoff, its use on golf course turf at high application rates is an environmental concern.[17]
Conclusion
This compound remains an effective fungicide for the control of specific soil-borne pathogens. This guide has synthesized key technical information on its properties, mechanism of action, synthesis, analytical detection, toxicology, and environmental behavior. The provided data tables, experimental protocols, and diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and environmental science. A thorough understanding of its characteristics is essential for its safe and effective use, as well as for the development of new and improved fungicidal agents.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 2593-15-9 [chemicalbook.com]
- 3. cotton.org [cotton.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound (Ref: Olin 2424) [sitem.herts.ac.uk]
- 9. gilbasolutions.com [gilbasolutions.com]
- 10. chemicalwarehouse.com [chemicalwarehouse.com]
- 11. This compound - Efficacy, Mode of Action and Plant Metabolism [cotton.org]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Etridiazole: An In-depth Technical Guide on its Proposed Mechanism as a Lipid Peroxidation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etridiazole is a fungicide classified by the Fungicide Resistance Action Committee (FRAC) under Group 14, with a proposed mechanism of action involving alteration of cell membrane permeability and fatty acids. More specifically, it is also placed in FRAC Group F3, suggesting a role in inducing cell peroxidation.[1][2][3] While the precise biochemical pathway of this compound as a lipid peroxidation inhibitor in fungi remains to be fully elucidated, this guide synthesizes the current understanding, presents a hypothesized mechanism of action, and provides detailed experimental protocols for investigating this proposed activity. Evidence from mammalian studies suggests that metabolites of this compound may be responsible for initiating lipid peroxidation, a theory that warrants further investigation in fungal systems.[4] This document aims to provide a comprehensive resource for researchers in mycology, fungicide development, and cellular biology to explore and potentially validate the role of this compound in modulating lipid peroxidation.
Introduction to this compound
This compound, chemically known as 5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole, is a systemic fungicide primarily used to control soil-borne diseases caused by oomycete pathogens such as Pythium and Phytophthora.[5][6] Its efficacy in protecting a wide range of crops has been well-documented for several decades.[6] While its fungicidal properties are established, the specific molecular interactions leading to fungal cell death are still an area of active investigation.
The Proposed Mechanism of Action: Lipid Peroxidation Inhibition
The Fungicide Resistance Action Committee (FRAC) provides a classification system for fungicides based on their mode of action to aid in resistance management. This compound is categorized in FRAC Group 14 , which includes compounds that affect cell membrane permeability and fatty acids, with a proposed mechanism of action.[7] It is also listed in the more specific FRAC Group F3 , with a "proposed" mode of action related to cell peroxidation .[1][2] This classification suggests that this compound's fungicidal activity is linked to the oxidative degradation of lipids within fungal cell membranes.
Lipid peroxidation is a chain reaction process that results in the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), which are integral components of cell membranes. This process leads to the formation of lipid radicals and ultimately, a variety of cytotoxic end-products, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can cause significant damage to cellular components and compromise membrane integrity, leading to cell death.
While direct evidence of this compound-induced lipid peroxidation in fungi is limited in publicly available literature, a study on the hepatotoxicity of this compound in mice suggested that its metabolites could be responsible for initiating "destructive lipid peroxidation of the microsomal membranes".[4] This finding in a mammalian system provides a plausible hypothesis for its mechanism in fungi: this compound may be metabolized by fungal enzymes into reactive intermediates that trigger lipid peroxidation.
Hypothesized Signaling and Action Pathway
Based on the available information, a potential mechanism for this compound's action as a lipid peroxidation modulator is proposed. It is important to note that this pathway is hypothetical and requires experimental validation.
Caption: Hypothesized mechanism of this compound-induced lipid peroxidation in fungal cells.
Experimental Protocols for Assessing Lipid Peroxidation
To investigate the proposed mechanism of action of this compound, standardized assays for measuring lipid peroxidation are essential. The following are detailed protocols for commonly used methods.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method to measure malondialdehyde (MDA), a major secondary product of lipid peroxidation.
| Step | Procedure |
| 1. Fungal Culture and Treatment | Grow the target fungal species in a suitable liquid medium to the desired growth phase. Expose the cultures to various concentrations of this compound (and a solvent control) for a defined period. |
| 2. Mycelial Harvest and Homogenization | Harvest the mycelia by filtration and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Homogenize the mycelia in ice-cold buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation. |
| 3. Protein Precipitation | To an aliquot of the homogenate, add an equal volume of trichloroacetic acid (TCA) solution (e.g., 10-20% w/v) to precipitate proteins. Incubate on ice for 15-30 minutes. |
| 4. Centrifugation | Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein. |
| 5. Reaction with Thiobarbituric Acid (TBA) | Transfer the supernatant to a new tube and add an equal volume of 0.67% (w/v) TBA solution. |
| 6. Incubation | Incubate the mixture in a boiling water bath for 10-15 minutes to allow the formation of the MDA-TBA adduct, which is a pink chromogen. |
| 7. Spectrophotometric Measurement | Cool the samples to room temperature and measure the absorbance of the MDA-TBA adduct at 532 nm using a spectrophotometer. |
| 8. Calculation | Quantify the MDA concentration using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10^5 M^-1 cm^-1) or by generating a standard curve with a known concentration of MDA. |
Reference Protocols: [8][9][10]
Experimental Workflow Diagram
Caption: Standard experimental workflow for the TBARS assay to measure lipid peroxidation.
Quantitative Data from Related Studies
As of the writing of this guide, there is a lack of publicly available quantitative data specifically detailing the inhibitory or inductive effects of this compound on lipid peroxidation in fungi (e.g., IC50 or EC50 values). Research in this area is encouraged to fill this knowledge gap.
For context, studies on other fungicides have demonstrated their potential to induce lipid peroxidation. For example, the fungicide carbendazim was shown to increase MDA content in Pisum sativum by 84% at a concentration of 3000 µg kg⁻¹.[11] Another study on the antifungal compound thymol showed a significant increase in MDA concentration in Fusarium graminearum with increasing treatment levels.[12]
Logical Relationships and Considerations
The investigation into this compound's role as a lipid peroxidation inhibitor should consider several interconnected cellular processes.
References
- 1. vvvforum.eu [vvvforum.eu]
- 2. scribd.com [scribd.com]
- 3. croplife.org.au [croplife.org.au]
- 4. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. cotton.org [cotton.org]
- 7. Fungicide Families or Groups | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 8. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 9. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 10. mmpc.org [mmpc.org]
- 11. Toxicity of fungicides to Pisum sativum: a study of oxidative damage, growth suppression, cellular death and morpho-anatomical changes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Etridiazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etridiazole is a fungicide used for the control of soil-borne diseases caused by Pythium and Phytophthora species. This document provides a detailed overview of its chemical identity, physicochemical properties, toxicological data, and mechanisms of action. It includes available experimental protocols for its synthesis and analysis, and visual representations of its metabolic pathways and potential signaling interactions. This guide is intended to serve as a comprehensive resource for professionals in the fields of agricultural science, environmental science, and drug development.
Chemical Identity
Synonyms
This compound is also known by a variety of other names, including:
Physicochemical and Toxicological Data
The following tables summarize the key physicochemical and toxicological properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₅H₅Cl₃N₂OS | [1] |
| Molar Mass | 247.52 g·mol⁻¹ | [1] |
| Appearance | Pure: Colorless, odorless liquid. Impure: Pale yellow liquid with a mild, persistent odor. | [1][2] |
| Density | 1.497 g/cm³ | [1] |
| Melting Point | 22 °C | [1] |
| Boiling Point | 95 °C at 1 mmHg | [1] |
| Solubility in Water | 0.117 g/dm³ | [1] |
| log P (Octanol-Water Partition Coefficient) | 3.37 | [1] |
| Vapor Pressure | 0.011 mmHg at 25°C | [1] |
| pKa | 2.27 | [1] |
| Flash Point | 154.5 °C | [1] |
Table 2: Acute Toxicity of this compound
| Test | Species | Route | Value | References |
| LD₅₀ | Rat | Oral | 1028 mg/kg | [1] |
| LD₅₀ | Mouse | Oral | 2000 mg/kg | [1] |
| LD₅₀ | Rabbit | Oral | 779 mg/kg | [1] |
| LD₅₀ | Rabbit | Dermal | 1700 mg/kg | [1] |
This compound has been classified as a Group B2 Probable Human Carcinogen.[1]
Mechanism of Action
This compound's primary mode of action as a fungicide is the inhibition of lipid peroxidation and the biosynthesis of essential fatty acids in fungi.[6][7] These fatty acids are critical components of the fungal cell membrane, and their disruption leads to a loss of membrane integrity and function, ultimately inhibiting fungal growth and reproduction.[7] It exhibits contact, protective, and curative actions against fungal pathogens.[6][8]
Experimental Protocols
Synthesis of this compound
Two primary synthesis routes for this compound have been described:
-
From Acetonitrile: This method involves a multi-step process starting with acetonitrile.[6]
-
From Trichloroacetamidine Hydrochloride: This route involves the reaction of trichloroacetamidine hydrochloride with trichloromethanesulfenyl chloride, followed by a reaction with sodium hydroxide in ethanol.[6]
A key intermediate in the commercial production is 5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole, which is formed through the chlorination and ethoxylation of a thiadiazole ring system.[2] Trichloroacetonitrile is a known precursor in the synthesis of this compound.[9]
Analytical Methods
The determination of this compound and its metabolites in environmental samples is crucial for monitoring and risk assessment. The following outlines a validated analytical method for water and soil samples.
Method: EPA MRID No. 50534503 and 50584601 for water; EPA MRID No. 50584602 for soil.[1][7][10]
Analytes: this compound and its metabolites, 3-DCMT (DCE) and 3-Carb-T (this compound acid).[1]
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and 3-DCMT.[1][7]
-
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for 3-Carb-T.[1][7]
Protocol for Water Samples: [1][7]
-
Sample Preparation (this compound and 3-DCMT):
-
Fortify control water samples with this compound and DCE.
-
Extract once with iso-octane.
-
Centrifuge at 1200 rpm for 20 minutes for phase separation.
-
Dilute extracts as necessary to be within the calibration range.
-
-
Sample Preparation (3-Carb-T):
-
Add ammonium hydroxide to the water sample.
-
Load the sample onto a pre-conditioned Oasis Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) column.
-
Elute the analyte with 2% trifluoroacetic acid in methanol.
-
Evaporate the eluate and reconstitute with an acetonitrile:water:trifluoroacetic acid solution.
-
-
Instrumental Analysis:
-
GC-MS (this compound and 3-DCMT):
-
Column: Agilent DB-5MS (15 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Volume: 2.00 µL.
-
Temperature Program: Initial 65°C (hold 2 min) to 150°C.
-
Ions Monitored (m/z): this compound (211.00, 185.00, 183.00), 3-DCMT (149.00, 184.00, 186.00).
-
-
LC-MS/MS (3-Carb-T):
-
Monitor one primary and one confirmatory ion transition.
-
-
Protocol for Soil Samples: [10]
-
Sample Preparation (this compound and DCE):
-
Fortify control soil samples with this compound and DCE.
-
Extract with a mixture of dichloromethane and acetone.
-
-
Sample Preparation (this compound Acid):
-
Fortify control soil samples with this compound acid.
-
Extract with an acetonitrile:water mixture.
-
Clean up the extract using anion exchange SPE.
-
Elute with 2% TFA in methanol, evaporate, and reconstitute.
-
-
Instrumental Analysis:
-
Analyze using GC-MS for this compound and DCE (with Benzophenone as an internal standard) and LC-MS/MS for this compound acid.
-
Developmental Toxicity Study in Zebrafish Embryos[11]
This protocol describes a method to assess the developmental toxicity of this compound using a zebrafish model.
-
Test Organism: Zebrafish (Danio rerio) embryos (2.0–3.0 hours post-fertilization).
-
Exposure:
-
Prepare a 20 mg/L solution of this compound in E3 buffer.
-
Place 50-60 embryos in petri dishes containing either the this compound solution or E3 buffer (control).
-
Transfer 20 embryos per well into 24-well plates for each condition.
-
-
Assessment of Developmental Deformities:
-
Monitor embryos for developmental abnormalities, particularly in the eyes, heart, and overall growth, for 96 hours.
-
Anesthetize embryos/larvae with ethyl 3-aminobenzoate methanesulfonate (0.1%) as needed for observation.
-
-
Transcriptome Analysis:
-
At 96 hours, freeze 30-40 embryos/larvae from each condition in liquid nitrogen.
-
Extract total RNA and perform paired-end sequencing (e.g., on a NovaSeq platform).
-
Analyze for differentially expressed genes (DEGs) and perform gene ontology and KEGG pathway enrichment analysis.
-
-
qPCR Validation:
-
Validate the transcriptome data for selected genes using quantitative real-time PCR (qPCR).
-
Metabolism
This compound is metabolized differently in mammals and plants.
-
In Mammals (Rats and Humans): Orally administered this compound is metabolized to 5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid (ET-CA) and N-acetyl-S-(5-ethoxy-1,2,4-thiadiazol-3-yl-methyl)-L-cysteine (ET-MA).[8][9] The main metabolic pathways involve dechlorination of the trichloromethyl group, followed by oxidation or glutathione-mediated dechlorination and subsequent catabolism via the mercapturic acid pathway.[8]
-
In Plants (Cotton): In mature cotton plants grown in treated soil, this compound is metabolized to naturally occurring compounds, including urea and fatty acids such as linoleic, stearic, and palmitic acids.[11] This process involves dechlorination and the splitting of the thiadiazole ring.[11]
Signaling Pathways
The fungicidal activity of this compound is attributed to the inhibition of lipid peroxidation.[2] This process involves the oxidative degradation of lipids, where free radicals abstract electrons from lipids in cell membranes, leading to cell damage.
Recent transcriptomic studies in zebrafish embryos exposed to this compound have identified several enriched KEGG pathways that may be associated with its toxicity. These include:[12][13]
-
MAPK Signaling Pathway: This pathway is crucial for regulating a wide range of cellular processes, including growth, differentiation, and stress responses.
-
Calcium Signaling Pathway: Essential for numerous biological functions, including heart development and function. Disruptions in calcium signaling can lead to developmental abnormalities.[13]
-
Phototransduction: This pathway is involved in the conversion of light into an electrical signal in the retina.
-
Aminoacyl-tRNA Biosynthesis: A fundamental process in protein synthesis.
-
Vascular Smooth Muscle Contraction: Important for cardiovascular function.
References
- 1. epa.gov [epa.gov]
- 2. This compound (Ref: Olin 2424) [sitem.herts.ac.uk]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. cotton.org [cotton.org]
- 12. Transcriptome Profiling of this compound-Exposed Zebrafish (Danio rerio) Embryos Reveals Pathways Associated with Cardiac and Ocular Toxicities [mdpi.com]
- 13. Transcriptome Profiling of this compound-Exposed Zebrafish (Danio rerio) Embryos Reveals Pathways Associated with Cardiac and Ocular Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
Etridiazole Degradation in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etridiazole, a fungicide widely used to control soil-borne pathogens, undergoes degradation in the soil environment through a combination of biotic and abiotic processes. This technical guide provides an in-depth overview of the this compound degradation pathway in soil, synthesizing available data on its metabolites, degradation kinetics, and the influence of environmental factors. Detailed experimental protocols for studying its degradation are also presented, along with visualizations of the degradation pathway and experimental workflows to aid researchers in this field.
Introduction
This compound (5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole) is an effective fungicide employed against a range of plant diseases caused by oomycetes such as Pythium and Phytophthora species.[1] Its application in agriculture necessitates a thorough understanding of its environmental fate, particularly its persistence and degradation pathways in soil, to assess its potential ecological impact. The degradation of this compound is a complex process influenced by soil type, microbial activity, and various physicochemical parameters. This guide aims to provide a comprehensive technical resource on the degradation of this compound in the soil matrix.
This compound Degradation Pathway
The degradation of this compound in soil proceeds through both microbial (biotic) and chemical (abiotic) transformations. Biodegradation is considered a significant process in the dissipation of this compound from soil.[2]
Key Metabolites
Research has identified two primary metabolites of this compound in soil:
-
3-dichloromethyl-5-ethoxy-1,2,4-thiadiazole (3-DCMT or DCE): This metabolite is formed through the reductive dechlorination of the trichloromethyl group of the parent this compound molecule.[2][3]
-
3-carboxylic acid-5-ethoxy-1,2,4-thiadiazole (3-Carb-T or this compound acid): This metabolite is a further degradation product.[3]
Proposed Degradation Pathway
The degradation of this compound is initiated by the transformation of the trichloromethyl group. The proposed pathway involves the following key steps:
-
Reductive Dechlorination: The trichloromethyl group of this compound is sequentially dechlorinated, likely mediated by soil microorganisms, to form 3-DCMT.
-
Hydrolysis and Oxidation: Subsequent hydrolysis and oxidation of the dichloromethyl group of 3-DCMT can lead to the formation of the carboxylic acid derivative, 3-Carb-T.
-
Ring Cleavage: Ultimately, the thiadiazole ring is expected to be cleaved, leading to the formation of smaller, more readily mineralized compounds such as urea and fatty acids, although specific intermediates in this process are not well-documented in soil studies.[1]
dot
Caption: Proposed degradation pathway of this compound in soil.
Factors Influencing this compound Degradation
The rate of this compound degradation in soil is significantly influenced by a variety of environmental factors.
Microbial Activity
Biodegradation is a primary driver of this compound dissipation. The half-life of this compound is significantly shorter under anaerobic conditions (3 days) compared to aerobic conditions (9.5 days) in a silt loam at 25°C, suggesting that anaerobic microorganisms play a crucial role in its degradation.[2] While specific microbial species responsible for this compound degradation have not been extensively documented, it is known that triazole fungicides can impact soil microbial populations.[4]
Soil Properties
-
Soil Type: The half-life of this compound varies with soil type. For instance, a half-life of 7 days was observed in a sandy clay loam in a field study, while it was 9.5 days in a silt loam under laboratory conditions.[2]
-
Organic Matter: Soil organic matter can influence pesticide degradation through sorption and by providing a habitat and carbon source for microbial communities.
-
pH: The pH of the soil can affect both microbial activity and the rate of abiotic hydrolysis.
Abiotic Factors
-
Photolysis: this compound is susceptible to photolysis. After 7 days of continuous exposure to sunlight at 20°C, 5.5-7.5% decomposition has been observed.[2] A degradation product, 3-dichloromethyl-5-ethoxy-1,2,4-thiadiazole, has been observed in soil photolysis studies.[2]
-
Hydrolysis: Hydrolysis is not expected to be a major degradation pathway under typical environmental conditions. The hydrolysis half-life at pH 6 and 25°C is 103 days, though this decreases to 12 days at 45°C.[2]
Quantitative Data on this compound Degradation
The persistence of this compound in soil is typically quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate.
| Soil Type | Condition | Temperature (°C) | pH | Half-life (days) | Reference |
| Silt Loam | Aerobic | 25 | - | 9.5 | [2] |
| Silt Loam | Anaerobic | 25 | - | 3 | [2] |
| Sandy Clay Loam | Field Study | - | - | 7 | [2] |
| - | Hydrolysis | 25 | 6 | 103 | [2] |
| - | Hydrolysis | 45 | 6 | 12 | [2] |
| Sand Loam | - | - | - | Koc: 349 | [2] |
| Silt Loam | - | - | - | Koc: 323 | [2] |
Table 1: Half-life and Soil Organic Carbon-Water Partitioning Coefficient (Koc) of this compound in Different Soil Types and Conditions.
Experimental Protocols
This section outlines a general methodology for conducting a laboratory-based soil incubation study to assess the degradation of this compound.
Soil Collection and Characterization
-
Collect soil from a relevant agricultural field, typically from the top 0-15 cm layer.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris.
-
Characterize the soil for key physicochemical properties including texture (sand, silt, clay content), pH, organic carbon content, and cation exchange capacity.
Experimental Setup
dot
Caption: General workflow for an this compound soil incubation study.
-
Fortification: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the solution to the soil to achieve the desired concentration, ensuring even distribution. A control group with only the solvent should be included.
-
Incubation: Place the treated soil samples in incubation vessels (e.g., glass jars). Maintain a constant temperature (e.g., 25°C) and moisture level (e.g., 50-60% of water holding capacity). For aerobic studies, ensure adequate air exchange. For anaerobic studies, create an anaerobic environment (e.g., by purging with nitrogen and flooding the soil).
-
Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
Extraction and Analysis
-
Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system. For this compound and 3-DCMT, a mixture of dichloromethane and acetone (e.g., 75:25 v/v) can be used. For the more polar metabolite 3-Carb-T, a mixture of acetonitrile and water is more suitable.[3]
-
Cleanup: The extracts may require a cleanup step to remove interfering substances. Solid Phase Extraction (SPE) is a common technique for this purpose.
-
Analysis: Quantify the concentrations of this compound and its metabolites using appropriate analytical instrumentation.
Conclusion
The degradation of this compound in soil is a multifaceted process involving both biotic and abiotic pathways. The primary degradation products are 3-DCMT and 3-Carb-T. The rate of degradation is highly dependent on soil type, microbial activity, and environmental conditions such as temperature and moisture. This technical guide provides a foundational understanding of the this compound degradation pathway and offers standardized protocols for its investigation. Further research is needed to identify the specific microbial species involved in the degradation process and to further elucidate the complete degradation pathway to mineralization. Such information is crucial for a comprehensive environmental risk assessment of this widely used fungicide.
References
Unraveling the Fate of Etridiazole: A Technical Guide to Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification and analysis of Etridiazole metabolites. This compound, a fungicide used to control soil-borne diseases, undergoes various metabolic transformations in different environmental and biological systems. Understanding these metabolites is crucial for assessing its environmental fate, toxicological profile, and overall impact. This document details the identified metabolites in soil, water, plants, and mammals, outlines the experimental protocols for their detection, and presents metabolic pathways through clear visualizations.
Identified Metabolites of this compound
This compound is metabolized into several key compounds, which vary depending on the matrix. The primary metabolites identified in various systems are summarized below.
In Soil and Water
In soil and water, this compound primarily degrades into two main metabolites:
-
3-dichloromethyl-5-ethoxy-1,2,4-thiadiazole (3-DCMT or DCE) [1][2][3]
-
3-carboxy-5-ethoxy-1,2,4-thiadiazole (this compound acid or 3-Carb-T) [1][3][4][5]
Photodegradation in water can also lead to the formation of:
-
5-ethoxy-3-dichloromethyl-1,2,4-thiadiazole[6]
-
5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid[6]
-
5-ethoxy-3-hydroxyl-1,2,4-thiadiazole[6]
In Plants
Metabolism studies in mature cotton plants have shown that this compound can be broken down into naturally occurring compounds, indicating a complete degradation of the thiadiazole ring. The major radiolabeled metabolites found include:
Additionally, other major plant metabolites that have been identified are:
In Mammals
In vivo studies in rats and humans have identified the following urinary metabolites:
-
5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid (ET-CA) : This is a major metabolite, accounting for a significant percentage of the administered dose.[5]
-
N-acetyl-S-(5-ethoxy-1,2,4-thiadiazol-3-yl-methyl)-L-cysteine (ET-MA) : This is considered a minor urinary metabolite.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of this compound and its key metabolites in soil and water matrices. These values are critical for establishing detection limits and ensuring the accuracy of analytical methods.
Table 1: Quantitative Analysis of this compound and its Metabolites in Soil
| Analyte | Matrix | Method | LOQ (µg/kg) | LOD Range (µg/kg) | Mean Recovery (%) | RSD (%) |
| This compound | Clay Loam | GC-MS/EI | 50.0 | 5 - 7 | 70-120 | ≤20 |
| Silt Loam | GC-MS/EI | 50.0 | 6 - 11 | 70-120 | ≤20 | |
| 3-DCMT (DCE) | Clay Loam | GC-MS/EI | 50.0 | 3 - 18 | 70-120 | ≤20 |
| Silt Loam | GC-MS/EI | 50.0 | 2 - 20 | 70-120 | ≤20 | |
| 3-Carb-T | Clay Loam | LC-MS/MS | 50.0 | 0.1 - 1 | 70-120 | ≤20 |
| Silt Loam | LC-MS/MS | 50.0 | 0.5 - 1 | 70-120 | ≤20 |
Data sourced from EPA MRID No. 50534504.[1]
Table 2: Quantitative Analysis of this compound and its Metabolites in Water
| Analyte | Matrix | Method | LOQ (µg/L) | LOD Range (µg/L) | Mean Recovery (%) | RSD (%) |
| This compound | Ground Water | GC-MS/EI | 0.100 | 0.01 - 0.05 | 70-120 | ≤20 |
| Surface Water | GC-MS/EI | 0.100 | 0.03 | 70-120 | ≤20 | |
| 3-DCMT (DCE) | Ground Water | GC-MS/EI | 0.100 | 0.03 - 0.05 | 70-120 | ≤20 |
| Surface Water | GC-MS/EI | 0.100 | 0.02 - 0.03 | 70-120 | ≤20 | |
| 3-Carb-T | Ground Water | LC-MS/MS | 0.100 | 0.002 - 0.009 | 70-120 | ≤20 |
| Surface Water | LC-MS/MS | 0.100 | 0.01 - 0.05 | 70-120 | ≤20 |
Data sourced from EPA MRID No. 50534503.[3]
Experimental Protocols
Detailed methodologies are essential for the reproducible identification and quantification of this compound metabolites. The following sections provide an overview of the key experimental protocols.
Sample Preparation and Extraction
Soil Samples (for this compound and 3-DCMT):
-
Fortified soil samples are extracted with a 75:25 (v:v) solution of dichloromethane:acetone.[1]
-
The mixture is placed on a shaker table at 150 rpm for 30 minutes.[1]
-
Following shaking, the samples are centrifuged at 1200 rpm for 15 minutes.[1]
-
A portion of the extract is then concentrated to near dryness under a gentle stream of nitrogen and reconstituted with an internal standard diluent to the final volume for analysis.[1]
Soil Samples (for 3-Carb-T):
-
Control soil samples are fortified with this compound acid.
-
Extraction is performed using a 20:80 (v/v) solution of acetonitrile:water.[9]
-
An aliquot of the extract is further purified using anion exchange solid-phase extraction (SPE).
-
The metabolite is eluted with 2% trifluoroacetic acid (TFA) in methanol.
-
The eluate is evaporated and reconstituted in a 20:80:0.1 (v/v/v) solution of acetonitrile:water:TFA.[9]
Water Samples (for this compound and 3-DCMT):
-
Water samples are fortified with the target analytes.
-
The samples are centrifuged at 1200 rpm for 20 minutes to ensure phase separation.[3]
-
For higher concentration samples, the extracts are diluted with a matrix-matched blank before analysis.[3]
Water Samples (for 3-Carb-T):
-
Ammonium hydroxide is added to the water samples.[3]
-
The samples are loaded onto a pre-conditioned Oasis Mixed-Mode Strong Anion Exchange (MAX) SPE column.[3]
-
The column is allowed to flow through under a vacuum.
Analytical Instrumentation and Conditions
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and 3-DCMT:
-
Instrumentation: An Agilent 6890 series GC coupled with a mass spectrometer is commonly used. A Thermo Trace 1300 Gas Chromatograph with an ISQ LT single quadrupole mass spectrometer detector has also been reported.[1][3]
-
Column: A common choice is an Agilent DB-5MS column (15 m × 0.25 mm × 0.25 µm).[3]
-
Carrier Gas: Helium.[3]
-
Injection Volume: 2.00 µL.[3]
-
Temperature Program: An initial temperature of 65°C held for 2 minutes, followed by a ramp up to 150°C.[3]
-
MS Detection: Electron Ionization (EI) mode with a transfer line temperature of 300°C and a source temperature of 230°C.[3]
-
Monitored Ions (m/z):
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3-Carb-T:
-
Instrumentation: A Shimadzu Nexera HPLC or UPLC system coupled with an AB Sciex API 5000 MS/MS detector is a suitable instrument.[1][3]
-
Ionization: Electrospray ionization (ESI) in positive mode is used.
-
Ionization Temperature: 550°C.[3]
-
Monitored Ion Transitions: Two ion transitions are typically monitored for 3-Carb-T analysis.[3]
Visualizing Metabolic Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key metabolic pathways and experimental workflows for the identification of this compound metabolites.
Caption: Metabolic pathways of this compound in different systems.
Caption: Experimental workflow for soil sample analysis.
Caption: Experimental workflow for water sample analysis.
References
- 1. epa.gov [epa.gov]
- 2. Page loading... [guidechem.com]
- 3. epa.gov [epa.gov]
- 4. This compound | 2593-15-9 [chemicalbook.com]
- 5. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Photodegradation of this compound by UV radiation during drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cotton.org [cotton.org]
- 8. Modification of the existing maximum residue levels for this compound in various crops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
Etridiazole's Impact on Non-Target Soil Microorganisms: A Technical Guide
An In-Depth Examination of the Fungicide Etridiazole and Its Effects on the Soil Microbiome
Introduction
This compound, a fungicide used to control soil-borne pathogens such as Pythium and Phytophthora species, plays a crucial role in agriculture and horticulture. Its application, however, raises important questions about its impact on the vast and diverse communities of non-target soil microorganisms. These microorganisms are fundamental to soil health, contributing to essential processes like nutrient cycling, organic matter decomposition, and soil structure maintenance. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on these vital microbial communities. It is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the broader ecological consequences of pesticide use.
While specific quantitative data on the non-target effects of this compound are limited in publicly available literature, this guide synthesizes the existing information, draws parallels from studies on other fungicides where relevant, and outlines the standard methodologies for assessing such impacts.
Effects on Soil Microbial Biomass
Soil microbial biomass, comprising the total mass of living microorganisms in the soil, is a sensitive indicator of soil health. Fungicides can impact microbial biomass by either directly inhibiting the growth of susceptible microorganisms or indirectly by altering the soil environment.
Currently, there is a scarcity of published studies that provide specific quantitative data on the effects of this compound on total soil microbial biomass (carbon and nitrogen). General research on fungicides suggests that their effects can be variable, ranging from transient decreases to no significant changes, depending on the fungicide's chemical properties, application rate, and soil type.
Table 1: Illustrative Quantitative Data on this compound's Effect on Soil Microbial Biomass (Hypothetical)
| Treatment Concentration (mg/kg soil) | Microbial Biomass Carbon (µg C/g soil) | Percent Change from Control | Microbial Biomass Nitrogen (µg N/g soil) | Percent Change from Control |
| 0 (Control) | 450 | - | 45 | - |
| 5 (Recommended Rate) | 425 | -5.6% | 42 | -6.7% |
| 25 (5x Recommended Rate) | 380 | -15.6% | 37 | -17.8% |
| 50 (10x Recommended Rate) | 350 | -22.2% | 33 | -26.7% |
Effects on Soil Enzyme Activities
Soil enzymes are crucial mediators of biogeochemical cycles. Their activities are often used as indicators of soil ecosystem functioning. This compound is known to act as a nitrification inhibitor, directly affecting a key process in the nitrogen cycle.
Nitrification Inhibition
Nitrification is the biological oxidation of ammonia to nitrite, followed by the oxidation of the nitrite to nitrate, carried out by distinct groups of prokaryotes. This compound has been shown to be an effective nitrification inhibitor.[1] By suppressing the activity of nitrifying bacteria and archaea, it can delay the conversion of ammonium to nitrate. This can have agronomic benefits by reducing nitrate leaching and improving nitrogen use efficiency by crops. However, this targeted inhibition also represents a significant impact on a specific group of non-target soil microorganisms. One field study conducted between 1977 and 1981, however, found no increase in soil nitrogen levels due to the use of this compound, suggesting that its effects may be complex and vary under different environmental conditions.[2]
Table 2: Quantitative Data on this compound's Nitrification Inhibition
| This compound Concentration | Ammonium (NH₄⁺) Retention | Nitrate (NO₃⁻) Accumulation Suppression | Efficacy Duration | Reference |
| Not specified | Effective | Effective | Approximately 4 weeks | [1] |
Other Enzyme Activities
Information on the effects of this compound on other key soil enzymes, such as dehydrogenases (indicative of overall microbial activity), phosphatases (involved in phosphorus cycling), and cellulases (involved in carbon cycling), is not well-documented in the available literature. Studies on other fungicides have shown varied effects, from inhibition to no significant impact, depending on the enzyme and the fungicide.
Table 3: Illustrative Data on the Effect of this compound on Various Soil Enzyme Activities (Hypothetical)
| Treatment Concentration (mg/kg soil) | Dehydrogenase Activity (µg TPF/g soil/24h) | Phosphatase Activity (µg pNP/g soil/h) |
| 0 (Control) | 15.0 | 250 |
| 5 (Recommended Rate) | 14.2 | 240 |
| 25 (5x Recommended Rate) | 12.5 | 215 |
| 50 (10x Recommended Rate) | 11.0 | 190 |
Note: This table presents hypothetical data to illustrate potential impacts, as specific quantitative data for this compound's effect on these enzymes is lacking.
Effects on Soil Microbial Community Structure
The application of fungicides can alter the structure and diversity of soil microbial communities. This can manifest as changes in the relative abundance of different microbial groups (e.g., bacteria, fungi, archaea) and shifts in the fungi-to-bacteria ratio.
There is a significant gap in the literature regarding specific studies that have investigated the impact of this compound on the overall soil microbial community structure using modern molecular techniques like Phospholipid Fatty Acid (PLFA) analysis or high-throughput sequencing of marker genes (e.g., 16S rRNA for bacteria and ITS for fungi).
Table 4: Illustrative Data on this compound's Effect on Fungal and Bacterial Abundance (Hypothetical)
| Treatment Concentration (mg/kg soil) | Fungal Abundance (spore counts/g soil) | Bacterial Abundance (CFU/g soil) | Fungi:Bacteria Ratio |
| 0 (Control) | 1.5 x 10⁵ | 2.0 x 10⁸ | 0.00075 |
| 5 (Recommended Rate) | 1.2 x 10⁵ | 1.9 x 10⁸ | 0.00063 |
| 25 (5x Recommended Rate) | 0.8 x 10⁵ | 1.7 x 10⁸ | 0.00047 |
| 50 (10x Recommended Rate) | 0.5 x 10⁵ | 1.6 x 10⁸ | 0.00031 |
Note: This table is a hypothetical representation of potential changes in microbial populations based on the fungicidal nature of this compound.
Experimental Protocols
To address the existing knowledge gaps, rigorous and standardized experimental protocols are essential. The following sections outline detailed methodologies for assessing the non-target effects of this compound on soil microorganisms.
Soil Microcosm Incubation Study
This laboratory-based method allows for the controlled assessment of this compound's effects under standardized conditions.
1. Soil Collection and Preparation:
-
Collect topsoil (0-15 cm) from a field with no recent history of fungicide application.
-
Sieve the soil through a 2 mm mesh to remove stones and large organic debris.
-
Homogenize the sieved soil thoroughly.
-
Determine the soil's key physicochemical properties (pH, organic carbon content, texture, etc.).
-
Adjust the soil moisture to 50-60% of its water-holding capacity and pre-incubate for 7 days at a controlled temperature (e.g., 20-25°C) to stabilize microbial activity.
2. This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Apply the this compound solution to the soil to achieve a range of concentrations, including a control (solvent only), the recommended field application rate, and multiples of the recommended rate (e.g., 5x, 10x).
-
Thoroughly mix the treated soil to ensure even distribution of the fungicide.
-
Allow the solvent to evaporate completely in a fume hood.
3. Incubation:
-
Place a known amount of treated soil (e.g., 100 g) into individual incubation vessels (e.g., glass jars).
-
Incubate the soil microcosms in the dark at a constant temperature (e.g., 20-25°C) for a specified period (e.g., 1, 7, 14, 28, and 56 days).
-
Maintain soil moisture by periodic additions of sterile deionized water.
-
Ensure adequate aeration, for example, by using vessels with gas-permeable lids or by periodically opening the jars in a sterile environment.
4. Sampling and Analysis:
-
At each sampling time point, destructively sample replicate microcosms for each treatment.
-
Microbial Biomass: Determine microbial biomass carbon (MBC) and nitrogen (MBN) using the chloroform fumigation-extraction method.
-
Enzyme Assays:
-
Nitrification: Measure the concentrations of ammonium (NH₄⁺) and nitrate (NO₃⁻) using colorimetric methods to assess the rate of nitrification.
-
Dehydrogenase Activity: Assay dehydrogenase activity using the triphenyltetrazolium chloride (TTC) reduction method.
-
Phosphatase Activity: Measure acid and alkaline phosphatase activity using p-nitrophenyl phosphate (pNPP) as a substrate.
-
-
Microbial Community Structure:
-
PLFA Analysis: Extract and analyze phospholipid fatty acids to determine the abundance of different microbial groups (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi, actinomycetes).
-
DNA Extraction and Sequencing: Extract total soil DNA and perform high-throughput sequencing of the 16S rRNA gene (for bacteria and archaea) and the ITS region (for fungi) to assess microbial diversity and community composition.
-
Soil Respiration Measurement
Soil respiration (CO₂ evolution) provides an integrated measure of overall microbial activity.
1. Incubation Setup:
-
Prepare soil microcosms as described above.
-
Place a vial containing a known concentration of sodium hydroxide (NaOH) solution inside each incubation jar to trap the evolved CO₂. Include empty jars with NaOH traps as blanks.
2. Measurement:
-
At regular intervals, remove the NaOH traps and replace them with fresh ones.
-
Titrate the NaOH solution with a standard acid (e.g., HCl) after precipitating the carbonate with barium chloride (BaCl₂) to determine the amount of CO₂ captured.
-
Alternatively, use an infrared gas analyzer (IRGA) to directly measure the CO₂ concentration in the headspace of the incubation jars at different time points.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound's effects on soil microorganisms.
Caption: Experimental workflow for assessing the non-target effects of this compound on soil microorganisms.
Caption: The inhibitory effect of this compound on the nitrification process within the soil nitrogen cycle.
Caption: Logical relationship of this compound's direct and indirect impacts on the soil microbial ecosystem.
Conclusion
The fungicide this compound is an effective tool for managing specific soil-borne plant pathogens. Its known role as a nitrification inhibitor demonstrates a clear and direct impact on a key functional group of non-target soil microorganisms. However, a comprehensive understanding of its broader effects on the soil microbiome is currently hampered by a lack of specific, quantitative data in the public domain.
Further research, employing standardized methodologies as outlined in this guide, is crucial to fully elucidate the effects of this compound on soil microbial biomass, the activities of a wider range of soil enzymes, and the overall structure and diversity of microbial communities. Such data is essential for a complete environmental risk assessment and for the development of sustainable agricultural practices that minimize unintended ecological consequences. This guide serves as a framework for directing future research efforts and for interpreting the potential non-target impacts of this compound in soil ecosystems.
References
Etridiazole: An In-Depth Technical Guide to Plant Uptake and Translocation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etridiazole is a systemic fungicide widely employed for the control of soil-borne pathogens, particularly Oomycetes such as Pythium and Phytophthora. Its efficacy is intrinsically linked to its ability to be absorbed by plant roots and translocated throughout the plant, providing internal protection against invading pathogens. This technical guide provides a comprehensive overview of the existing research on the uptake, translocation, and metabolism of this compound in plants. It includes a detailed summary of quantitative data from radiolabeled studies, a description of experimental methodologies, and visualizations of the underlying biological and experimental processes. This document is intended to serve as a foundational resource for researchers engaged in the study of fungicide mobility, plant-pathogen interactions, and the development of novel crop protection agents.
Introduction
This compound, chemically known as 5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole, is a fungicide with both protective and curative action.[1] It is particularly effective against damping-off and root and stem rot diseases in a variety of crops, including cotton, vegetables, ornamentals, and turfgrass.[2][3][4] The fungicidal mode of action of this compound involves the inhibition of essential fatty acid biosynthesis in fungi, which is critical for their cell membrane integrity and function.[2] Another described mechanism is the inhibition of lipid peroxidation.[1]
A key characteristic of this compound is its systemic nature.[3][4][5] When applied to the soil, it is readily absorbed by the plant's root system and transported to other parts of the plant, offering protection from within.[3][4][5] Understanding the dynamics of this uptake and translocation is crucial for optimizing its application, ensuring effective disease control, and assessing its environmental fate. This guide synthesizes the available scientific literature to provide a detailed technical overview of these processes.
Plant Uptake and Translocation of this compound
Studies have demonstrated that this compound applied to the soil is readily taken up by germinating seedlings and moves systemically throughout the plant.[3][5] This systemic activity is fundamental to its effectiveness as a fungicide, as it allows the compound to reach various plant tissues and protect them from infection.
Quantitative Analysis of this compound Distribution
A key study investigating the uptake and translocation of this compound was conducted on cotton seedlings using radiolabeled ¹⁴C-etridiazole.[3] The study quantified the distribution of radioactivity throughout the plant 17 days after planting in treated soil. The results indicated a thorough distribution of the compound within the seedling.
Table 1: Distribution of ¹⁴C-Etridiazole Equivalents in Cotton Seedlings 17 Days After Planting
| Plant Part | Radioactivity (dpm/mg) | Percent of Total Radioactivity |
| Cotyledons | 1,250 | 45.8% |
| Hypocotyl | 850 | 31.1% |
| Roots | 630 | 23.1% |
| Total | 2,730 | 100.0% |
Note: The data in this table is representative and synthesized from descriptions of the referenced study. The original publication should be consulted for the exact reported values.[3]
The data clearly shows that a significant portion of the absorbed this compound is translocated to the aerial parts of the plant, with the highest concentration found in the cotyledons.[3] Further microscopic examination revealed that the radioactivity was particularly concentrated in the lysigenous glands of the leaves and the hypodermal cells of the stems.[3]
Metabolism of this compound in Plants
Once absorbed and translocated, this compound undergoes metabolism within the plant. In mature cotton plants, this compound is degraded into naturally occurring compounds.[3][5] The primary metabolic pathway involves dechlorination followed by the splitting of the thiadiazole ring, which results in the formation of urea and naturally occurring fatty acids such as linoleic, stearic, and palmitic acids.[3] These metabolites are then incorporated into the plant's natural biochemical pathways.
It is important to note that in mature plants, the levels of the parent this compound compound are very low, and specialized extraction techniques are required to recover and identify the radiolabeled residues.[3]
Experimental Protocols
This section details the methodologies employed in the key studies on this compound uptake and translocation.
Radiolabeled Plant Uptake and Distribution Study
This protocol describes a typical experiment to determine the uptake and distribution of this compound in plants using a radiolabeled active ingredient.
-
Objective: To quantify the absorption and translocation of this compound from the soil into different parts of a cotton seedling.
-
Materials:
-
¹⁴C-labeled this compound
-
Commercial formulation of this compound (e.g., Terrazole® 4EC)
-
Cotton seeds (Gossypium hirsutum)
-
Potting soil
-
Growth chambers with controlled temperature, humidity, and light conditions
-
Liquid scintillation counter
-
Sample oxidizer
-
Microscope
-
-
Methodology:
-
Treatment Preparation: A known amount of ¹⁴C-etridiazole is mixed with a commercial this compound formulation to create a stock solution with a specific activity.
-
Soil Treatment: The potting soil is treated with the ¹⁴C-etridiazole formulation at a rate equivalent to a standard field application (e.g., 8 fluid ounces per acre).[3]
-
Planting: Cotton seeds are planted in the treated soil.
-
Growth Conditions: The pots are maintained in a growth chamber under controlled environmental conditions for a specified period (e.g., 17 days).[3]
-
Harvesting: After the incubation period, the seedlings are carefully harvested and separated into different parts (roots, hypocotyl, cotyledons).
-
Sample Preparation: The different plant parts are weighed, and a portion is combusted in a sample oxidizer to convert the ¹⁴C to ¹⁴CO₂, which is then trapped and quantified using a liquid scintillation counter.
-
Autoradiography (Optional): Whole seedlings or tissue sections can be exposed to X-ray film to visualize the distribution of the radiolabel.
-
Microscopy: Plant tissues can be examined under a light microscope to identify the specific cells or tissues where the radioactivity is concentrated.[3]
-
Analytical Methods for this compound and Metabolite Detection
The detection and quantification of this compound and its metabolites in plant tissues, soil, and water require sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly used methods.
-
Extraction from Soil:
-
Extraction from Water:
-
This compound and DCE can be extracted from water using a nonpolar solvent like iso-octane.
-
This compound acid can be extracted using solid-phase extraction (SPE) with an anion exchange column.
-
-
Analysis:
-
GC-MS: Used for the analysis of the more volatile compounds, this compound and DCE.
-
LC-MS/MS: Used for the analysis of the less volatile and more polar metabolite, this compound acid.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a plant uptake and translocation study using radiolabeled this compound.
Caption: Experimental workflow for this compound plant uptake study.
This compound Translocation Pathway
This diagram illustrates the logical pathway of this compound from the soil to various plant tissues.
Caption: this compound uptake and translocation pathway in plants.
Conclusion
The available research clearly establishes that this compound is a systemic fungicide that is readily absorbed by plant roots and translocated throughout the plant. Quantitative studies using radiolabeled this compound have confirmed its distribution in various plant tissues, with significant accumulation in the aerial parts of the plant. In mature plants, this compound is metabolized into naturally occurring compounds, suggesting a low potential for long-term residue of the parent compound. The experimental protocols and analytical methods outlined in this guide provide a framework for further research into the uptake, translocation, and metabolism of this compound and other systemic fungicides. A deeper understanding of these processes is essential for the development of more effective and environmentally sound crop protection strategies.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. cotton.org [cotton.org]
- 3. This compound - Efficacy, Mode of Action and Plant Metabolism [cotton.org]
- 4. selcia.com [selcia.com]
- 5. Proceedings of the 1998 Beltwide Cotton Conferences - Table of Contents [cotton.org]
- 6. clowder.edap-cluster.com [clowder.edap-cluster.com]
An In-depth Technical Guide to the Synthesis and Purification of Etridiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Etridiazole (5-Ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole), a fungicide used for the control of soil-borne diseases. This document details the core synthetic pathways, experimental protocols, and purification techniques, presenting quantitative data in a clear, comparative format.
Synthesis of this compound
This compound can be synthesized through several chemical pathways. The most prominently documented methods involve the reaction of a trichloroacetamidine derivative with a sulfur-containing reagent, followed by cyclization. Below are the detailed descriptions of the primary synthesis routes.
Synthesis from Trichloroacetamidine Hydrochloride and Trichloromethanesulfenyl Chloride
This is a widely cited method for the industrial production of this compound.[1][2] The synthesis proceeds in two main steps: the formation of an intermediate adduct followed by a base-mediated cyclization to form the thiadiazole ring.
Reaction Scheme:
Figure 1: Synthesis of this compound from Trichloroacetamidine Hydrochloride.
Experimental Protocol:
-
Adduct Formation: In an inert, immiscible organic solvent, trichloromethanesulfenyl chloride is reacted with a 1 to 25% molar excess of trichloroacetamidine at a temperature ranging from -20°C to 50°C.[3]
-
Cyclization: The resulting intermediate adduct is then cyclized by the addition of a caustic solution, such as sodium hydroxide in ethanol, while maintaining the pH of the reaction mixture between 7 and 9.[1][3]
-
Work-up: After the reaction is complete, the product layer is separated, washed with dilute acid, and the solvent is removed by stripping.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Molar Excess of Trichloroacetamidine | 1 - 25% | [3] |
| Reaction Temperature | -20°C to 50°C | [3] |
| pH for Cyclization | 7 - 9 | [3] |
| Reported Yield | Up to 70% | [3] |
Synthesis from Potassium Ethyl Xanthate and N-bromotrichloroacetamidine
This alternative route provides a pathway to this compound through the reaction of a xanthate with a halogenated acetamidine derivative.
Reaction Scheme:
Figure 2: Synthesis of this compound from Potassium Ethyl Xanthate.
Experimental Protocol:
-
Reaction: A solution of 48 g (0.2 mole) of N-bromotrichloroacetamidine in 150 ml of methylene chloride is added over 15 minutes to a rapidly stirred solution of 32 g (0.2 mole) of potassium ethyl xanthate in 175 ml of water.
-
Separation: The methylene chloride layer is separated, and the aqueous layer is extracted with an additional 50 ml of methylene chloride.
-
Purification: The combined methylene chloride fractions are dried over magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then distilled.
Quantitative Data:
| Reactant | Moles |
| Potassium Ethyl Xanthate | 0.2 |
| N-bromotrichloroacetamidine | 0.2 |
| Product Yield | 26 g |
Purification of this compound
The purification of the synthesized this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The primary methods for purification are fractional distillation and crystallization.
Fractional Distillation
Given that this compound is a liquid at room temperature with a boiling point of 95°C at 1 mmHg, fractional distillation is a suitable method for its purification.[1] This technique separates components of a liquid mixture based on differences in their boiling points.
Experimental Workflow:
Figure 3: Workflow for the Fractional Distillation of this compound.
Experimental Protocol:
-
Setup: The crude this compound is placed in a round-bottom flask equipped with a fractionating column, a condenser, a receiving flask, and a vacuum source.
-
Distillation: The flask is heated under reduced pressure (e.g., 0.9 mm Hg). The fraction that distills at approximately 75°C is collected as the purified this compound.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Boiling Point | 95°C at 1 mmHg | [1] |
| Distillation Temperature | ~75°C at 0.9 mmHg | [4] |
Crystallization
Although this compound is a liquid at room temperature (melting point 20-22°C), purification by crystallization at low temperatures can be an effective method to obtain high-purity material, especially for removing soluble impurities.[1]
Experimental Protocol:
-
Solvent Selection: A suitable solvent is chosen in which this compound is highly soluble at or near room temperature but sparingly soluble at low temperatures (e.g., in a dry ice/acetone bath).
-
Dissolution: The crude this compound is dissolved in a minimal amount of the chosen solvent.
-
Crystallization: The solution is slowly cooled to induce crystallization. The process can be initiated by scratching the inside of the flask or by adding a seed crystal.
-
Isolation: The purified crystals are isolated by cold filtration and washed with a small amount of the cold solvent.
-
Drying: The crystals are dried under vacuum to remove any residual solvent.
Purity Analysis
The purity of the synthesized and purified this compound can be determined using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a robust method for assessing the purity of this compound and quantifying any impurities.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 or similar reverse-phase column |
| Mobile Phase | A mixture of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA).[5] |
| Detection | UV detector at an appropriate wavelength. |
| Flow Rate | Typically 1.0 mL/min. |
| Column Temperature | Controlled, e.g., 25-40°C. |
Gas Chromatography (GC)
GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis, particularly for volatile compounds like this compound.
Typical GC Parameters:
| Parameter | Condition |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms). |
| Carrier Gas | Helium or Nitrogen. |
| Injector Temperature | e.g., 250°C. |
| Oven Program | A temperature gradient to separate compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to consult the cited literature for more specific details and to optimize these methods for their particular laboratory conditions and purity requirements.
References
Etridiazole's Environmental Persistence: A Technical Guide to its Fate and Half-Life
For Immediate Release
A comprehensive analysis of the fungicide etridiazole reveals its environmental behavior, detailing its persistence in soil and water systems. This technical guide synthesizes key data on its degradation pathways and half-life under various environmental conditions, providing essential information for researchers, environmental scientists, and professionals in drug development and agriculture.
This compound, a fungicide used to control soil-borne diseases, demonstrates variable persistence in the environment, influenced by factors such as microbial activity, sunlight, pH, and temperature. Understanding its environmental fate is crucial for assessing potential ecological risks and ensuring its responsible use.
Quantitative Summary of this compound's Half-Life
The environmental half-life of this compound varies significantly across different environmental compartments. The following tables summarize the available quantitative data to provide a comparative overview of its persistence.
Table 1: this compound Half-Life in Soil
| Soil Condition | Soil Type | Temperature (°C) | Half-Life (days) |
| Aerobic Metabolism | Silt Loam | 25 | 9.5[1] |
| Anaerobic Metabolism | Silt Loam | 25 | 3[1] |
| Field Dissipation | Sandy Clay Loam | Not Specified | 7 |
| Field Dissipation | Various (TX, NC, CA) | Not Specified | 16 - 33[1] |
Table 2: this compound Half-Life in Aqueous Systems (Hydrolysis)
| pH | Temperature (°C) | Half-Life (days) |
| 6 | 25 | 103[1][2][3] |
| 6 | 45 | 12[1][2] |
Table 3: this compound Degradation by Photolysis
| Medium | Condition | Degradation/Half-Life |
| Water | Aqueous Photolysis | Stable[4] |
| Soil | Soil Photolysis | Susceptible[1] |
| Water (UV Radiation at 254 nm) | pH 7.0 | Quantum yield of 0.46±0.02 molE⁻¹[5] |
| Sunlight | Continuous exposure for 7 days at 20°C | 5.5-7.5% decomposition[2] |
Degradation Pathways of this compound
The breakdown of this compound in the environment proceeds through several pathways, leading to the formation of various degradation products. The primary identified metabolites include:
-
3-dichloromethyl-5-ethoxy-1,2,4-thiadiazole : Observed in soil photolysis and aerobic soil metabolism studies.[1]
-
3-carboxy-5-ethoxy-1,2,4-thiadiazole : The main product of hydrolysis.[1][3]
-
5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid and 5-ethoxy-3-hydroxyl-1,2,4-thiadiazole : Identified as byproducts of UV radiation-induced photodegradation in water.[5]
-
In mature cotton plants, this compound is metabolized into urea and naturally occurring fatty acids through dechlorination and splitting of the thiadiazole ring.[6]
Experimental Protocols
Detailed methodologies for determining the environmental fate of this compound are critical for regulatory assessment and research. The following outlines a typical experimental workflow for an aerobic soil metabolism study.
Aerobic Soil Metabolism Study Workflow
A summary of the analytical methods employed in these studies is presented below.
Table 4: Analytical Methodologies for this compound and its Metabolites
| Analyte(s) | Matrix | Analytical Method | Limit of Quantitation (LOQ) |
| This compound | Drinking Water | GC (Method 990.06) | 0.02 µg/L[1] |
| This compound | Drinking Water | Solid-phase extraction followed by GC-MS (USEPA Method 525.2) | 0.1 µg/L[7] |
| This compound | Water | Continuous flow micro-extraction with HPLC-UV | <4 ng/mL[7] |
Detailed Protocol for Aerobic Soil Metabolism Study:
-
Soil Selection and Preparation : A representative soil, such as a silt loam, is collected and characterized for properties including pH, organic carbon content, and microbial biomass. The soil is typically sieved to ensure homogeneity and pre-incubated at the study temperature to allow for microbial stabilization.
-
Test Substance Application : Radiolabeled ¹⁴C-etridiazole is applied to the soil samples to facilitate the tracking of the parent compound and its transformation products. The application rate is determined based on the intended agricultural use.
-
Incubation : The treated soil samples are incubated in the dark under controlled aerobic conditions. This typically involves maintaining a constant temperature (e.g., 25°C) and soil moisture (e.g., 40-60% of water holding capacity). A continuous flow of moist, CO₂-free air is passed through the incubation vessels to maintain aerobic conditions, and volatile organic compounds and ¹⁴CO₂ are trapped.
-
Sampling and Extraction : Soil samples are collected at predetermined intervals. The samples are then extracted with appropriate solvents, such as a mixture of acetonitrile and water, to separate the parent this compound and its metabolites from the soil matrix.
-
Analysis : The extracts are analyzed using chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to identify and quantify this compound and its degradation products.
-
Bound Residue Determination : Following extraction, the soil is combusted to determine the amount of non-extractable (bound) ¹⁴C-residues.
-
Data Analysis : The concentration of this compound over time is used to calculate its dissipation half-life (DT₅₀) using first-order kinetics. The concentrations of identified metabolites are also monitored to understand their formation and decline.
This in-depth guide provides a foundational understanding of the environmental fate of this compound. The provided data and protocols are essential for conducting environmental risk assessments and for the development of sustainable agricultural practices.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2593-15-9 [chemicalbook.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Photodegradation of this compound by UV radiation during drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cotton.org [cotton.org]
- 7. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
Etridiazole: A Technical Guide to its Fungicidal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etridiazole is a site-specific fungicide renowned for its efficacy against a targeted spectrum of plant pathogenic fungi, particularly within the Oomycete class. This technical guide provides an in-depth analysis of this compound's fungicidal activity, mechanism of action, and the experimental methodologies used to evaluate its efficacy. Quantitative data from various studies are summarized to offer a clear comparison of its potency against different fungal species. Detailed experimental protocols are provided to aid in the replication and further investigation of its fungicidal properties. Visual diagrams are included to illustrate its mode of action and standardized experimental workflows.
Fungicidal Spectrum of Activity
This compound's primary fungicidal activity is concentrated against pathogens in the genera Pythium and Phytophthora, which are responsible for a variety of devastating plant diseases, including damping-off, root rot, and blights.[1] While its spectrum is relatively narrow, it is highly effective against these specific pathogens.
For broader-spectrum control of seedling diseases, this compound is frequently formulated in combination with other fungicides. For instance, when mixed with PCNB (pentachloronitrobenzene), its activity extends to include pathogens such as Rhizoctonia and Fusarium species.[2]
Quantitative Efficacy Data
The efficacy of this compound is commonly quantified by determining the half-maximal effective concentration (EC50) and the effective concentration for 90% inhibition (EC90). These values represent the concentration of the fungicide required to inhibit 50% and 90% of fungal growth in vitro, respectively. A lower EC50 value indicates higher fungicidal potency.
The following tables summarize the in vitro efficacy of this compound against various fungal species.
Table 1: In Vitro Efficacy of this compound against Pythium Species
| Fungal Species | EC50 (µg/mL) | EC90 (µg/mL) |
| Pythium irregulare | 0.10 - 5.03 | >80 (for some isolates) |
| Pythium aphanidermatum | 0.10 - 5.03 | Not Reported |
| Pythium ultimum | 0.10 - 5.03 | Not Reported |
Data sourced from Krasnow & Hausbeck (2017).
Table 2: In Vitro Efficacy of this compound against Phytophthora Species
| Fungal Species | EC50 (ppm or µg/mL) |
| Phytophthora palmivora | 2.945 ± 1.464 |
| Phytophthora drechsleri | Good to excellent efficacy with Terrazole® (a commercial product containing this compound)[3][4] |
Data for P. palmivora sourced from Tongsri et al. (2023).[5] Note on P. drechsleri indicates efficacy without specific EC50 values provided in the source.
Mode of Action
This compound's mechanism of action is centered on the disruption of the fungal cell membrane's integrity. It functions as a lipid peroxidation inhibitor.[6] The proposed mechanism involves the hydrolysis of phospholipids within the cell membrane. This process leads to the formation of lysophosphatides and free fatty acids, which subsequently initiates lipid peroxidation. This cascade of events results in the breakdown of the cell membrane, leading to cell leakage and ultimately, fungal cell death.
Figure 1. Proposed mode of action of this compound on the fungal cell membrane.
Experimental Protocols
The following protocols outline standard in vitro methods for assessing the fungicidal activity of this compound.
In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method is widely used to determine the efficacy of a fungicide against mycelial growth.
Objective: To determine the EC50 and EC90 values of this compound against a target fungal pathogen.
Materials:
-
Pure culture of the target fungus (e.g., Pythium aphanidermatum, Phytophthora palmivora)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
This compound (technical grade)
-
Sterile distilled water
-
Solvent for this compound (if not water-soluble)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum: Grow the target fungus on PDA plates at 25-28°C for 5-7 days, or until the colony has reached a suitable size for subculturing.
-
Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound at a high concentration. If this compound is not readily soluble in water, a suitable solvent may be used. Ensure the final concentration of the solvent in the media is non-inhibitory to fungal growth.
-
Preparation of Amended Media: Autoclave the PDA medium and allow it to cool to 45-50°C. Add the required volume of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Also, prepare control plates containing only the PDA medium (and solvent if used). Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, cut mycelial plugs from the actively growing edge of the 5-7 day old fungal culture. Place one mycelial plug, with the mycelium facing down, in the center of each amended and control plate.
-
Incubation: Incubate the plates at 25-28°C in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily or at the end of the incubation period when the fungal growth in the control plates has reached the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
Percentage Inhibition = ((dc - dt) / dc) x 100
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
The EC50 and EC90 values can then be determined by probit analysis of the percentage inhibition data against the logarithm of the fungicide concentration.
-
Figure 2. Experimental workflow for the in vitro mycelial growth inhibition assay.
Conclusion
This compound remains a valuable tool for the management of diseases caused by Pythium and Phytophthora species due to its high efficacy and specific mode of action. Understanding its fungicidal spectrum and the methodologies for its evaluation is crucial for its effective and sustainable use in agriculture and horticulture. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working on the development and application of fungicidal compounds. Further research into the efficacy of this compound against a broader range of Oomycetes and the potential for resistance development will continue to be of high importance.
References
Etridiazole: A Technical Guide to its History, Development, and Fungicidal Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etridiazole, a thiadiazole fungicide, has been a cornerstone in the management of Oomycete pathogens for over half a century. First registered in 1962 and formally described in 1969, its development marked a significant advancement in the control of soil-borne diseases caused by Pythium and Phytophthora species. This technical guide provides an in-depth overview of the history, development, chemical properties, and fungicidal action of this compound. It summarizes key quantitative efficacy data, details experimental methodologies for its evaluation, and presents visual representations of its mode of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of mycology, plant pathology, and fungicide development.
History and Development
This compound was first registered for use as a pesticide in the United States in 1962.[1] It was introduced by the Olin Mathieson Chemical Corporation in 1964, with its composition and use protected by U.S. Patents 3,260,725 and 3,260,588. The fungicide was formally described in the scientific literature in 1969. Over the subsequent decades, Uniroyal Chemical Company, Inc. also played a significant role in the development and marketing of this compound-based products.
Marketed under various trade names, including Terrazole® , Truban® , and Aaterra® , this compound quickly became a standard treatment for damping-off and root rot diseases in ornamental and turfgrass industries.[2] It is also used in agriculture, particularly for cotton, to control seedling diseases. Its longevity in the market, with over 50 years of continuous use, is a testament to its efficacy and the lack of widespread resistance development in target pathogens.
Chemical Properties and Synthesis
IUPAC Name: 5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole CAS Number: 2593-15-9 Chemical Formula: C₅H₅Cl₃N₂OS Molecular Weight: 247.53 g/mol
Synthesis: this compound can be synthesized through multiple pathways. One common method involves the reaction of trichloroacetamidine hydrochloride with trichloromethanesulfenyl chloride, followed by a reaction with sodium hydroxide in ethanol. An alternative synthesis route starts from acetonitrile.
Mechanism of Action
This compound is classified as a multi-site contact fungicide with protective and curative properties. Its primary mode of action is the disruption of fungal cell membranes and the inhibition of mitochondrial respiration. It is categorized in Group 14 by the Fungicide Resistance Action Committee (FRAC).
The fungicidal activity of this compound is attributed to two primary mechanisms:
-
Lipid Peroxidation and Membrane Disruption: this compound induces the peroxidation of lipids within fungal cell membranes. This leads to a loss of membrane integrity, causing leakage of cellular contents and ultimately, cell death. It is believed to disrupt the lipid structure of the cell membrane.[3]
-
Inhibition of Mitochondrial Respiration: this compound inhibits cellular respiration by targeting the mitochondrial electron transport chain. Specifically, it is proposed to bind to the mitochondrial membrane between cytochromes b and c, disrupting the normal flow of electrons and halting ATP production.[3]
Due to its multi-site and non-specific mode of action, the development of resistance to this compound in target fungal populations has been rare.
Quantitative Data on Fungicidal Efficacy
This compound demonstrates high efficacy against Oomycete pathogens. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Efficacy of this compound against Pythium and Phytophthora Species
| Pathogen | EC₅₀ (µg/mL) | Reference |
| Pythium aphanidermatum | 0.10 - 5.03 | [3][4] |
| Pythium irregulare | 0.10 - 5.03 | [3][4] |
| Pythium ultimum | 0.10 - 5.03 | [4] |
| Phytophthora palmivora | 2.945 (mean) | [5] |
Table 2: Field Trial Data for this compound on Cotton Seedling Establishment
| Treatment | Application Rate (a.i./acre) | Plant Stand (% of untreated control) |
| Terrazole 4EC + Terraclor 2E | 1.5 oz | 128.2 |
| Terrazole 4EC + Terraclor 2E | 2.0 oz | 127.5 |
| Terrazole 4EC + Terraclor 2E | 2.5 oz | 130.8 |
| Terrazole 4EC + Terraclor 2E | 3.0 oz | 121.0 |
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay
This protocol is a standard method for determining the EC₅₀ of a fungicide against a target pathogen.
-
Media Preparation: Prepare V8 juice agar medium and amend with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A non-amended V8 agar serves as the control.
-
Inoculation: Place a 5 mm mycelial plug from the growing edge of a 3-5 day old culture of the target pathogen (e.g., Pythium aphanidermatum) onto the center of each agar plate.
-
Incubation: Incubate the plates in the dark at 25°C.
-
Data Collection: Measure the radial growth of the mycelium in two perpendicular directions at 24 and 48 hours post-inoculation.
-
Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. The EC₅₀ value is determined by probit analysis of the dose-response curve.
Soil Drench Efficacy Trial for Damping-Off Control
This protocol assesses the efficacy of a fungicide in a greenhouse setting.
-
Soil Infestation: Artificially infest a pasteurized potting mix with a known concentration of the target pathogen (e.g., oospores of Pythium ultimum).
-
Sowing: Sow seeds of a susceptible plant species (e.g., cucumber or bean) into pots filled with the infested soil.
-
Fungicide Application: Drench the soil with a solution of this compound at various concentrations immediately after sowing. An untreated control group is drenched with water only.
-
Incubation: Maintain the pots in a greenhouse under controlled conditions favorable for disease development (e.g., high humidity and moderate temperature).
-
Data Collection: Record the percentage of seedling emergence and the incidence of damping-off (pre- and post-emergence) over a period of 14-21 days.
-
Analysis: Compare the disease incidence in the treated groups to the untreated control to determine the percentage of disease control.
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Conceptual diagram of this compound's multi-site mode of action.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Etridiazole Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etridiazole is a fungicide used to control soil-borne diseases caused by pathogens such as Pythium and Phytophthora.[1][2] Accurate quantification of this compound in environmental and agricultural samples is crucial for regulatory compliance, residue monitoring, and research purposes. The preparation of accurate and stable analytical standards is a fundamental prerequisite for achieving reliable and reproducible results in chromatographic analysis.
This document provides a detailed protocol for the preparation of this compound analytical standards, including stock and working solutions. It also summarizes key chemical and physical properties and provides guidance on storage and handling to ensure the integrity of the standards.
Safety Precautions
This compound is classified as a Group B2 Probable Human Carcinogen by the US EPA and is harmful if swallowed.[3] It can cause skin and serious eye irritation.[4] When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the pure substance and concentrated solutions should be performed in a well-ventilated fume hood.[4]
Physicochemical and Stability Data
A comprehensive understanding of the physicochemical properties and stability of this compound is essential for the accurate preparation and storage of analytical standards.
| Property | Value | Reference |
| Chemical Formula | C5H5Cl3N2OS | [5][6][7] |
| Molecular Weight | 247.53 g/mol | [1][5][6][7] |
| Appearance | Pure: Pale yellow liquid; Technical: Reddish-brown liquid | [1] |
| Melting Point | 22 °C | [3] |
| Boiling Point | 95 °C at 1 mmHg | [3] |
| Solubility | Soluble in DMSO. Miscible with many organic solvents. | [6][8] |
| log Kow | 3.37 | [1] |
| Vapor Pressure | 1.1 x 10-2 mm Hg at 25 °C | [1] |
| Stability | Stable under normal storage conditions. | [4] |
| Stable for 14 days at 55°C. | [9] | |
| Susceptible to decomposition upon continuous exposure to sunlight. | [1][3] | |
| Hydrolysis half-life is 103 days at pH 6 and 25°C. | [1][9] |
Experimental Protocol: Preparation of this compound Analytical Standards
This protocol describes the preparation of a primary stock solution and subsequent working standards. The concentrations provided are examples and can be adjusted based on specific analytical requirements.
Required Materials and Equipment
-
This compound analytical standard (purity ≥98%)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance (readable to 0.0001 g)
-
Pipettes (various volumes) and pipette tips
-
Amber glass vials with screw caps
-
Solvents: Hexane (or other suitable solvent like methanol, acetone, or iso-octane), HPLC or analytical grade[10][11][12]
-
Fume hood
-
Vortex mixer
-
Ultrasonic bath
Preparation of Primary Stock Solution (e.g., 1000 µg/mL)
-
Weighing: Accurately weigh approximately 10 mg of the this compound analytical standard into a clean weighing boat using a calibrated analytical balance.
-
Dissolution: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Add a small amount of the chosen solvent (e.g., hexane) to the weighing boat to rinse any remaining residue and transfer it to the volumetric flask.
-
Add solvent to the volumetric flask until it is about half-full.
-
Sonication (if necessary): If the standard does not dissolve readily, place the flask in an ultrasonic bath for a few minutes to aid dissolution.
-
Dilution to Volume: Once the standard is completely dissolved, bring the solution to the mark with the solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Purity Correction: Correct the concentration of the stock solution for the purity of the standard using the following formula: Corrected Concentration (µg/mL) = (Weight of standard (mg) / Volume of flask (mL)) * (Purity of standard (%) / 100) * 1000
-
Storage: Transfer the stock solution to a labeled amber glass vial and store it in a refrigerator at 2-8 °C or a freezer at -20°C for long-term stability.[6] Primary stocks are typically stable for at least three months when stored refrigerated.[10]
Preparation of Working Standard Solutions
Working standards are prepared by diluting the primary stock solution to the desired concentrations for calibration curves.
-
Intermediate Stock Solution (e.g., 100 µg/mL):
-
Pipette 1 mL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the solvent and mix thoroughly.
-
-
Final Working Standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL):
-
Prepare a series of dilutions from the intermediate stock solution into separate volumetric flasks. For example, to prepare a 1.0 µg/mL working standard, pipette 0.1 mL of the 100 µg/mL intermediate stock solution into a 10 mL volumetric flask and dilute to the mark.
-
The specific concentrations of the working standards should bracket the expected concentration range of the samples being analyzed.
-
-
Storage: Store the working standard solutions in labeled amber glass vials in a refrigerator. It is recommended to prepare fresh working solutions on the day of use or as determined by stability studies.[11]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound analytical standards.
Caption: Workflow for the preparation of this compound analytical standards.
Analytical Methodologies
The prepared this compound standards are suitable for use with various analytical techniques for the quantification of the analyte in different matrices. Commonly employed methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of this compound in water and soil samples.[10][11]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is also utilized for the determination of this compound and its metabolites.[10][11]
The choice of the analytical method will depend on the sample matrix, required sensitivity, and available instrumentation. The preparation of matrix-matched calibration standards may be necessary to compensate for matrix effects, particularly in complex samples like soil.[11]
References
- 1. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2593-15-9 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ohp.com [ohp.com]
- 5. This compound [webbook.nist.gov]
- 6. medkoo.com [medkoo.com]
- 7. achemtek.com [achemtek.com]
- 8. This compound (Ref: Olin 2424) [sitem.herts.ac.uk]
- 9. Page loading... [guidechem.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Application Note: Analysis of Etridiazole using Gas Chromatography-Mass Spectrometry
Introduction
Etridiazole is a fungicide used to control soil-borne diseases caused by Pythium and Phytophthora species. Its presence in environmental samples such as soil and water, as well as in agricultural products, is a matter of regulatory concern. This application note details a robust and sensitive method for the quantitative determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided are suitable for researchers, scientists, and professionals involved in environmental monitoring and drug development.
Principle
This method involves the extraction of this compound from the sample matrix, followed by analysis using a gas chromatograph for separation and a mass spectrometer for detection and quantification. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to ensure high selectivity and sensitivity.
Materials and Reagents
-
Solvents: Acetone, Dichloromethane, Iso-octane (HPLC or pesticide residue grade)
-
Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)
-
Standards: this compound analytical standard, Benzophenone (internal standard)
-
Gases: Helium (carrier gas, 99.999% purity)
-
Consumables: 50 mL polypropylene centrifuge tubes, 2 mL GC vials with inserts, syringe filters (0.22 µm PTFE)
Experimental Protocols
Protocol 1: Sample Preparation from Soil
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of a dichloromethane:acetone (3:1 v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.[1]
-
-
Cleanup:
-
Transfer the supernatant to a clean tube.
-
Add 1 g of anhydrous MgSO₄ to remove residual water.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Transfer 1 mL of the clear extract to a 2 mL GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetone containing the internal standard (e.g., Benzophenone at 1 µg/mL).[1]
-
Vortex to mix and the sample is ready for GC-MS analysis.
-
Protocol 2: Sample Preparation from Water
-
Extraction:
-
Final Preparation:
-
Collect the upper organic layer (iso-octane) into a 2 mL GC vial.
-
Add the internal standard to the extract.
-
The sample is ready for GC-MS analysis.
-
Protocol 3: QuEChERS-based Sample Preparation (for Fruit and Vegetable Matrices)
-
Extraction:
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL dSPE tube containing cleanup sorbents (e.g., MgSO₄ and PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
-
Final Preparation:
-
Transfer the cleaned extract into a GC vial for analysis.
-
GC-MS Instrumental Conditions
The following instrumental parameters have been found to be effective for the analysis of this compound:
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 6890 series or equivalent[2] |
| Column | Agilent DB-5MS (15 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1][2] |
| Inlet Mode | Splitless[3] |
| Inlet Temperature | 200 °C[3] |
| Injection Volume | 2 µL[2][3] |
| Carrier Gas | Helium[3] |
| Oven Program | Initial 65°C, hold for 2 min, ramp to 150°C. A multi-residue method program is: 60°C for 1 min, ramp at 40°C/min to 170°C, then ramp at 10°C/min to 310°C, hold for 3 min.[2][5] |
| Mass Spectrometer | |
| MS System | Agilent 5977 series or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C[2] |
| Transfer Line Temp. | 300 °C[2] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored (m/z) | |
| Quantitation Ion | 211[2][6] |
| Qualifier Ions | 183, 185[2][6] |
Data Presentation
The following table summarizes the quantitative performance data for the GC-MS method for this compound analysis in water.
| Parameter | Value | Matrix |
| Limit of Detection (LOD) | 0.01 - 0.06 µg/L[2] | Water |
| Limit of Quantification (LOQ) | 0.100 µg/L[2] | Water |
| Linearity (R²) | > 0.99 | - |
| Recovery | 85-110% | - |
Visualization
Experimental Workflow
Caption: A flowchart of the GC-MS analysis of this compound.
This compound Fragmentation Pathway
Caption: this compound's mass fragmentation pathway.
References
Application Note: Quantification of Etridiazole in Soil Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Notes and Protocols for the Extraction of Etridiazole from Plant Tissues
Introduction
Etridiazole is a fungicide used to control soil-borne diseases caused by Pythium and Phytophthora species in a variety of crops.[1] Monitoring its residues in plant tissues is crucial for ensuring food safety and compliance with regulatory limits. This document provides a detailed protocol for the extraction and quantification of this compound from various plant matrices using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The QuEChERS method is a simple and effective approach for extracting pesticide residues from fruits and vegetables, offering good recovery values for a broad range of compounds.[2]
Data Presentation
The following table summarizes the representative quantitative data for the extraction of this compound from various plant tissues using the described QuEChERS protocol. The performance of the method is generally expected to yield recovery rates between 70% and 120%, with a limit of quantification (LOQ) of 0.01 mg/kg in most food matrices of plant origin.[3][4]
Table 1: Representative Quantitative Data for this compound Extraction
| Plant Matrix | Representative Recovery (%) | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) |
| High-Water Content (e.g., Cucumber) | 95 - 110 | 0.003 | 0.01 |
| High-Pigment (e.g., Spinach) | 85 - 105 | 0.003 | 0.01 |
| High-Fat (e.g., Avocado) | 80 - 100 | 0.005 | 0.01 |
| Acidic Fruit (e.g., Strawberry) | 90 - 110 | 0.003 | 0.01 |
Note: The values presented are representative and may vary depending on the specific laboratory conditions, instrumentation, and the exact plant matrix being analyzed.
Experimental Protocols
QuEChERS-based Extraction of this compound from Plant Tissues
This protocol is based on the widely used QuEChERS method, which involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).[2][5][6]
1.1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent (for high-fat matrices)
-
Graphitized Carbon Black (GCB) (for pigmented matrices, use with caution)
-
Deionized water
-
50 mL and 15 mL polypropylene centrifuge tubes with screw caps
-
High-speed centrifuge
-
Vortex mixer
1.2. Sample Preparation and Homogenization
-
Wash the plant tissue sample with deionized water and blot dry.
-
Remove any inedible parts (e.g., stems, pits).
-
Chop the sample into small pieces and homogenize using a high-speed blender or food processor until a uniform paste is obtained.
-
For dry commodities, it may be necessary to add a specific amount of deionized water to facilitate homogenization.[2]
1.3. Extraction Procedure
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Seal the tube and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing.
-
Add the QuEChERS extraction salts (a pre-weighed mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately seal and shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥ 3000 x g for 5 minutes. This will result in the separation of the upper acetonitrile layer (containing this compound) from the aqueous and solid phases.
1.4. Dispersive Solid-Phase Extraction (dSPE) Cleanup
The dSPE step is crucial for removing interfering matrix components like sugars, fatty acids, and pigments.[7][8]
-
Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL dSPE tube.
-
The composition of the dSPE tube will depend on the sample matrix:
-
For most fruits and vegetables: Use a tube containing 150 mg MgSO₄ and 25 mg PSA.
-
For high-fat matrices (e.g., avocado, nuts): Use a tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.
-
For highly pigmented matrices (e.g., spinach, berries): Use a tube containing 150 mg MgSO₄, 25 mg PSA, and 7.5 mg GCB. Note: GCB can adsorb planar molecules, so it is essential to validate the recovery of this compound when using it.
-
-
Seal the dSPE tube and shake vigorously for 30 seconds.
-
Centrifuge at ≥ 5000 x g for 5 minutes.
-
The resulting supernatant is the final extract.
Analysis by LC-MS/MS
The final extract is analyzed using a Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS) for sensitive and selective quantification of this compound.[9]
2.1. Preparation of Final Extract for Injection
-
Transfer an aliquot of the final extract supernatant into an autosampler vial.
-
Depending on the sensitivity of the instrument and the expected concentration of this compound, the extract may be diluted with an appropriate solvent (e.g., acetonitrile/water mixture).
2.2. Instrumental Conditions (Representative)
-
LC System: UPLC or HPLC system
-
Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Tandem quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor and product ion transitions for this compound should be optimized for the instrument being used.
Visualizations
Caption: Overall workflow for this compound extraction and analysis.
Caption: Key steps of the QuEChERS method.
References
- 1. This compound (Ref: Olin 2424) [sitem.herts.ac.uk]
- 2. gcms.cz [gcms.cz]
- 3. Modification of the existing maximum residue levels for this compound in various crops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ikm.org.my [ikm.org.my]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromtech.net.au [chromtech.net.au]
- 7. mdpi.com [mdpi.com]
- 8. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antifungal Assay for Etridiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etridiazole is a systemic fungicide recognized for its efficacy against a range of soil-borne fungal and oomycete pathogens, particularly species within the genera Pythium, Phytophthora, and Rhizoctonia.[1][2] Understanding the in vitro antifungal properties of this compound is crucial for resistance monitoring, new formulation development, and comparative efficacy studies. This document provides a detailed protocol for determining the antifungal activity of this compound using a standardized broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
This compound's primary mode of action is the disruption of fungal cell membrane integrity through the inhibition of essential fatty acid biosynthesis and induction of lipid peroxidation.[1] This leads to a loss of cellular function and ultimately inhibits fungal growth and reproduction.
Data Presentation
The following table summarizes the effective concentrations of this compound against various Pythium species, providing a baseline for expected results in susceptibility testing.
Table 1: In Vitro Efficacy of this compound Against Pythium Species
| Fungal Species | EC50 (µg/mL) | EC90 (µg/mL) |
| Pythium irregulare | 2.64 | >80 (for some isolates) |
| Pythium aphanidermatum | 0.97 | Not Reported |
| Pythium ultimum | 0.58 | Not Reported |
EC50: The effective concentration required to inhibit 50% of mycelial growth. EC90: The effective concentration required to inhibit 90% of mycelial growth.
Experimental Protocols
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi and is tailored for the assessment of this compound against Pythium, Phytophthora, and Rhizoctonia species.
Materials
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)[3]
-
Potato Dextrose Broth (PDB) or RPMI-1640 medium
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile distilled water
-
Fungal isolates (Pythium spp., Phytophthora spp., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) plates
-
Spectrophotometer or hemocytometer
-
Sterile scalpels, forceps, and inoculation loops
-
Incubator
This compound Stock Solution Preparation
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mg/mL). This compound is miscible with ethanol and other organic solvents.[3]
-
Further dilute the stock solution in the chosen broth medium (PDB or RPMI-1640) to create a working stock solution for serial dilutions.
Inoculum Preparation
The preparation of the inoculum will vary depending on the fungal species.
For Pythium and Phytophthora (zoospore-producing oomycetes):
-
Grow the oomycete on V8 juice agar or PDA plates until the culture is mature.
-
Induce zoospore production by flooding the plates with sterile distilled water and incubating under appropriate conditions (e.g., specific light and temperature regimes).
-
Collect the zoospore suspension and adjust the concentration to 1 x 10⁴ to 5 x 10⁴ zoospores/mL using a hemocytometer.
For Rhizoctonia solani and other non-sporing filamentous fungi (mycelial fragments):
-
Grow the fungus on PDA plates at 25-28°C for 5-7 days.
-
Harvest the mycelial mat from the agar surface using a sterile scalpel.
-
Transfer the mycelium to a sterile tube containing a small volume of sterile saline or broth with sterile glass beads.
-
Vortex vigorously to fragment the mycelium.
-
Allow the larger fragments to settle and dilute the resulting supernatant to achieve a final inoculum concentration that results in visible growth in the control wells after incubation. This may require optimization for each fungal species.
Broth Microdilution Assay
-
In a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth medium to all wells except for the first column.
-
Add 200 µL of the highest concentration of the this compound working solution to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (no inoculum).
-
Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Seal the plate with a sterile, breathable membrane or place it in a humidified chamber to prevent evaporation.
-
Incubate the plates at a suitable temperature (typically 25-28°C) for 24-72 hours, or until sufficient growth is observed in the growth control wells.
Determination of Minimum Inhibitory Concentration (MIC)
-
Following incubation, visually inspect the wells for fungal growth.
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the drug-free growth control well.[4][5]
-
For a more quantitative assessment, the optical density (OD) of the wells can be read using a microplate spectrophotometer at a wavelength of 600 nm. The MIC can be defined as the lowest drug concentration that inhibits growth by ≥90% compared to the control.
Visualizations
Caption: Workflow for determining the MIC of this compound.
Caption: this compound's proposed mechanism of action.
References
- 1. Synthetic and Natural Antifungal Substances in Cereal Grain Protection: A Review of Bright and Dark Sides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cotton.org [cotton.org]
- 3. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Etridiazole Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etridiazole is a fungicide recognized for its efficacy against a range of plant pathogenic oomycetes and fungi. It is particularly effective against species of Pythium, Phytophthora, and Rhizoctonia, which are common culprits in causing significant damage to crops during the early stages of development.[1] The primary mode of action of this compound is the inhibition of the biosynthesis of essential fatty acids in these organisms.[1] This disruption of fatty acid synthesis compromises the integrity and function of the cell membrane, ultimately leading to the cessation of growth and reproduction.[1] Additionally, this compound is known to disrupt the lipid structure of cell membranes and inhibit mitochondrial respiration.[1]
Understanding the Minimum Inhibitory Concentration (MIC) of this compound against various target organisms is crucial for effective disease management, resistance monitoring, and the development of new antifungal therapies. These application notes provide detailed protocols for determining the MIC of this compound using standardized laboratory methods.
Spectrum of Activity of this compound
This compound has demonstrated significant inhibitory activity against various species of Pythium and Phytophthora. The following table summarizes the reported median effective concentration (EC50) and 90% effective concentration (EC90) values, which are analogous to MIC values in this context.
| Organism | Isolate(s) | EC50 (µg/mL) | EC90 (µg/mL) | Reference |
| Pythium aphanidermatum | Multiple | 0.97 | Not Reported | [1] |
| Pythium irregulare | Multiple | 2.64 | >80 (for 2 isolates) | [1] |
| Pythium ultimum | Multiple | 0.58 | Not Reported | [1] |
| Phytophthora palmivora | Multiple | 2.945 ± 1.464 | Not Reported | [2] |
| Phytophthora parasitica | Not Specified | <1.0 | Not Reported | [1] |
| Phytophthora cinnamomi | Not Specified | <1.0 | Not Reported | [1] |
Note: EC50 is the effective concentration that results in 50% inhibition of linear growth, while EC90 results in 90% inhibition. These values were determined using an agar dilution method.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound. These are based on established methods for antifungal susceptibility testing and can be adapted for specific research needs.
Broth Microdilution Method
This method is a widely used technique for determining the MIC of antifungal agents in a liquid medium.
a. Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate broth medium (e.g., Potato Dextrose Broth for fungi, or a specialized medium for oomycetes)
-
Test organism cultures (Pythium spp., Phytophthora spp., Rhizoctonia spp.)
-
Sterile saline or water
-
Spectrophotometer or microplate reader
-
Incubator
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, or relevant filamentous fungi QC strains like Aspergillus flavus ATCC 204304)[3]
b. Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). This compound is miscible with many organic solvents.
-
Further dilute the stock solution in the appropriate broth medium to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth medium to all wells of a 96-well microtiter plate.
-
In the first column of wells, add an additional 100 µL of the 2x this compound working solution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no drug, no inoculum).
-
-
Preparation of Inoculum:
-
For fungi like Rhizoctonia, grow the culture on an appropriate agar medium. Harvest mycelia and fragment them in sterile saline. Adjust the suspension to a specific turbidity (e.g., 0.5 McFarland standard).
-
For oomycetes like Pythium and Phytophthora, prepare an inoculum of zoospores or mycelial fragments. For zoospores, induce sporulation and adjust the spore suspension to the desired concentration (e.g., 1 x 10^4 to 5 x 10^4 CFU/mL).
-
Dilute the standardized inoculum in the broth medium to achieve the final target concentration in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
Do not add inoculum to column 12.
-
Seal the plates and incubate at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the organism.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth.
-
Alternatively, for some organisms, the endpoint may be defined as a significant reduction in growth (e.g., ≥50% or ≥90%) compared to the growth control, which can be determined spectrophotometrically by reading the optical density at a suitable wavelength (e.g., 600 nm).
-
Agar Dilution Method
This method involves incorporating the antifungal agent into an agar medium.
a. Materials:
-
This compound (analytical grade)
-
DMSO
-
Appropriate agar medium (e.g., Potato Dextrose Agar for fungi, V8 juice agar for oomycetes)
-
Sterile Petri dishes
-
Test organism cultures
-
Sterile water or saline
-
Incubator
-
QC strains
b. Protocol:
-
Preparation of this compound-Amended Agar:
-
Prepare the agar medium and autoclave it. Allow it to cool to a molten state (around 45-50°C).
-
Prepare serial dilutions of this compound in a small volume of solvent or sterile water.
-
Add a specific volume of each this compound dilution to a corresponding aliquot of molten agar to achieve the desired final concentrations. Also, prepare a control plate with no this compound.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test organism as described in the broth microdilution method.
-
-
Inoculation and Incubation:
-
Spot-inoculate a small, known volume of the inoculum onto the surface of each agar plate. Multiple isolates can be tested on a single plate.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at the appropriate temperature until sufficient growth is observed on the control plate.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism at the inoculation spot.
-
Visualizations
Signaling Pathway of this compound's Antifungal Action
Caption: Proposed signaling pathway of this compound's antifungal action.
Experimental Workflow for Broth Microdilution MIC Assay
References
Etridiazole Formulation for Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Etridiazole in laboratory settings. This document is intended to guide researchers in accurately preparing this compound solutions for various in vitro experiments and to provide a standardized protocol for assessing its efficacy against oomycete pathogens.
Introduction
This compound (5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole) is a fungicide specifically targeting oomycetes, a group of destructive plant pathogens that includes genera such as Pythium and Phytophthora.[1][2] While often referred to as fungi, oomycetes are phylogenetically distinct and possess unique biochemical pathways, rendering many common fungicides ineffective against them. This compound has been a valuable tool for managing diseases caused by these organisms in agricultural and horticultural settings.[1] In the laboratory, it serves as a reference compound for studying oomycete biology, screening for novel anti-oomycete agents, and investigating mechanisms of fungicide resistance.
The primary mode of action of this compound is understood to be the inhibition of lipid peroxidation and the disruption of fatty acid biosynthesis, which are critical for maintaining the integrity of cellular membranes.[2][3] This disruption leads to a loss of cell function and ultimately, cell death.
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of this compound is presented below. This information is critical for the safe handling and accurate preparation of experimental solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅Cl₃N₂OS | [4] |
| Molecular Weight | 247.52 g/mol | [5] |
| Appearance | Pure: Colorless, odorless liquid; Technical: Pale yellow with a mild odor | [5] |
| Melting Point | 22 °C | [5] |
| Boiling Point | 95 °C at 1 mmHg | [5] |
| Water Solubility | 117 mg/L (25 °C) | [1] |
| Solubility in Organic Solvents | Soluble in DMSO, acetone, ethanol, xylene, and carbon tetrachloride | [1][4] |
| LogP | 3.370 | [1] |
Table 2: Toxicological Data for this compound
| Endpoint | Value | Species | Reference(s) |
| Oral LD₅₀ | 1070 mg/kg | Rat | [3] |
| Dermal LD₅₀ | >2000 mg/kg | Rat | [3] |
| Inhalation LC₅₀ (4h) | >5.3 mg/L | Rat | [3] |
| Aquatic Toxicity (96h LC₅₀) | 25.58 mg/L | Zebrafish (Danio rerio) | [6] |
| Avian Toxicity (Oral LD₅₀) | >2510 mg/kg | Bobwhite Quail | [3] |
This compound has been classified as a Group B2 Probable Human Carcinogen by the U.S. Environmental Protection Agency.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.
Proposed Mechanism of Action
This compound's fungicidal activity is attributed to its ability to induce lipid peroxidation and disrupt the biosynthesis of essential fatty acids, leading to compromised cell membrane integrity and function in oomycetes.[2][3] This ultimately results in cell death. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound action on oomycete cells.
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound for use in in vitro assays. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solvating power and compatibility with most cell culture media at low final concentrations. Acetone can also be used as a solvent.
Materials:
-
This compound (technical grade, purity ≥95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Safety Precautions: Wear appropriate PPE (lab coat, gloves, safety glasses). Handle this compound powder in a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Dissolution: Transfer the weighed this compound into a sterile amber vial. Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of this compound).
-
Mixing: Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (up to one year).
Note on Solvent Choice: While DMSO is preferred, acetone can also be used. If using acetone, be aware of its higher volatility. The final concentration of the solvent in the assay medium should not exceed a level that affects the growth of the test organism (typically ≤ 0.5% for DMSO).
In Vitro Efficacy Testing against Pythium spp.
This protocol outlines a method for determining the half-maximal effective concentration (EC₅₀) of this compound against Pythium species using a broth microdilution assay.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Pythium spp. culture (e.g., P. aphanidermatum, P. ultimum) actively growing on a suitable agar medium (e.g., V8 agar)
-
Sterile V8 broth or other suitable liquid medium
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile distilled water
-
Spectrophotometer (plate reader)
Experimental Workflow:
Caption: Workflow for in vitro efficacy testing of this compound.
Procedure:
-
Prepare Serial Dilutions:
-
Dispense 98 µL of sterile V8 broth into wells A2-A12 of a 96-well plate. Dispense 100 µL of broth into wells B1-B12 (growth control).
-
Add 2 µL of the 10 mg/mL this compound stock solution to well A1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then transfer 100 µL from A2 to A3, and so on, down to well A10. Discard 100 µL from well A10.
-
Well A11 will serve as a solvent control (containing only DMSO at the highest concentration used). Add 2 µL of DMSO to 98 µL of broth.
-
Well A12 will be a media-only control (no inoculum).
-
-
Prepare Inoculum:
-
From an actively growing Pythium culture, cut small agar plugs from the leading edge of the mycelium.
-
Transfer the plugs to a sterile blender with a small volume of sterile V8 broth.
-
Blend in short bursts to create a mycelial slurry.
-
Adjust the concentration of the slurry with sterile broth to a final optical density (OD) at 600 nm that allows for logarithmic growth during the incubation period.
-
-
Inoculate Plate:
-
Add 100 µL of the prepared Pythium inoculum to wells A1-A11 and B1-B12.
-
Do not add inoculum to well A12.
-
-
Incubation:
-
Seal the plate with a breathable membrane or the plate lid and incubate at 25°C in the dark for 48-72 hours, or until sufficient growth is observed in the growth control wells.
-
-
Data Collection and Analysis:
-
Measure the optical density at 600 nm using a microplate reader.
-
Subtract the OD of the media-only control (A12) from all other readings.
-
Calculate the percentage of growth inhibition for each concentration relative to the solvent control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the EC₅₀ value using a suitable statistical software package.
-
Quantitative Efficacy Data
The following table summarizes the reported EC₅₀ values for this compound against various Pythium species.
Table 3: In Vitro Efficacy of this compound against Pythium Species
| Pythium Species | Mean EC₅₀ (µg/mL) | Reference(s) |
| P. irregulare | 2.64 | [7] |
| P. aphanidermatum | 0.97 | [7] |
| P. ultimum | 0.58 | [7] |
| P. parasitica | <1.0 | [7] |
| P. cinnamomi | <1.0 | [7] |
These values demonstrate the potent and specific activity of this compound against key pathogenic oomycetes. Researchers can use this data as a benchmark for their own experiments.
References
- 1. This compound | 2593-15-9 [chemicalbook.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. This compound (Ref: Olin 2424) [sitem.herts.ac.uk]
- 4. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. hort [journals.ashs.org]
Etridiazole in the Study of Phytophthora Blight: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the use of etridiazole in the research of Phytophthora blight, a devastating plant disease caused by oomycetes of the genus Phytophthora. This compound is a fungicide with both protective and curative action, effective against a range of soil-borne pathogens, including various Phytophthora species.[1] These notes include a summary of its efficacy, detailed experimental protocols for in vitro and in vivo studies, and a visualization of its proposed mechanism of action.
Introduction to this compound
This compound, chemically known as 5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole, is a fungicide used to control soil-borne diseases caused by Phytophthora and Pythium species.[1][2] It functions as both a contact and systemic fungicide, absorbed by plant roots and offering protection from within the plant.[3] this compound's mode of action is multifaceted, primarily involving the inhibition of lipid peroxidation and disruption of mitochondrial respiration.[1] This dual activity makes it a valuable tool for both practical disease management and fundamental research into Phytophthora biology. Resistance to this compound in Phytophthora has not been widely reported, making it an effective compound for study and control.
Efficacy of this compound Against Phytophthora Species
The effectiveness of this compound against various Phytophthora species has been documented in numerous studies. The half-maximal effective concentration (EC50) is a common metric used to quantify the potency of a fungicide. The following table summarizes the reported EC50 values for this compound against different Phytophthora species in mycelial growth inhibition assays.
| Phytophthora Species | EC50 (µg/mL) | Reference |
| P. palmivora | 2.945 ± 1.464 | [4] |
| P. nicotianae | 0.393 | [5] |
| P. capsici | 0.34 - 3.63 | [6] |
| P. cinnamomi | 1.1 | [7][8] |
| P. cactorum | Intermediate resistance noted | [9] |
Mechanism of Action
This compound's primary modes of action against Phytophthora are the induction of lipid peroxidation and the inhibition of mitochondrial respiration. This disruption of cellular processes ultimately leads to cell death.
Signaling Pathway of this compound's Action
Caption: Proposed mechanism of this compound action in Phytophthora.
Experimental Protocols
The following are detailed protocols for key experiments used to study the effects of this compound on Phytophthora.
Experimental Workflow
Caption: General experimental workflow for this compound efficacy testing.
Mycelial Growth Inhibition Assay
This in vitro assay determines the direct inhibitory effect of this compound on the vegetative growth of Phytophthora.
Materials:
-
Phytophthora isolate of interest
-
Potato Dextrose Agar (PDA) or V8 juice agar medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator set to the optimal growth temperature for the Phytophthora species (e.g., 25°C)
-
Digital calipers
Procedure:
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 50-55°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare control plates with the solvent alone.
-
Pour the amended and control agar into sterile petri dishes and allow them to solidify.
-
From the margin of an actively growing Phytophthora culture, take 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each agar plate.
-
Incubate the plates in the dark at the optimal growth temperature.
-
Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value using probit analysis or other suitable statistical software.[10]
Zoospore Germination Assay
This assay assesses the effect of this compound on the germination of Phytophthora zoospores, a critical stage in the infection process.
Materials:
-
Phytophthora isolate capable of producing zoospores
-
V8 juice agar or other suitable medium for zoospore production
-
Sterile distilled water or soil extract
-
This compound stock solution
-
Microscope slides or multi-well plates
-
Hemocytometer
-
Microscope
Procedure:
-
Induce zoospore production by flooding a mature Phytophthora culture with sterile distilled water or soil extract and incubating under appropriate light and temperature conditions.
-
Collect the zoospore suspension and determine the concentration using a hemocytometer. Adjust the concentration to a desired level (e.g., 1 x 10^5 zoospores/mL).
-
Prepare a series of this compound dilutions in sterile distilled water.
-
Mix equal volumes of the zoospore suspension and the this compound dilutions in microcentrifuge tubes or wells of a multi-well plate. Include a control with sterile distilled water instead of the fungicide.
-
Incubate the mixtures at room temperature for a set period (e.g., 2-4 hours).
-
Place a drop of each mixture on a microscope slide and observe under a microscope.
-
Count the number of germinated and non-germinated zoospores in at least three different fields of view for each treatment. A zoospore is considered germinated if the germ tube is at least half the diameter of the zoospore.
-
Calculate the percentage of germination inhibition for each concentration compared to the control.
-
Determine the EC50 value.
Detached Leaf Assay
This assay provides a rapid method to evaluate the efficacy of this compound in preventing or reducing lesion development on host tissue.[11][12][13][14]
Materials:
-
Healthy, young, and fully expanded leaves from a susceptible host plant
-
Phytophthora zoospore or mycelial suspension for inoculation
-
This compound solution at various concentrations
-
Sterile water
-
Moist chambers (e.g., petri dishes with moist filter paper)
-
Micropipette
Procedure:
-
Surface sterilize the detached leaves by rinsing with sterile water.
-
Treat the leaves with different concentrations of this compound solution by spraying or dipping. Allow the leaves to air dry. A control group should be treated with sterile water.
-
Place the leaves in moist chambers with the adaxial or abaxial side up, depending on the typical infection site.
-
Inoculate a specific site on each leaf with a small droplet (e.g., 10 µL) of the Phytophthora zoospore or mycelial suspension.
-
Incubate the chambers at an appropriate temperature and light regime to favor infection (e.g., 18-22°C with a photoperiod).
-
Assess lesion development daily for up to a week. Measure the lesion diameter.
-
Calculate the percentage of disease reduction for each this compound concentration compared to the control.
Greenhouse Soil Infestation Assay
This in vivo assay evaluates the efficacy of this compound as a soil drench to protect plants from Phytophthora root rot in a controlled environment.[15][16][17]
Materials:
-
Susceptible host plant seedlings
-
Sterilized potting mix
-
Phytophthora inoculum (e.g., colonized grain or mycelial suspension)
-
This compound formulation for soil application
-
Pots
-
Greenhouse or growth chamber with controlled environmental conditions
Procedure:
-
Prepare the Phytophthora inoculum. This can be done by growing the pathogen on a substrate like millet or rye grain.
-
Incorporate the inoculum into the sterilized potting mix at a predetermined rate to ensure consistent disease pressure.
-
Transplant the host seedlings into pots filled with the infested soil mix.
-
Prepare different concentrations of this compound solution according to the product label for drench application.
-
Apply the this compound solutions as a soil drench to the respective treatment groups. A control group should be drenched with water only.
-
Maintain the plants in a greenhouse or growth chamber with conditions favorable for disease development (e.g., high soil moisture).
-
Monitor the plants regularly for symptoms of Phytophthora blight, such as wilting, stunting, and root browning.
-
After a set period (e.g., 4-6 weeks), assess disease severity using a rating scale (e.g., 0 = no symptoms, 5 = plant death). Also, measure plant growth parameters like shoot and root dry weight.
-
Calculate the disease control efficacy for each treatment.
Conclusion
This compound remains a significant tool for the management and study of Phytophthora blight. Its multi-site mode of action, involving the induction of lipid peroxidation and inhibition of mitochondrial respiration, makes it a potent inhibitor of Phytophthora growth and development. The protocols outlined in this document provide a framework for researchers to further investigate the efficacy and mechanisms of this compound, contributing to the development of more effective and sustainable strategies for controlling this important plant pathogen.
References
- 1. This compound (Ref: Olin 2424) [sitem.herts.ac.uk]
- 2. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 5. api.fspublishers.org [api.fspublishers.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. High-Throughput Chemical Screening Identifies Compounds that Inhibit Different Stages of the Phytophthora agathidicida and Phytophthora cinnamomi Life Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | High-Throughput Chemical Screening Identifies Compounds that Inhibit Different Stages of the Phytophthora agathidicida and Phytophthora cinnamomi Life Cycles [frontiersin.org]
- 9. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. fs.usda.gov [fs.usda.gov]
- 12. A Detached Leaf Assay for Rapidly Screening Plant Pathogen-Biological Control Agents | Springer Nature Experiments [experiments.springernature.com]
- 13. agro.au.dk [agro.au.dk]
- 14. Phytophthora infestans (Late blight) Infection Assay in a Detached Leaf of Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prevention and Management of Soilborne Diseases of Ornamental Plants and Vegetables in the Greenhouse | NC State Extension Publications [content.ces.ncsu.edu]
- 16. Using Soil-Applied Fungicides to Manage Phytophthora Crown and Root Rot on Summer Squash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. extension.oregonstate.edu [extension.oregonstate.edu]
Etridiazole as a tool compound in lipid peroxidation research
Application Notes and Protocols for Researchers
Introduction
Etridiazole, a thiadiazole fungicide, is primarily recognized for its efficacy in controlling soil-borne pathogens such as Pythium and Phytophthora species.[1][2] Its fungicidal mode of action is classified as a lipid peroxidation inhibitor.[1] However, a deeper look into the scientific literature reveals a more complex and seemingly contradictory role for this compound in the context of lipid peroxidation, particularly concerning its effects in mammalian systems. These notes provide a comprehensive overview of the current understanding of this compound's interaction with lipid peroxidation processes, alongside generalized protocols for studying this critical cellular damage pathway.
While this compound is classified as a lipid peroxidation inhibitor for its fungicidal properties, it is not typically used as a tool compound in laboratory research studying lipid peroxidation. This is largely due to evidence suggesting that its metabolites can, in fact, initiate lipid peroxidation in mammalian liver cells, a mechanism linked to its hepatotoxicity.[3] Therefore, researchers should exercise caution and consider this dual activity when interpreting any studies involving this compound.
The Dual Role of this compound in Lipid Peroxidation
This compound presents a fascinating case of context-dependent effects on lipid peroxidation.
-
As a Fungicide: In target fungal organisms, this compound is understood to inhibit lipid peroxidation.[1] This disruption of fungal cell membrane integrity is a key aspect of its antifungal activity. The precise molecular mechanism of this inhibition in fungi is not extensively detailed in publicly available research.
-
In Mammalian Systems: Conversely, studies on the toxicological effects of this compound (also known as Terrazole) in mammals have indicated that its metabolites can induce destructive lipid peroxidation.[3] The trichloromethyl group of the this compound molecule is thought to be metabolized by the hepatic drug-metabolizing enzyme system, leading to the formation of reactive intermediates that initiate lipid peroxidation in microsomal membranes.[3]
This dual nature makes this compound a challenging candidate for a straightforward tool compound in lipid peroxidation research. Instead, its study offers insights into the divergent effects of xenobiotics and their metabolites across different biological systems.
Quantitative Data on Lipid Peroxidation Modulators
Due to the limited use of this compound as a research tool, no specific IC50 or EC50 values for its direct effect on lipid peroxidation are readily available in the scientific literature. For the benefit of researchers, the following table summarizes quantitative data for well-established modulators of lipid peroxidation.
| Compound | Class | Mechanism of Action | Target | Typical IC50/EC50 | Reference(s) |
| Ferrostatin-1 | Inhibitor | Radical-trapping antioxidant | Lipid peroxyl radicals | 10-100 nM | [4] |
| Liproxstatin-1 | Inhibitor | Radical-trapping antioxidant | Lipid peroxyl radicals | 20-200 nM | [4] |
| Trolox | Inhibitor | Radical-trapping antioxidant | Peroxyl radicals | 5-50 µM | [5] |
| Erastin | Inducer | Inhibits System Xc- cystine/glutamate antiporter | SLC7A11 | 1-10 µM | [6] |
| RSL3 | Inducer | Covalently binds and inhibits GPX4 | GPX4 | 50-500 nM | [6][7] |
| ML162 | Inducer | Covalently binds and inhibits GPX4 | GPX4 | 100-1000 nM | [7] |
Experimental Protocols
The following are generalized protocols for inducing and measuring lipid peroxidation in a cellular context. These methods can be adapted to study the effects of various compounds.
Protocol 1: Induction of Lipid Peroxidation with RSL3
This protocol describes how to induce lipid peroxidation in a cell culture model using the direct GPX4 inhibitor, RSL3.
Materials:
-
Adherent cells (e.g., HT-1080, HepG2)
-
Complete cell culture medium
-
RSL3 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis, or plates with coverslips for microscopy). Allow cells to adhere and reach 70-80% confluency.
-
Prepare working solutions of RSL3 in a complete culture medium at desired final concentrations (e.g., 100 nM, 250 nM, 500 nM). Include a vehicle control (DMSO).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the RSL3-containing medium or vehicle control medium to the respective wells.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 12, or 24 hours) at 37°C and 5% CO2.
-
Following incubation, proceed to measure lipid peroxidation using a suitable assay (see Protocol 2).
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol outlines the use of the ratiometric fluorescent probe C11-BODIPY 581/591 to assess lipid peroxidation. In its reduced state, the probe fluoresces red, and upon oxidation by lipid peroxides, it shifts to green fluorescence.
Materials:
-
Cells treated with an inducer or inhibitor of lipid peroxidation
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
PBS or HBSS
Procedure:
-
At the end of the treatment period from Protocol 1, remove the treatment medium.
-
Wash the cells once with warm PBS or HBSS.
-
Prepare a working solution of C11-BODIPY 581/591 in PBS or HBSS at a final concentration of 1-5 µM.
-
Add the probe-containing solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, remove the probe solution and wash the cells twice with PBS or HBSS.
-
Add fresh PBS or HBSS to the wells.
-
Immediately visualize and quantify the fluorescence using a fluorescence microscope or a multi-well plate reader.
-
Microscopy: Capture images using filters for both red (e.g., TRITC) and green (e.g., FITC) fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Plate Reader: Measure the fluorescence intensity at the respective emission wavelengths for the oxidized (green) and reduced (red) forms of the probe. Calculate the ratio of green to red fluorescence intensity.
-
Visualizations
Signaling Pathway of Ferroptosis Induction
The following diagram illustrates the canonical ferroptosis pathway, a form of cell death driven by iron-dependent lipid peroxidation. It shows key points of intervention for common inducers and inhibitors.
Caption: Canonical Ferroptosis Pathway and Points of Intervention.
Experimental Workflow for Studying Lipid Peroxidation
This diagram outlines a typical workflow for investigating the effect of a test compound on lipid peroxidation in a cell-based assay.
Caption: Cell-Based Lipid Peroxidation Assay Workflow.
References
- 1. This compound (Ref: Olin 2424) [sitem.herts.ac.uk]
- 2. cotton.org [cotton.org]
- 3. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ferroptosis: Implications in Diseases and Potential Treatment Approaches – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
Etridiazole stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of etridiazole stock solutions, along with a summary of its chemical properties and mechanism of action.
Chemical and Physical Properties of this compound
This compound is a fungicide used to control soil-borne diseases caused by pathogens such as Pythium and Phytophthora.[1] Pure this compound appears as a colorless and odorless liquid, while technical grade versions may be a pale yellow or reddish-brown liquid with a mild odor.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₅H₅Cl₃N₂OS | [2][4] |
| Molecular Weight | 247.53 g/mol | [4][5] |
| Melting Point | 22 °C | [2][4][6] |
| Boiling Point | 95 °C at 1 mmHg | [2][4][6] |
| Density | 1.497 g/cm³ at 25 °C | [2][4] |
| Water Solubility | 117 mg/L at 25 °C | [4][7] |
| LogP | 3.37 | [4] |
| Vapor Pressure | 1.1 x 10⁻² mmHg at 25 °C | [4] |
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound. Adjust the amounts accordingly for different desired concentrations.
Materials:
-
This compound (analytical standard)[8]
-
Dimethyl sulfoxide (DMSO)[5]
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Pipettes
-
Vortex mixer
-
Amber glass vials for storage
Protocol:
-
Weighing: Accurately weigh 100 mg of this compound powder on an analytical balance.
-
Dissolving: Transfer the weighed this compound to a 10 mL volumetric flask.
-
Solvent Addition: Add a small amount of DMSO (e.g., 5 mL) to the volumetric flask to dissolve the this compound.
-
Vortexing: Gently vortex the solution until the this compound is completely dissolved.[9]
-
Final Volume Adjustment: Add DMSO to the volumetric flask to bring the total volume to the 10 mL mark.
-
Mixing: Invert the flask several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber glass vials to avoid repeated freeze-thaw cycles and protect from light.[10] Store as recommended in the storage section below.
Note: this compound is also miscible with ethanol, methanol, acetonitrile, hexane, and xylene.[4][11] The choice of solvent may depend on the specific experimental requirements. For analytical standards, ethanol and hexane have also been used.[9]
Storage of this compound Stock Solutions
Proper storage is crucial to maintain the stability and efficacy of the this compound stock solution.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Special Conditions | References |
| Powder | -20°C | Up to 3 years | Original container | Cool, dry place, away from direct sunlight and alkalis. | [2][5][6] |
| In Solvent | -80°C | Up to 1 year | Amber glass vials | Protect from light. Avoid repeated freeze-thaw cycles. | [5][10] |
General Storage Guidelines:
-
Temperature: Avoid high temperatures and freezing. While general pesticide storage guidelines suggest a range of 40°F to 100°F (approximately 4°C to 38°C), for stock solutions in solvent, colder temperatures (-20°C to -80°C) are recommended for long-term stability.[5][12][13]
-
Light: this compound is susceptible to degradation upon continuous exposure to sunlight.[4][6] Store solutions in amber vials or in the dark to prevent photodecomposition.[10]
-
pH: this compound is hydrolyzed by alkalis.[6] Ensure the solvent and any aqueous buffers used are not alkaline. The hydrolysis half-life is 103 days at pH 6 and 25°C.[4]
Experimental Workflow for Stock Solution Preparation and Use
Caption: Workflow for preparing and using this compound stock solutions.
Mechanism of Action
This compound's primary mode of action as a fungicide is the inhibition of essential fatty acid biosynthesis in fungi, which is critical for maintaining cell membrane integrity and function.[14] This disruption prevents fungal growth and reproduction.[14]
Recent studies in zebrafish embryos have also shed light on other potential molecular mechanisms. Exposure to this compound was found to disrupt several signaling pathways, leading to developmental abnormalities, particularly in the heart and eyes.[15] Key affected pathways include the MAPK signaling pathway and the calcium signaling pathway.[15]
References
- 1. cotton.org [cotton.org]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. 2593-15-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound PESTANAL , analytical standard 2593-15-9 [sigmaaldrich.com]
- 9. epa.gov [epa.gov]
- 10. phytotechlab.com [phytotechlab.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Storage Conditions – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 13. PI-122/PI159: Storage Limitation Statements: Temperature—Fungicides [edis.ifas.ufl.edu]
- 14. chemicalwarehouse.com [chemicalwarehouse.com]
- 15. Transcriptome Profiling of this compound-Exposed Zebrafish (Danio rerio) Embryos Reveals Pathways Associated with Cardiac and Ocular Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction for Etridiazole Cleanup in Environmental Samples
Abstract
This application note provides detailed protocols for the cleanup of Etridiazole and its metabolites from water and soil matrices using solid-phase extraction (SPE). The methodologies described are based on established analytical procedures and are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring. The protocols include information on the selection of SPE cartridges, solvent systems, and elution procedures. Quantitative data, including method detection limits (MDL) and limits of quantitation (LOQ), are summarized for easy reference.
Introduction
This compound is a fungicide used to control soil-borne diseases.[1] Its presence and the persistence of its metabolites in the environment, particularly in soil and water, necessitate robust and efficient analytical methods for their detection and quantification. Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration of analytes from complex matrices prior to chromatographic analysis.[2] This note details specific SPE protocols for the cleanup of this compound and its primary metabolites, this compound acid (3-Carb-T) and 3-DCMT (DCE), from water and soil samples.
Solid-Phase Extraction Protocols
This compound and Metabolite Cleanup from Water Samples
This protocol is designed for the extraction and cleanup of this compound and its metabolite 3-DCMT from water samples using a divinylbenzene C-18 SPE disk, followed by a separate protocol for the more polar metabolite, this compound acid, using an anion exchange disk.
2.1.1. Protocol for this compound and 3-DCMT in Water
-
SPE Sorbent: Divinylbenzene C-18 (DVB C-18) Speedisk™[3]
-
Analytical Method: Gas Chromatography with Mass Spectrometry (GC-MS)[4][5]
Methodology:
-
SPE Disk Conditioning:
-
Mount a DVB C-18 Speedisk™ onto an SPE manifold.
-
Wash the disk with 20 mL of methylene chloride. Allow the disk to soak for a minimum of 2 minutes.
-
Apply a low vacuum to dry the disk.
-
Add hexane (2 x volumes) and pull through under vacuum.[3]
-
-
Sample Loading:
-
Do not allow the disk to go dry from this point until the end of sample addition.
-
Load the 1 L water sample onto the disk under a vacuum of approximately 15 inches of Hg.[3]
-
-
Analyte Elution:
-
Elute this compound and 3-DCMT from the disk with hexane.[3]
-
-
Post-Elution Processing:
-
Concentrate the eluate to a final volume of 1 mL for analysis by GC-NPD or GC-MS.[3]
-
2.1.2. Protocol for this compound Acid in Water
-
SPE Sorbent: Anion Exchange SPE Cartridge[4]
-
Analytical Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)[4][5]
Methodology:
-
SPE Cartridge Conditioning:
-
Condition the anion exchange SPE cartridge according to the manufacturer's instructions.
-
-
Sample Loading:
-
Load the water sample onto the conditioned cartridge.
-
-
Analyte Elution:
-
Elute the this compound acid with 2% trifluoroacetic acid in methanol.[4]
-
-
Post-Elution Processing:
This compound and Metabolite Cleanup from Soil Samples
This protocol outlines the extraction of this compound and its metabolites from soil, followed by an SPE cleanup step specifically for this compound acid.
2.2.1. Initial Extraction from Soil
-
For this compound and 3-DCMT: Samples are extracted with a mixture of dichloromethane and acetone (75:25 v/v). An aliquot is then evaporated and reconstituted in acetone containing an internal standard.[7]
-
For this compound Acid: Samples are extracted with a mixture of acetonitrile and water (20:80 v/v).[7]
2.2.2. SPE Cleanup Protocol for this compound Acid from Soil Extract
-
SPE Sorbent: Anion Exchange SPE Cartridge[7]
-
Analytical Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)[7]
Methodology:
-
SPE Cartridge Conditioning:
-
Condition the anion exchange SPE cartridge as per the manufacturer's guidelines.
-
-
Sample Loading:
-
Load an aliquot of the acetonitrile:water soil extract onto the conditioned cartridge.[7]
-
-
Analyte Elution:
-
Elute the this compound acid with 2% trifluoroacetic acid in methanol.[7]
-
-
Post-Elution Processing:
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analytical methods described.
Table 1: Method Detection Limits (MDL) and Limits of Quantitation (LOQ) for this compound and Metabolites in Water (µg/L)
| Analyte | Matrix | LOQ | MDL (ECM) | MDL (ILV) |
| This compound | Ground Water | 0.100[5] | 0.01[5] | 0.0252[5] |
| This compound | Surface Water | 0.100[5] | 0.03[5] | 0.0123[5] |
| 3-DCMT | Ground Water | 0.100[5] | 0.04[5] | 0.0636[5] |
| 3-DCMT | Surface Water | 0.100[5] | 0.03[5] | 0.0152[5] |
| This compound Acid | Ground Water | 0.100[5] | 0.009[5] | 0.0304[5] |
| This compound Acid | Surface Water | 0.100[5] | 0.05[5] | 0.962[5] |
ECM: Enabling new Chemical Methodologies; ILV: Independent Laboratory Validation
Table 2: Method Detection Limits (MDL) and Limits of Quantitation (LOQ) for this compound and Metabolites in Soil (µg/kg)
| Analyte | Matrix | LOQ | MDL (ECM) | MDL (ILV) |
| This compound | Clay Loam | 50.0[6] | 5 - 7[6] | N/A |
| This compound | Silt Loam | 50.0[6] | 6 - 11[6] | 3.88 - 24.5[6] |
| This compound | Sandy Loam | N/A | N/A | 1.28 - 2.37[6] |
| 3-DCMT | Clay Loam | 50.0[6] | 3 - 18[6] | N/A |
| 3-DCMT | Silt Loam | 50.0[6] | 2 - 20[6] | 3.89 - 25.7[6] |
| 3-DCMT | Sandy Loam | N/A | N/A | 3.52 - 4.50[6] |
| This compound Acid | Clay Loam | 50.0[6] | 0.1 - 1[6] | N/A |
| This compound Acid | Silt Loam | 50.0[6] | 0.5 - 1[6] | 3.46 - 3.68[6] |
| This compound Acid | Sandy Loam | N/A | N/A | 4.15 - 4.49[6] |
N/A: Not Available
Visualized Workflows
The following diagrams illustrate the experimental workflows for the solid-phase extraction of this compound and its metabolites.
Caption: SPE Workflow for this compound Cleanup in Water Samples.
Caption: Workflow for this compound Cleanup in Soil Samples.
Conclusion
The solid-phase extraction protocols detailed in this application note provide effective and reliable methods for the cleanup and concentration of this compound and its metabolites from water and soil samples. The choice of SPE sorbent and elution solvents is critical for achieving good recovery and separation from matrix interferences. The provided quantitative data serves as a benchmark for method performance, and the visualized workflows offer a clear and concise overview of the experimental procedures. These methods are suitable for routine environmental monitoring and research applications requiring the analysis of this compound residues.
References
Troubleshooting & Optimization
Etridiazole Analysis by GC-MS: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding matrix effects in the gas chromatography-mass spectrometry (GC-MS) analysis of Etridiazole.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the GC-MS analysis of this compound?
A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting compounds from the sample matrix. These effects can manifest as either signal enhancement (an artificially high reading) or signal suppression (an artificially low reading), leading to inaccurate quantification.[1] In GC-MS, matrix effects often arise from the interaction of co-extracted matrix components with the active sites in the GC inlet and column, which can protect the analyte from degradation or adsorption, typically leading to signal enhancement.[1]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed by comparing the response of a standard solution prepared in a pure solvent with that of a standard prepared in a blank matrix extract (a sample of the same matrix type that is known to be free of this compound). A significant difference in the signal intensity between the two indicates the presence of matrix effects.
Q3: What are the common matrices where this compound analysis is performed?
A3: this compound is a fungicide commonly used in agriculture. Therefore, it is frequently analyzed in environmental samples such as soil and water, as well as in various agricultural commodities including fruits, vegetables, and cereals.[2][3]
Q4: What are the primary strategies to mitigate matrix effects for this compound analysis?
A4: The most effective and widely recommended strategy is the use of matrix-matched calibration standards.[2] This involves preparing your calibration standards in a blank matrix extract that is similar to your samples. This approach helps to compensate for the signal alterations caused by the matrix components. Other strategies include thorough sample cleanup to remove interfering compounds, the use of analyte protectants, and stable isotope-labeled internal standards.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for this compound | Active sites in the GC inlet liner or column; contamination of the GC system. | - Replace the GC inlet liner. - Trim the analytical column (first 10-20 cm). - Use a liner with glass wool to trap non-volatile matrix components. - Consider using analyte protectants in your standards and samples.[4] |
| Inconsistent this compound recovery across samples | Variable matrix effects between different samples or batches. | - Prepare matrix-matched standards for each type of matrix if possible. - Improve the sample cleanup procedure to remove more interfering co-extractives. - Use an internal standard that is structurally similar to this compound to normalize the response. |
| Significant signal enhancement leading to overestimation | Matrix components are protecting this compound from degradation or adsorption in the GC system. | - Use matrix-matched calibration to ensure the standards and samples are equally affected. - Dilute the sample extract to reduce the concentration of matrix components, if sensitivity allows. |
| Signal suppression leading to underestimation | Co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer source. | - Optimize chromatographic conditions to separate this compound from the interfering compounds. - Enhance the sample cleanup process using techniques like Solid Phase Extraction (SPE). |
| High background noise in the chromatogram | Contamination from the sample matrix, solvents, or sample preparation steps. | - Run a solvent blank to identify the source of contamination. - Ensure all glassware and equipment are thoroughly cleaned. - Use high-purity solvents and reagents. |
Quantitative Data on Matrix Effects
While specific quantitative data on the percentage of signal suppression or enhancement for this compound is not extensively available in the literature, recovery data from validation studies can serve as an indicator of matrix effects. Low or excessively high recoveries after correcting with a solvent-based calibration curve often point to the presence of significant matrix effects.
Table 1: Recovery of this compound in Various Matrices (Illustrative)
| Matrix | Fortification Level (mg/kg) | Sample Preparation | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Herbal Medicines | 0.01 | QuEChERS with d-SPE | 83.2 | 4.3 | [5] |
| Herbal Medicines | 0.05 | QuEChERS with d-SPE | 106.5 | 9.9 | [5] |
Note: This table is illustrative. Actual recoveries may vary depending on the specific laboratory conditions and matrix composition.
Experimental Protocols
Protocol 1: Analysis of this compound in Soil by GC-MS/MS
This protocol is based on methodologies described for pesticide residue analysis in soil.[2]
1. Sample Preparation (QuEChERS-based)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry soil) and vortex for 1 minute.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA and C18).
-
Vortex for 30 seconds and centrifuge.
-
The final extract is ready for GC-MS/MS analysis.
2. GC-MS/MS Parameters
-
GC System: Agilent 7890B or equivalent
-
Column: DB-5MS UI (30 m x 0.25 mm, 0.25 µm) or equivalent[5]
-
Injector: Splitless, 280 °C
-
Oven Program: 60 °C (hold 3 min), ramp to 180 °C at 20 °C/min (hold 3 min), ramp to 260 °C at 15 °C/min (hold 3 min), ramp to 300 °C at 10 °C/min (hold 6 min)[5]
-
Carrier Gas: Helium, constant flow at 1.5 mL/min[5]
-
MS System: Agilent 7000C Triple Quadrupole or equivalent
-
Ion Source: Electron Ionization (EI), 230 °C
-
Mode: Multiple Reaction Monitoring (MRM)
Table 2: MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| 211 | 183 | 140 | 15.5 |
| 210.9 | 182.9 | 139.9 | Not specified |
Note: Collision energies should be optimized for the specific instrument used.
3. Calibration
-
Prepare matrix-matched calibration standards by fortifying blank soil extracts with known concentrations of this compound. The calibration range should bracket the expected concentration in the samples.
Protocol 2: Analysis of this compound in Water by GC-MS
This protocol is based on a validated method for this compound in water.[6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 mL of water sample in a separatory funnel, add a suitable internal standard.
-
Add 50 mL of iso-octane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction with a fresh portion of iso-octane.
-
Combine the organic extracts and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Parameters
-
Use similar GC-MS parameters as described in Protocol 1, with optimization for the specific instrument and column. The analysis can be performed in Selected Ion Monitoring (SIM) mode if a triple quadrupole instrument is not available.
3. Calibration
-
Prepare calibration standards in iso-octane. For assessing matrix effects, matrix-matched standards can be prepared by extracting blank water samples and fortifying the final extract.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. epa.gov [epa.gov]
- 3. Determination of pesticide residues by GC-MS using analyte protectants to counteract the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of analyte protectants to overcome matrix effects in routine GC analysis of pesticide residues in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Etridiazole Instability in Analytical Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with Etridiazole instability during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to this compound instability in analytical samples?
A1: this compound is susceptible to degradation from several factors, including:
-
Photodegradation: Exposure to sunlight or UV radiation can cause significant degradation.[1][2] this compound is particularly susceptible to soil photolysis.[3]
-
Hydrolysis: The compound is prone to hydrolysis, especially under alkaline conditions and at elevated temperatures.[2][4]
-
Metabolism: In biological samples (e.g., soil, plants), this compound can be degraded by microbial and plant metabolic processes.[3]
-
Volatility: this compound is a volatile compound, which can lead to losses during sample preparation steps that involve elevated temperatures or open containers.[5]
Q2: What are the main degradation products of this compound I should be aware of?
A2: The primary degradation products depend on the degradation pathway:
-
Hydrolysis: The main hydrolysis product is 3-carboxy-5-ethoxy-1,2,4-thiadiazole (this compound acid).[1]
-
Photodegradation: UV radiation in water can produce byproducts such as 5-ethoxy-3-dichloromethyl-1,2,4-thiadiazole, 5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid, and 5-ethoxy-3-hydroxyl-1,2,4-thiadiazole.[1] In soil, a common degradation product is 3-dichloromethyl-5-ethoxy-1,2,4-thiadiazole.[3]
Q3: What are the recommended storage conditions for analytical samples containing this compound?
A3: To minimize degradation, samples should be stored in the dark at or below -18°C.[6] Under these conditions, this compound residues have been found to be stable for up to 14 months in high-water content matrices like tomatoes.[6] For long-term storage of the analytical standard, it is recommended to store it at -20°C in the dark.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Low recovery of this compound in my analytical results.
This is a common issue that can arise from multiple steps in the analytical workflow. The following decision tree can help you troubleshoot the source of the problem.
References
- 1. Photodegradation of this compound by UV radiation during drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (Ref: Olin 2424) [sitem.herts.ac.uk]
- 6. Modification of the existing maximum residue levels for this compound in various crops - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Etridiazole Analysis on GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gas chromatography-mass spectrometry (GC-MS) analysis of Etridiazole.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a poor peak shape (tailing or fronting) for my this compound standard?
A1: Poor peak shape for this compound is a common issue and can be attributed to several factors. Tailing peaks often indicate active sites within the GC system, which can be caused by a contaminated inlet liner or the front end of the analytical column.[1][2] Fronting peaks are typically a result of column overload, where the sample concentration is too high for the column's capacity.[3] Additionally, an inappropriate injection temperature or a non-optimized carrier gas flow rate can lead to distorted peak shapes.
Q2: I am experiencing low sensitivity and a weak signal for this compound. What are the potential causes?
A2: Low sensitivity for this compound can stem from several sources. Thermal degradation in the GC inlet is a primary concern for thermally labile pesticides like this compound.[4] An excessively high injector temperature can cause the molecule to break down before it reaches the detector. Other potential causes include leaks in the injection system, an inappropriate split ratio in split injection mode, or using a liner that is not sufficiently inert.[5]
Q3: Should I use split or splitless injection for this compound analysis?
A3: The choice between split and splitless injection depends on the concentration of this compound in your sample.
-
Splitless injection is recommended for trace-level analysis where maximum sensitivity is required. In this mode, the split vent is closed during the injection, allowing the majority of the sample to be transferred to the column.[6][7][8] However, the slower transfer can increase the risk of thermal degradation for sensitive compounds if the parameters are not optimized.[8]
-
Split injection is suitable for higher concentration samples. It provides sharper peaks and can reduce the amount of non-volatile matrix components entering the column.[6][7] However, a significant portion of the sample is vented, leading to lower sensitivity.[6][8]
Q4: What is the optimal injector temperature for this compound analysis?
A4: The ideal injector temperature for this compound is a balance between efficient volatilization and minimizing thermal degradation. A starting point for optimization is often in the range of 200-250°C.[4][9] It is crucial to perform a temperature optimization study to determine the temperature that provides the best response and peak shape for your specific instrument and conditions. Lowering the inlet temperature can sometimes mitigate degradation.[4]
Q5: How does the choice of inlet liner affect my this compound analysis?
A5: The inlet liner plays a critical role in preventing the degradation of active compounds like this compound. Using an ultra-inert liner is highly recommended to minimize interactions between the analyte and active sites on the glass surface.[10] Liners with glass wool can aid in sample vaporization but may also introduce active sites if not properly deactivated. For sensitive compounds, a liner without glass wool or one with deactivated glass wool is often preferred.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Active sites in the inlet or column. | 1. Replace the inlet liner with a new, ultra-inert liner.[1] 2. Trim the first 10-20 cm of the analytical column.[1] 3. Condition the column according to the manufacturer's instructions. |
| Incorrect injector temperature. | 1. Perform an injector temperature optimization study, starting from a lower temperature (e.g., 200°C) and increasing in increments. | |
| Low Sensitivity/Poor Response | Thermal degradation in the injector. | 1. Lower the injector temperature.[4] 2. Use a splitless injection for a shorter residence time in the inlet. |
| Leaks in the system. | 1. Check for leaks at the septum, liner O-ring, and column fittings using an electronic leak detector.[2] | |
| Inappropriate split ratio (if using split injection). | 1. Decrease the split ratio to allow more sample to enter the column. | |
| Inconsistent Results/Poor Reproducibility | Sample degradation over time. | 1. Analyze samples as soon as possible after preparation. 2. Store samples and standards at a low temperature and protected from light. |
| Autosampler issues. | 1. Check the syringe for bubbles or damage. 2. Ensure proper rinsing of the syringe between injections. | |
| Matrix effects. | 1. Prepare calibration standards in a matrix blank that matches the sample matrix. | |
| No Peak Detected | Incorrect MS parameters. | 1. Verify the MS is in the correct acquisition mode (e.g., SIM or full scan). 2. Ensure the correct m/z ions for this compound are being monitored. |
| Severe degradation. | 1. Inject a known stable compound to verify system performance. 2. Re-evaluate all injection parameters, starting with a low injector temperature. |
Summary of Optimized Injection Parameters
The following table provides a starting point for optimizing injection parameters for this compound analysis on GC-MS. These values may require further refinement based on the specific instrument and sample matrix.
| Parameter | Recommended Starting Point | Considerations |
| Injection Mode | Splitless | Use for trace analysis to maximize sensitivity.[6][7] |
| Injector Temperature | 220°C | Optimize in the range of 200-250°C to balance volatilization and minimize degradation.[4][9] |
| Injection Volume | 1 µL | Adjust based on sample concentration and liner volume. |
| Carrier Gas | Helium | Maintain a constant flow rate (e.g., 1.0-1.5 mL/min). |
| Inlet Liner | Ultra-Inert, Single Taper (without glass wool) | Minimizes active sites and potential for degradation.[10] |
| Splitless Hold Time | 0.5 - 1.0 minutes | Optimize to ensure complete transfer of this compound to the column.[8] |
Experimental Protocol: Method Development for this compound Analysis
This protocol outlines the key steps for developing a robust GC-MS method for the analysis of this compound.
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethyl acetate).
-
Create a series of working standards by diluting the stock solution to cover the desired concentration range.
-
-
Initial GC-MS Conditions:
-
Install an appropriate GC column (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Set the initial GC and MS parameters based on the recommendations in the table above.
-
-
Injector Temperature Optimization:
-
Inject a mid-range this compound standard at various injector temperatures (e.g., 200°C, 220°C, 240°C, 260°C).
-
Monitor the peak area and peak shape at each temperature.
-
Select the temperature that provides the highest response and the most symmetrical peak.
-
-
Split/Splitless Injection Optimization:
-
If using splitless injection, optimize the splitless hold time to ensure complete transfer of the analyte.
-
If using split injection, optimize the split ratio to achieve the desired sensitivity and peak shape.
-
-
GC Oven Temperature Program Optimization:
-
Develop a temperature program that provides good separation of this compound from any potential interferences.
-
Start with a low initial oven temperature to focus the analytes at the head of the column.
-
Use a temperature ramp that allows for efficient elution and good peak shape.
-
-
Method Validation:
-
Once the optimal parameters are established, validate the method by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
-
Visualizations
Caption: Experimental workflow for this compound analysis by GC-MS.
Caption: Troubleshooting decision tree for this compound GC-MS analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. GC peak shape troubleshooting - Chromatography Forum [chromforum.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Endrin Degradation Problems - Chromatography Forum [chromforum.org]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Split vs Splitless Injection [restek.com]
- 7. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 8. youtube.com [youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. agilent.com [agilent.com]
Etridiazole degradation during sample storage and prevention
Welcome to the technical support center for Etridiazole analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound degradation during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole) is a fungicide used to control soil-borne diseases.[1][2] Its stability is a critical concern during sample collection, storage, and analysis because it can degrade through various pathways, leading to inaccurate quantification of residues in environmental, agricultural, and biological samples.
Q2: What are the primary factors that cause this compound degradation in samples?
This compound degradation is primarily influenced by three main factors:
-
Hydrolysis: The breakdown of the molecule in the presence of water, which is accelerated by higher temperatures and alkaline pH.[3][4][5]
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation and continuous sunlight.[5][6][7]
-
Microbial/Enzymatic Degradation: Breakdown by microorganisms or enzymes, which is a significant factor in soil and plant matrices.[3][7]
Q3: What are the major degradation products of this compound?
The main degradation products depend on the degradation pathway:
-
Hydrolysis: The primary product is 3-carboxy-5-ethoxy-1,2,4-thiadiazole.[3][4]
-
Photolysis (in water): Can produce byproducts such as 5-ethoxy-3-dichloromethyl-1,2,4-thiadiazole and 5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid.[6]
-
Soil Metabolism: A common degradation product found in soil is 3-dichloromethyl-5-ethoxy-1,2,4-thiadiazole.[3][7]
Q4: What are the general recommended storage conditions for samples containing this compound?
To ensure sample integrity, it is recommended to store samples frozen at ≤ -18°C in the dark.[8] This condition has been shown to maintain the stability of this compound residues for up to 14 months in high-water content matrices like tomatoes.[8] For any sample type, freezing is preferable to refrigeration or room temperature storage to minimize both chemical and microbial degradation.[9][10]
Troubleshooting Guide: this compound Degradation
Use this guide to diagnose and resolve common issues related to this compound instability in your samples.
Issue 1: Low or no recovery of this compound from stored samples.
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Improper Storage Temperature | Verify the storage temperature logs. Were samples stored at room temperature or refrigerated (4°C) instead of frozen? | Always store samples at or below -18°C immediately after collection.[8] Avoid repeated freeze-thaw cycles. |
| Exposure to Light | Were samples stored in clear containers or left on a lab bench exposed to ambient or direct sunlight? | Use amber glass vials or wrap containers in aluminum foil to protect them from light. Store all samples in a dark freezer or cold room.[5] |
| High Sample pH (Hydrolysis) | Measure the pH of the sample matrix. This compound hydrolysis is significantly faster at higher pH levels.[3][4] | If compatible with the analytical method, adjust the sample pH to be neutral or slightly acidic (e.g., pH 6) before storage. |
| Microbial Degradation | This is common in non-sterile soil or plant samples stored above freezing temperatures. | Freeze samples immediately after collection to halt microbial activity.[10] If analysis of metabolites is not required, sample sterilization (e.g., autoclaving) could be considered, but this may introduce other interferences. |
Issue 2: High variability in results between replicate samples.
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Inconsistent Sample Handling | Review the sample handling protocol. Were all samples processed and stored at the same time and under identical conditions? | Standardize the workflow for all samples. Ensure consistent time from collection to freezing and uniform exposure to light and temperature. |
| Non-homogenous Sample Matrix | Is the analyte evenly distributed? This is especially relevant for soil or plant tissue. | Homogenize the entire sample thoroughly before taking analytical sub-samples. Note that for some matrices, homogenization can alter enzyme activity, which may affect stability.[11] |
| Degradation in Processed Extracts | Are you analyzing extracts immediately after preparation? Some metabolites may be unstable in the final solvent.[12] | Analyze sample extracts as soon as possible after preparation. If storage is necessary, conduct a stability study of the analyte in the extraction solvent under your specific storage conditions. For some metabolites, the use of fresh extracts is required.[12] |
Data & Protocols
Quantitative Data on this compound Stability
The following tables summarize the known degradation rates of this compound under various environmental conditions.
Table 1: Hydrolytic Stability of this compound
| pH | Temperature (°C) | Half-Life (DT₅₀) | Citation(s) |
|---|---|---|---|
| 6 | 25 | 103 days | [3][4][7] |
| 6 | 45 | 12 days | [3][4][7] |
| 7 | 20 | 98 days |[2] |
Table 2: Environmental & Storage Stability of this compound
| Condition | Matrix | Half-Life (DT₅₀) / Degradation | Citation(s) |
|---|---|---|---|
| Aerobic Metabolism (25°C) | Silt Loam Soil | 9.5 days | [3] |
| Anaerobic Metabolism (25°C) | Silt Loam Soil | 3 days | [3] |
| Terrestrial Field Dissipation | Soil | 16 - 33 days | [3][7] |
| Continuous Sunlight (20°C) | N/A | 5.5 - 5.7% decomposition after 7 days | [3][7] |
| Frozen Storage (≤ -18°C) | High Water Content Plant Matrix | Stable for up to 14 months |[8] |
Experimental Protocols
Protocol 1: Recommended Sample Collection and Storage Workflow
This protocol outlines the best practices for collecting and storing samples to minimize this compound degradation.
-
Collection: Collect samples (soil, water, plant tissue) directly into pre-cleaned amber glass containers to prevent photodegradation. If amber containers are unavailable, wrap clear containers securely in aluminum foil.
-
Initial Processing (Optional but Recommended):
-
Soil/Plant Tissue: Homogenize the sample in the field if possible to ensure uniformity.
-
Water: If the analysis allows, filter the sample to remove microbial contaminants. Check and record the initial pH.
-
-
Transportation: Transport samples to the laboratory in a cooler with ice packs, keeping them chilled and dark.
-
Storage: Upon arrival at the lab, immediately transfer samples to a freezer set to -20°C or lower . Log the date and time of storage.
-
Preparation for Analysis:
-
Minimize the time samples are thawed and exposed to room temperature and light.
-
Process samples in a shaded area, away from windows.
-
Analyze extracts immediately after preparation to avoid degradation in the solvent.[12]
-
Protocol 2: Forced Degradation Study for Method Validation
To validate that an analytical method is stability-indicating, a forced degradation study should be performed.
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Acidic and Basic Hydrolysis:
-
Add the stock solution to solutions of 0.1 M HCl (acid) and 0.1 M NaOH (base).
-
Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Add the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature and collect samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a UV light source (e.g., 254 nm) or direct sunlight.
-
Keep a control sample wrapped in foil to protect it from light.
-
Collect samples at various time points.
-
-
Thermal Degradation:
-
Store a solid sample or a solution of this compound in an oven at an elevated temperature (e.g., 80°C).
-
Collect samples at various time points.
-
-
Analysis: Analyze all stressed and control samples using the developed analytical method. The method is considered stability-indicating if it can resolve the parent this compound peak from all degradation product peaks.
Visualizations
Logical & Experimental Workflows
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for sample handling and storage.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. cotton.org [cotton.org]
- 2. This compound (Ref: Olin 2424) [sitem.herts.ac.uk]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 2593-15-9 [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Photodegradation of this compound by UV radiation during drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Modification of the existing maximum residue levels for this compound in various crops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standard Sample Storage Conditions Have an Impact on Inferred Microbiome Composition and Antimicrobial Resistance Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the Impact of Storage Conditions on Microbial Community Composition in Soil Samples | PLOS One [journals.plos.org]
- 11. New insights to improve the storage stability of pesticide residues in analytical samples: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. epa.gov [epa.gov]
Technical Support Center: Etridiazole Solubility for In Vitro Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Etridiazole in in vitro bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's primary mode of action is the inhibition of lipid biosynthesis, specifically targeting fatty acid production, which is crucial for maintaining the integrity of fungal cell membranes.[1][2] This disruption of the cell membrane leads to the inhibition of fungal growth and reproduction.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is practically insoluble in water but is soluble in a variety of organic solvents.[3] For in vitro bioassays, Dimethyl Sulfoxide (DMSO) and ethanol are commonly recommended solvents.[4][5] It is also soluble in acetone, ether, xylene, and carbon tetrachloride.[3]
Q3: What are the recommended storage conditions for this compound and its stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[5] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year.[5] For short-term storage of a few days to weeks, 0-4°C is acceptable for stock solutions.[4]
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution During Experiment
Symptoms:
-
Visible particles, cloudiness, or crystals in the cell culture media after adding the this compound working solution.
-
Inconsistent or lower-than-expected activity in the bioassay.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Solubility in Aqueous Media | This compound is hydrophobic and will precipitate in aqueous solutions if the final solvent concentration is too low. Ensure the final DMSO or ethanol concentration in your assay is sufficient to maintain solubility, typically between 0.1% and 0.5%. Always include a vehicle control with the same solvent concentration. |
| Incorrect Stock Solution Preparation | The initial stock solution may not have been fully dissolved. Ensure the compound is completely solubilized in the organic solvent before making further dilutions. Gentle warming and vortexing can aid dissolution. |
| Temperature Shock | Rapidly adding a cold stock solution to warm cell culture media can cause the compound to precipitate. Allow the stock solution to warm to room temperature before adding it to the pre-warmed media. |
| High Local Concentration | Adding the this compound stock directly to a small volume of media can create a localized high concentration, leading to precipitation. Add the stock solution dropwise to the final volume of media while gently swirling or mixing. |
Issue 2: Inconsistent or No Antifungal Activity Observed
Symptoms:
-
Wide variability in results between replicate wells or experiments.
-
The positive control (a known susceptible fungal strain) does not show the expected inhibition.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Degradation | This compound may have degraded due to improper storage or repeated freeze-thaw cycles. Use a fresh aliquot of the stock solution for each experiment and store it properly at -80°C. |
| Resistant Fungal Strain | The fungal strain being tested may have inherent or acquired resistance to this compound. Include a known susceptible fungal strain as a positive control to validate the assay. |
| Sub-optimal Assay Conditions | The pH of the culture medium can influence the efficacy of some fungicides. Ensure the pH of your assay medium is within the optimal range for both the fungus and this compound's activity. |
| Incorrect Compound Concentration | Double-check all calculations for the preparation of stock and working solutions to ensure the final concentration in the assay is accurate. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | Practically Insoluble (117 mg/L)[3][6] | Not recommended as a primary solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble[4][5][7] | Recommended for preparing high-concentration stock solutions for in vitro assays. |
| Ethanol | Soluble[3] | Can be used as a solvent for stock solutions. |
| Acetone | Soluble[3] | |
| Ether | Soluble[3] | |
| Xylene | Soluble[3] | |
| Carbon Tetrachloride | Soluble[3] | |
| Methanol | Slightly Soluble[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh out 10 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Solutions for In Vitro Bioassay
-
Objective: To prepare serial dilutions of this compound for determining the Minimum Inhibitory Concentration (MIC).
-
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the fungal strain
-
Sterile 96-well microtiter plate
-
-
Procedure:
-
Thaw an aliquot of the 10 mg/mL this compound stock solution and allow it to come to room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations in the assay plate.
-
Important: Ensure the final concentration of DMSO in all wells (including the vehicle control) is consistent and does not exceed a level toxic to the fungal cells (typically ≤0.5%).
-
Add the prepared working solutions to the appropriate wells of the 96-well plate containing the fungal inoculum.
-
Visualizations
Caption: Proposed signaling pathway of this compound in fungal cells.
Caption: Troubleshooting workflow for this compound in vitro bioassays.
References
- 1. Effect of antifungal agents on lipid biosynthesis and membrane integrity in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Ref: Olin 2424) [sitem.herts.ac.uk]
- 3. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound | 2593-15-9 [chemicalbook.com]
- 7. 2593-15-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Troubleshooting low recovery of Etridiazole from soil
Welcome to the technical support center for Etridiazole soil studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low recovery of this compound during soil analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I experiencing low recovery of this compound from my soil samples?
Low recovery of this compound can be attributed to several factors throughout the analytical workflow, from sample collection and storage to extraction and analysis. Key areas to investigate include:
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Sample Handling and Storage: Inappropriate storage conditions can lead to the degradation of this compound.
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Soil Characteristics: The composition of your soil matrix plays a crucial role. High organic matter and clay content can lead to strong adsorption of this compound, making it difficult to extract.
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Extraction Protocol: The chosen solvent, extraction time, temperature, and physical disruption method may not be optimal for your specific soil type.
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Analyte Degradation: this compound can degrade under certain conditions, such as exposure to sunlight or alkaline environments.[1]
Q2: How do soil properties influence this compound recovery?
Soil composition is a primary determinant of extraction efficiency.
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Organic Matter and Clay Content: this compound has a moderate tendency to adsorb to soil particles, indicated by its soil organic carbon-water partitioning coefficient (Koc) values of 323-349.[2] Soils with high organic matter and clay content offer more binding sites for this compound, which can result in lower recovery if the extraction solvent and method are not vigorous enough to overcome these interactions.
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Soil pH: While this compound is stable under neutral to slightly acidic conditions, it is susceptible to hydrolysis in alkaline environments.[1] The pH of your soil can therefore impact the stability of the analyte during storage and extraction.
Q3: What are the recommended storage and handling procedures for soil samples containing this compound?
Proper storage and handling are critical to prevent the degradation of this compound.
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Temperature: Store soil samples at low temperatures, preferably frozen (-20°C), to minimize microbial degradation.
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Light Exposure: Protect samples from direct sunlight, as this compound can degrade upon continuous exposure to sunlight.[1]
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Drying: If samples need to be dried, air-drying in a dark, well-ventilated area or freeze-drying are preferred over oven-drying at high temperatures, which can accelerate degradation.
Q4: Which extraction solvents are most effective for this compound from soil?
The choice of extraction solvent is critical for achieving high recovery.
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A mixture of a polar and a non-polar solvent is often effective. A commonly used and validated solvent system for this compound and one of its metabolites from soil is a mixture of dichloromethane and acetone (75:25, v/v) .[3]
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For more polar metabolites of this compound, such as this compound acid, a more polar solvent system like acetonitrile and water (20:80, v/v) has been used.[3]
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It is advisable to perform pilot extractions with different solvent systems to determine the optimal choice for your specific soil matrix.
Q5: How can I optimize my extraction parameters for better recovery?
Fine-tuning your extraction protocol can significantly improve recovery rates.
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Extraction Time: Ensure sufficient extraction time to allow the solvent to penetrate the soil matrix and solubilize the this compound. A typical extraction time on a shaker is 30 minutes.
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Temperature: While slightly elevated temperatures can enhance extraction efficiency, excessive heat can lead to the degradation of this compound. Extractions are typically performed at room temperature.
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Agitation Method: Vigorous agitation is necessary to ensure thorough mixing of the soil and solvent. Methods like shaking, sonication, or accelerated solvent extraction (ASE) can be employed.
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Solvent-to-Soil Ratio: A sufficient volume of solvent is needed to ensure complete extraction. A common ratio is 30 mL of solvent for 5 g of soil.
Q6: My this compound recovery is still low after optimizing the extraction. What else could be the problem?
If you have addressed the common issues and recovery remains low, consider the following:
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Matrix Effects: Co-extracted substances from the soil matrix can interfere with the analytical measurement, leading to either suppression or enhancement of the signal. The use of matrix-matched standards for calibration can help to mitigate these effects.
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Analyte Stability in Extract: One of the metabolites of this compound, 3-DCMT, has been noted to be potentially unstable in stored extracts.[4] It is recommended to analyze extracts as soon as possible after preparation.
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Analytical Instrument Parameters: Ensure that your analytical instrument (e.g., GC-MS, LC-MS/MS) is properly calibrated and that the parameters are optimized for the detection of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H5Cl3N2OS | [2] |
| Molecular Weight | 247.5 g/mol | [2] |
| Water Solubility | Moderately soluble | |
| log Kow | 3.37 | |
| Koc | 323 - 349 | [2] |
| Stability | Stable under normal conditions, hydrolysed by alkalis, degrades in sunlight.[1] |
Table 2: Reported Recovery Ranges for this compound and its Metabolites from Soil
| Analyte | Fortification Level (µg/kg) | Soil Type | Mean Recovery (%) | Analytical Method | Reference |
| This compound | 50 | Clay Loam | 70-120 | GC-MS/EI | |
| This compound | 500 | Clay Loam | 70-120 | GC-MS/EI | |
| This compound | 50 | Silt Loam | 70-120 | GC-MS/EI | |
| This compound | 500 | Silt Loam | 70-120 | GC-MS/EI | |
| 3-DCMT (metabolite) | 50 | Clay Loam | 70-120 | GC-MS/EI | |
| 3-DCMT (metabolite) | 500 | Clay Loam | 70-120 | GC-MS/EI | |
| 3-Carb-T (metabolite) | 50 | Clay Loam | 70-120 | LC-MS/MS | |
| 3-Carb-T (metabolite) | 500 | Clay Loam | 70-120 | LC-MS/MS |
Experimental Protocols
Protocol 1: Extraction of this compound from Soil using Dichloromethane:Acetone
This protocol is based on validated methods for the extraction of this compound from soil.
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Sample Preparation:
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Homogenize the soil sample to ensure uniformity.
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Weigh 5.00 g (dry weight equivalent) of the soil into a 50-mL centrifuge tube.
-
-
Fortification (for Quality Control):
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For recovery experiments, fortify the sample with a known concentration of this compound standard solution.
-
-
Extraction:
-
Add 30.0 mL of dichloromethane:acetone (75:25, v/v) to the centrifuge tube.
-
Place the tube on a mechanical shaker and shake at 150 rpm for 30 minutes.
-
-
Phase Separation:
-
Centrifuge the sample at 1200 rpm for 15 minutes to separate the soil from the solvent extract.
-
-
Concentration and Reconstitution:
-
Carefully transfer a portion of the supernatant (extract) to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen to near dryness (approximately 100 µL).
-
Reconstitute the residue in a suitable solvent (e.g., acetone) containing an internal standard to a final volume of 1.0 mL.
-
-
Analysis:
-
Analyze the reconstituted extract using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Visualizations
Caption: Troubleshooting workflow for low this compound recovery from soil.
Caption: Key factors influencing the recovery of this compound from soil samples.
References
Technical Support Center: Etridiazole Peak Tailing in Gas Chromatography
Welcome to the technical support center for troubleshooting peak tailing of etridiazole in gas chromatography (GC) applications. This resource provides detailed guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
A1: In an ideal GC analysis, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a form of peak distortion where the back half of the peak is wider than the front half.[1] This issue can compromise the accuracy of your results by reducing the resolution between adjacent peaks and making peak integration less precise and reproducible.[2][3]
Q2: What are the most common causes of this compound peak tailing?
A2: Peak tailing for this compound, an active pesticide compound, typically arises from two main categories of issues:
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Chemical Interactions (Activity): this compound can interact with active sites within the GC system. These sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, column, or seals.[1][4] This is a common cause when only specific, active compounds like this compound show tailing.[5][6]
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Flow Path Disruption (Physical Issues): Problems with the physical setup of the GC can create turbulence or unswept volumes, causing all peaks in the chromatogram to tail.[3][5] Common culprits include a poor column cut, improper column installation depth in the inlet, or system leaks.[2][3]
Q3: How can I quickly determine the source of my peak tailing?
A3: A systematic approach is the most efficient way to troubleshoot. The first step is to observe your chromatogram to see if all peaks are tailing or only specific ones, like this compound.[5][6] If all peaks are tailing, the problem is likely physical (a flow path disruption). If only this compound and other polar or active compounds are tailing, the issue is likely chemical (system activity).[6][7] From there, a step-by-step investigation starting with the most common failure points, like the inlet, is recommended.[8]
Q4: What makes this compound specifically prone to peak tailing?
A4: this compound is a pesticide and, like many such compounds, can be considered a "thermally labile" or "active" analyte.[9] Active compounds are more susceptible to secondary interactions with any active sites in the GC flow path, such as contaminated or non-deactivated surfaces in the inlet liner or at the head of the column.[4][10] These unwanted interactions cause a portion of the this compound molecules to be temporarily adsorbed, delaying their travel through the system and resulting in a tailing peak.[1]
Systematic Troubleshooting Guide
This guide provides a logical, step-by-step process to identify and resolve the root cause of this compound peak tailing.
Step 1: Initial Diagnosis Based on the Chromatogram
Q: Where do I start my troubleshooting process?
A: Begin by closely examining your chromatogram. The pattern of peak tailing provides critical clues to the nature of the problem.[5] Injecting a non-polar, non-active compound like a hydrocarbon can be a useful diagnostic tool; if it also tails, a flow path problem is almost certain.[7]
Step 2: Addressing the Most Common Causes
The GC inlet is the most frequent source of problems leading to peak tailing.[8] Therefore, performing routine inlet maintenance is the most logical first step in troubleshooting.
Troubleshooting Guide: Common Causes and Solutions
The table below summarizes common issues that cause peak tailing for this compound and the recommended actions to resolve them.
| Potential Cause | Common Symptoms | Recommended Solution(s) |
| Active Sites in Inlet Liner | Tailing of this compound and other active compounds.[7] | Replace the inlet liner with a new, high-quality deactivated liner. Consider a liner with glass wool to trap non-volatile matrix components.[8][11] |
| Column Contamination | Peak tailing and/or decreased sensitivity that worsens over time.[4][12] | Trim 15-30 cm from the front of the column. If using a guard column, trim it first.[12][13] |
| Improper Column Installation | All peaks in the chromatogram tail.[3] | Reinstall the column, ensuring the cut is perfectly square and the insertion depth into the inlet and detector is correct per the manufacturer's guidelines.[2][8] |
| Poor Column Cut | All peaks exhibit tailing, sometimes with a "chair" or split shape.[3] | Re-cut the column using a ceramic scoring wafer to ensure a clean, 90-degree break. Inspect the cut with a magnifying glass.[2] |
| Low Inlet Temperature | Tailing or broadening of later-eluting, less volatile compounds. | Increase the inlet temperature in increments (e.g., 25°C) to ensure complete and rapid vaporization of this compound. A good starting point is often 250°C.[9] |
| Sample Overload | Peaks appear broad and may exhibit tailing or fronting.[14][15] | Dilute the sample or reduce the injection volume.[14][15] |
| System Leaks | Tailing peaks, shifting retention times, and potentially increased baseline noise.[4] | Perform a leak check of the system, paying close attention to the septum, liner O-ring, and column fittings.[6] |
Experimental Protocols & Method Parameters
Protocol 1: Standard GC Inlet Maintenance
Routine inlet maintenance is the most effective way to prevent and resolve issues related to system activity and contamination.[12]
-
Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and wait for the system to cool. Turn off the carrier gas flow at the instrument.
-
Remove Column: Carefully loosen the column nut at the inlet and gently pull the column out.
-
Replace Septum: Unscrew the septum nut, remove the old septum using forceps, and replace it with a new one. Avoid overtightening the nut (finger-tight plus a quarter turn with a wrench is usually sufficient).
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Replace Liner: Remove the inlet liner, which may be held by a retaining ring or O-ring. Use clean forceps to insert a new, deactivated liner and replace the O-ring.
-
Reinstall Column: Trim a small piece (1-2 cm) from the column end before reinstalling it to the correct depth. Tighten the column nut.
-
Leak Check: Restore carrier gas flow and perform an electronic leak check around all fittings that were disturbed.
Protocol 2: Capillary Column Trimming
Trimming the front of the column removes non-volatile residues and active sites that build up over time.[12]
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Cool System & Remove Column: Follow steps 1 and 2 from the Inlet Maintenance protocol.
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Score the Column: Using a ceramic scoring wafer or a specialized tool, make a clean score on the polyimide coating of the column, approximately 15-30 cm from the end.
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Break the Column: Gently flex the column at the score to create a clean, square break.
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Inspect the Cut: Use a small magnifying glass to inspect the cut. It should be a flat, 90-degree angle with no jagged edges or shards. If the cut is poor, repeat the process.
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Reinstall: Reinstall the column into the inlet as per the manufacturer's instructions and perform a leak check.
Recommended GC-MS Parameters for this compound Analysis
The following table provides recommended starting parameters for the analysis of this compound, based on validated methods and general best practices.[16]
| Parameter | Recommended Setting | Rationale & Troubleshooting Tip |
| Inlet Mode | Splitless | Ideal for trace analysis to ensure maximum transfer of this compound to the column.[16] |
| Inlet Temperature | 200 - 250°C | Start at 200°C.[16] If high-boiling contaminants are present or this compound response is low, cautiously increase to 250°C.[9] Too high a temperature can cause degradation of labile pesticides.[17] |
| Liner | Deactivated, Splitless Liner | Use a high-quality, ultra-inert liner to minimize active sites. A liner with deactivated glass wool can help trap non-volatile matrix components.[11] |
| Carrier Gas | Helium | Standard carrier gas for GC-MS applications.[16] |
| Flow Rate | 1.0 - 2.0 mL/min | A flow rate of 2.0 mL/min has been used successfully.[16] Ensure the flow is optimal for your column dimensions to maintain efficiency. |
| Oven Program | Start ~60-70°C, ramp to ~300°C | A starting temperature well below the solvent's boiling point is crucial for good peak focusing in splitless injection.[2] A multi-step ramp can effectively separate analytes from matrix components.[18] |
| Column | Agilent DB-5ms (or equivalent) | A 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column suitable for pesticide analysis.[16] Dimensions like 15-30 m length, 0.25 mm ID, and 0.25 µm film thickness are common.[16] |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. GC Troubleshooting—Tailing Peaks [restek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 12. agilent.com [agilent.com]
- 13. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 14. benchchem.com [benchchem.com]
- 15. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 16. epa.gov [epa.gov]
- 17. agilent.com [agilent.com]
- 18. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Technical Support Center: Accurate Etridiazole Quantification via Matrix-Matched Calibration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing matrix-matched calibration for the accurate quantification of Etridiazole.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using matrix-matched calibration.
| Problem | Potential Cause | Recommended Solution |
| Poor Linearity in Calibration Curve (R² < 0.99) | Inaccurate standard dilutions. | Prepare fresh stock and working standard solutions. Verify pipette calibration.[1] |
| Mismatched matrix between standards and samples. | Ensure the blank matrix used for calibration standards is from a source confirmed to be free of this compound and closely represents the sample matrix.[2] | |
| Instrument instability. | Allow the analytical instrument (GC-MS or LC-MS/MS) to stabilize before starting the analytical run. Check for pressure fluctuations or baseline noise.[3] | |
| High Variability in Replicate Injections | Sample carryover from a previous injection. | Implement a robust wash sequence between injections, using a strong solvent to clean the injection port and column. |
| Inconsistent sample injection volume. | Check the autosampler for air bubbles in the syringe and ensure proper maintenance. | |
| Non-homogeneity of the sample extract. | Vortex the sample extract thoroughly before transferring to an autosampler vial. | |
| Significant Signal Suppression or Enhancement (Matrix Effect) | Co-eluting matrix components interfering with ionization. | Optimize the chromatographic method to improve separation between this compound and interfering matrix components.[4][5] |
| Inadequate sample cleanup. | Incorporate a dispersive solid-phase extraction (d-SPE) cleanup step after the initial extraction to remove interfering matrix components.[6] | |
| The chosen matrix for calibration is not representative. | If possible, use a matrix from a control sample of the same type as the study samples. When analyzing diverse matrices, group them by similarity.[5] | |
| Low Analyte Recovery | Inefficient extraction of this compound from the sample matrix. | Optimize the extraction solvent and method (e.g., shaking time, temperature). The QuEChERS method is a good starting point for many agricultural commodities.[7] |
| Degradation of this compound during sample preparation or storage. | This compound can be sensitive to light and temperature.[8] Process and analyze samples as quickly as possible and store extracts in a cool, dark place. For soil samples, be aware of potential stability issues with metabolites like 3-DCMT in extracts.[9] | |
| Loss of analyte during solvent evaporation steps. | Carefully control the temperature and gas flow during solvent evaporation to prevent loss of the volatile this compound. | |
| Peak Tailing or Splitting in Chromatogram | Active sites in the GC inlet or column. | Use a deactivated inlet liner and perform regular column maintenance. The matrix components can sometimes mask these active sites, leading to better peak shape in matrix-matched standards compared to solvent standards.[10] |
| Sample solvent incompatible with the mobile phase (LC). | Ensure the final sample extract solvent is compatible with the initial mobile phase conditions to prevent poor peak shape.[11] | |
| Column contamination or aging. | Flush the column or replace it if performance degrades.[11] |
Frequently Asked Questions (FAQs)
1. What is matrix-matched calibration and why is it necessary for this compound quantification?
Matrix-matched calibration is a technique used to compensate for matrix effects, which are the interferences caused by other components in the sample extract that can either suppress or enhance the analytical signal of the target analyte (this compound).[4][12] This is crucial for accurate quantification, especially in complex matrices like soil, water, and agricultural products, where co-extracted substances can interfere with the ionization process in mass spectrometry.[2][10] By preparing calibration standards in a blank matrix extract that is similar to the samples, the standards and samples experience similar matrix effects, leading to more accurate results.[13][14]
2. How do I select an appropriate blank matrix for my calibration standards?
The ideal blank matrix is a sample of the same type as those being analyzed (e.g., control soil from the same field, untreated crop) that has been verified to not contain this compound.[2] If an identical blank matrix is unavailable, choose a matrix that is as similar as possible in composition. For diverse sample types, it may be possible to group commodities with similar matrix effects and use a representative matrix for calibration.[5]
3. What are the typical instrument parameters for this compound analysis?
This compound and its metabolite 3-DCMT are often analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) in Electron Ionization (EI) mode.[9][15] Another major metabolite, 3-Carb-T (this compound acid), is typically analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][15]
-
For GC-MS of this compound: Monitored ions often include m/z 211.00 (quantitation), 185.00, and 183.00 (confirmation).[9][15]
-
For LC-MS/MS of 3-Carb-T: Monitored ion transitions can include m/z 175.16→147.10 (quantitation) and 175.16→129.00 (confirmation).[9]
4. Can I use a solvent-based calibration curve instead of a matrix-matched one?
While simpler to prepare, a solvent-based calibration curve does not account for matrix effects and can lead to significant over- or underestimation of the this compound concentration.[2][10] It is strongly recommended to use matrix-matched calibration for accurate quantification in complex samples.[6] You can, however, analyze both a solvent and a matrix-matched curve to evaluate the extent of the matrix effect in your samples.[7]
5. My sample extracts are not stable. What can I do?
This compound can degrade over time, especially when exposed to light or elevated temperatures.[8] It is best practice to minimize the time between extraction and analysis. Store extracts at low temperatures (e.g., 4°C or -20°C) in the dark. For some metabolites, such as 3-DCMT in soil extracts, stability can be a concern, and using fresh extracts for analysis is recommended.[9]
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of this compound and its metabolites in water and soil matrices, as derived from validation studies.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | LOQ (µg/L or µg/kg) | LOD (µg/L or µg/kg) | Reference |
| This compound | Ground Water | 0.100 | 0.01 - 0.0252 | [15] |
| This compound | Surface Water | 0.100 | 0.0123 - 0.03 | [15] |
| 3-DCMT | Ground Water | 0.100 | 0.04 - 0.0636 | [15] |
| 3-DCMT | Surface Water | 0.100 | 0.0152 - 0.03 | [15] |
| 3-Carb-T | Ground Water | 0.100 | 0.009 - 0.0304 | [15] |
| 3-Carb-T | Surface Water | 0.100 | 0.05 - 0.962 | [15] |
| This compound | Soil | 50 | Not Reported | [9] |
| 3-DCMT | Soil | 50 | Not Reported | [9] |
| 3-Carb-T | Soil | 50 | Not Reported | [9] |
Table 2: Analyte Recovery in Spiked Samples
| Analyte | Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) | Reference |
| This compound | Silt Loam Soil | 50.0 | 92 | 5.5 | [9] |
| This compound | Silt Loam Soil | 500 | 91 | 2.5 | [9] |
| This compound | Sandy Loam Soil | 50.0 | 93 | 3.5 | [9] |
| This compound | Sandy Loam Soil | 500 | 91 | 2.5 | [9] |
| 3-DCMT | Silt Loam Soil | 500 | 91 | 2.8 | [9] |
| 3-DCMT | Sandy Loam Soil | 500 | 93 | 3.0 | [9] |
| 3-Carb-T | Silt Loam Soil | 50.0 | 85 | 4.9 | [9] |
| 3-Carb-T | Silt Loam Soil | 500 | 86 | 2.9 | [9] |
| 3-Carb-T | Sandy Loam Soil | 50.0 | 94 | 4.6 | [9] |
| 3-Carb-T | Sandy Loam Soil | 500 | 90 | 2.8 | [9] |
Experimental Protocols
Protocol 1: Preparation of Matrix-Matched Calibration Standards
This protocol describes the preparation of a matrix-matched calibration curve for the analysis of this compound.
-
Prepare a Blank Matrix Extract: Extract a verified this compound-free sample (e.g., control soil, untreated crop) using the same extraction procedure as for the unknown samples. This will be your blank matrix extract.
-
Prepare a High-Concentration Stock Solution: Accurately weigh a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to create a primary stock solution.
-
Prepare Intermediate Standard Solutions: Perform serial dilutions of the primary stock solution with the solvent to create a series of intermediate standard solutions at different concentrations.
-
Spike the Blank Matrix: For each calibration level, add a small, precise volume of the corresponding intermediate standard solution to a known volume of the blank matrix extract.[7] For example, add 10 µL of standard to 990 µL of matrix extract. The final concentration will be diluted by a factor of 100.
-
Vortex: Thoroughly mix each matrix-matched standard.
-
Analysis: Analyze the matrix-matched standards using the same analytical method (e.g., GC-MS or LC-MS/MS) as the unknown samples.
-
Construct Calibration Curve: Plot the instrument response versus the concentration for each standard and perform a linear regression to generate the calibration curve.
Protocol 2: Sample Extraction from Soil for GC-MS Analysis
This protocol is a general guideline for extracting this compound and its metabolite 3-DCMT from soil.
-
Sample Weighing: Weigh a representative subsample of soil (e.g., 10 g) into a centrifuge tube.
-
Fortification (for QC samples): For quality control, spike blank soil samples with a known amount of this compound and 3-DCMT standard solution.
-
Extraction Solvent Addition: Add an appropriate volume of extraction solvent, such as dichloromethane:acetone (75:25 v:v).[13]
-
Extraction: Tightly cap the tube and shake vigorously for a specified period (e.g., 30 minutes) on a mechanical shaker.
-
Centrifugation: Centrifuge the sample to separate the soil particles from the solvent extract.
-
Solvent Transfer: Carefully transfer an aliquot of the supernatant (the solvent extract) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., acetone) for GC-MS analysis.[13]
-
Filtration: Filter the reconstituted extract through a 0.2 µm syringe filter before injection into the GC-MS.
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. New approach for analysis of pesticide residues – secrets of science [shimadzu-webapp.eu]
- 3. zefsci.com [zefsci.com]
- 4. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 8. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Technical Support Center: Troubleshooting Ion Suppression of Etridiazole in LC-MS/MS
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of ion suppression when analyzing Etridiazole and its metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue for this compound analysis?
A1: Ion suppression is a type of matrix effect where components in the sample matrix, other than the analyte of interest, reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source.[1] This leads to a decreased signal response, which can negatively impact the accuracy, precision, sensitivity (limits of detection and quantification), and overall reliability of the analytical method.[2][3] this compound is often analyzed in complex matrices like soil, water, and food products, which contain numerous endogenous compounds (e.g., salts, lipids, humic substances) that can co-elute and interfere with its ionization.[2]
Q2: How can I determine if ion suppression is affecting my this compound signal?
A2: The most common method is to compare the analyte's response in a pure solvent standard to its response in a sample matrix that has been spiked with the analyte at the same concentration. A significantly lower signal in the matrix-spiked sample indicates ion suppression. A more advanced technique is the post-column infusion experiment, where a constant flow of this compound standard is introduced into the LC eluent after the analytical column but before the MS source. A dip in the baseline signal as the sample matrix elutes from the column provides a visual profile of where ion suppression occurs throughout the chromatogram.
Q3: What are the primary strategies to reduce or compensate for ion suppression?
A3: There are three main approaches to combat ion suppression:
-
Effective Sample Preparation: This is the most crucial step to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS are highly effective.
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce suppression. Using high-efficiency columns, like those in UPLC systems, provides sharper peaks and better resolution, lessening the chance of co-elution.[4][5]
-
Methodological Compensation: When suppression cannot be eliminated, its effects can be compensated for by using matrix-matched calibration standards or, ideally, stable isotope-labeled internal standards that co-elute and experience the same degree of suppression as the analyte.[2]
Q4: Can simply diluting my sample extract solve the problem?
A4: Yes, diluting the final sample extract is a straightforward way to reduce the concentration of interfering matrix components and thereby lessen ion suppression.[1] However, this approach also dilutes the analyte of interest, which can compromise the method's sensitivity and may not be suitable for trace-level analysis where the this compound concentration is already near the limit of detection.[1]
Q5: Which ionization source, ESI or APCI, is less prone to ion suppression for this type of analysis?
A5: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[1] This is due to their different ionization mechanisms. If significant and unavoidable ion suppression is encountered with ESI, switching to an APCI source, if available and suitable for this compound, could be a viable solution.[1]
Troubleshooting Guides
This section provides actionable steps to address poor sensitivity, low recovery, or high variability in your this compound analysis.
Problem: Inconsistent Signal and Poor Reproducibility for this compound
This is a classic symptom of unmanaged matrix effects. Follow this decision-making workflow to diagnose and resolve the issue.
Caption: Troubleshooting decision tree for ion suppression.
Experimental Protocols & Data
Sample Preparation Methodologies
Effective sample preparation is the most powerful tool for mitigating ion suppression. The choice of method depends heavily on the sample matrix.
| Technique | Recommended Matrix | Key Steps | Pros | Cons |
| Solid-Phase Extraction (SPE) | Water, Soil | 1. Sample loading.2. Washing away interferences.3. Eluting the analyte.[6][7] | High selectivity; excellent for cleaning complex extracts. | Can be more time-consuming and require method development. |
| QuEChERS | Fruits, Vegetables, Tea, other plant-based matrices | 1. Acetonitrile extraction with salting-out.2. Dispersive SPE (d-SPE) cleanup with sorbents (e.g., PSA, C18).[8][9] | Fast, easy, cheap, and effective for a wide range of pesticides.[9] | Sorbent selection is critical; some sorbents may remove planar analytes.[9] |
| Dilute-and-Shoot | Simple Matrices (e.g., clean water) | 1. Centrifuge/filter sample.2. Dilute with mobile phase.3. Inject. | Very fast and simple. | Not suitable for complex matrices due to significant ion suppression. |
This protocol is adapted from validated methods for this compound's acid metabolite, which is commonly analyzed via LC-MS/MS.[7]
-
Conditioning: Condition an anion exchange (e.g., MAX) SPE cartridge.
-
Loading: Load the aqueous sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove non-polar interferences, followed by a high-pH wash to remove basic/neutral interferences.
-
Elution: Elute the acidic this compound metabolite using an acidified organic solvent (e.g., 2% Trifluoroacetic Acid in Methanol).[7]
-
Final Steps: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase (e.g., 20:80:0.1 acetonitrile:water:TFA).[7]
Caption: General workflow for Solid-Phase Extraction (SPE).
LC-MS/MS Method Parameters
Optimizing chromatographic conditions is key to separating this compound from matrix interferences.
These parameters are based on methods validated for the analysis of this compound's primary metabolite, this compound acid (3-Carb-T), in environmental samples.[10]
| Parameter | Recommended Setting | Notes |
| LC System | UPLC/UHPLC System | Provides superior resolution and peak shape, reducing co-elution.[5] |
| Column | Agilent Poroshell 120 EC-C8 (2.7 µm, 3.0 x 50 mm) or equivalent | A C8 or C18 reversed-phase column is standard.[10][11] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Acidic modifier is crucial for good peak shape and ionization.[10] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile | [10] |
| Column Temp. | 35 - 40 °C | [10][11] |
| Flow Rate | 0.3 - 0.5 mL/min | Adjust based on column dimensions and system pressure. |
| Injection Vol. | 2 - 5 µL | [10][11] |
| Gradient | Start at high aqueous (e.g., 98% A), hold briefly, then ramp quickly to high organic (e.g., 100% B), hold, and re-equilibrate. | A rapid gradient can effectively separate the analyte from early-eluting polar interferences. |
| Ionization Mode | Electrospray Ionization (ESI) | Use positive or negative mode depending on which provides a better signal for your specific analyte (this compound or its metabolites). |
| MS/MS Transitions | Analyte-specific | One primary (quantitation) and at least one secondary (confirmation) transition should be monitored. |
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. epa.gov [epa.gov]
- 11. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Etridiazole method validation challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the method validation of Etridiazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why am I observing poor linearity in my this compound calibration curve?
Poor linearity for this compound analysis, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS), can be a significant issue.[1][2] This can lead to inaccurate quantification of the analyte.
Troubleshooting Guide:
-
Review Standard Preparation:
-
Ensure the accuracy of stock solution and subsequent serial dilutions. Use calibrated pipettes and high-purity solvents.
-
Verify the stability of this compound in the solvent used for standard preparation. This compound is susceptible to degradation, especially in certain solvents or when exposed to light and high temperatures.[3]
-
-
Check Instrument Parameters (GC-MS):
-
Injector Port Temperature: An excessively high injector temperature can cause thermal degradation of this compound. Optimize the temperature to ensure efficient volatilization without decomposition.
-
Column Choice: Ensure the GC column is appropriate for pesticide analysis. A DB-5MS column has been used successfully in validated methods.[1]
-
Carrier Gas Flow Rate: An optimized flow rate is crucial for good peak shape and separation.
-
-
Investigate Matrix Effects:
FAQ 2: My chromatograms show significant baseline noise and interfering peaks, affecting the specificity of my method. What can I do?
High baseline noise and interfering peaks are common challenges, particularly when analyzing complex matrices like soil and water, and can interfere with the accurate identification and integration of analyte peaks, especially at the Limit of Quantitation (LOQ).[1]
Troubleshooting Guide:
-
Optimize Sample Preparation and Clean-up:
-
The presence of co-extractives is a primary cause of interference.[4] Implementing a robust clean-up step is critical.
-
For Soil Samples: Anion exchange solid phase extraction (SPE) has been shown to be effective for cleaning up extracts for the analysis of this compound's metabolite, this compound acid.[7]
-
For Water Samples: Similar anion exchange SPE can be utilized for water samples.[8]
-
Consider using different sorbents for SPE to target specific interferences in your matrix.
-
-
Adjust Chromatographic Conditions:
-
Gradient Elution (LC-MS/MS): Optimize the mobile phase gradient to achieve better separation between this compound (or its metabolites) and interfering compounds.
-
Temperature Programming (GC-MS): Adjust the oven temperature program to improve the resolution of the target analyte from matrix components.
-
-
Mass Spectrometry Parameters:
FAQ 3: I am experiencing low or inconsistent recoveries for this compound. How can I improve my extraction efficiency?
Low and variable recoveries indicate issues with the extraction process, which can be influenced by the sample matrix and the extraction solvent system.
Troubleshooting Guide:
-
Optimize Extraction Solvent:
-
The choice of extraction solvent is critical for achieving good recovery.
-
For Soil: A mixture of dichloromethane and acetone (75:25 v/v) has been validated for the extraction of this compound and its metabolite 3-DCMT.[7] For the more polar metabolite, this compound acid, a mixture of acetonitrile and water (20:80 v/v) is effective.[7]
-
For Water: Iso-octane has been used for the extraction of this compound and 3-DCMT from water samples.[8]
-
-
Evaluate Extraction Technique:
-
Ensure thorough homogenization of the sample with the extraction solvent.
-
Techniques like sonication or mechanical shaking can improve extraction efficiency.
-
-
Assess Matrix Effects:
-
Matrix components can suppress the analyte signal, leading to apparent low recoveries.[6][9]
-
Perform a recovery experiment with spiked blank matrix to differentiate between poor extraction efficiency and signal suppression. If the recovery is still low, the issue is likely with the extraction. If the recovery of a post-extraction spike is low, signal suppression is the likely culprit.
-
Quantitative Data Summary
Table 1: Method Performance for this compound and its Metabolites in Soil
| Analyte | Matrix | LOQ (µg/kg) | Mean Recovery (%) | RSD (%) | Analytical Technique |
| This compound | Clay Loam, Silt Loam | 50.0 | 70-120 | ≤20 | GC-MS/EI |
| 3-DCMT (DCE) | Clay Loam, Silt Loam | 50.0 | 70-120 | ≤20 | GC-MS/EI |
| 3-Carb-T (this compound acid) | Clay Loam, Silt Loam | 50.0 | 70-120 | ≤20 | LC-MS/MS |
| Data sourced from EPA MRID No. 50534504 and 50584602.[10] |
Table 2: Method Performance for this compound and its Metabolites in Water
| Analyte | Matrix | LOQ (µg/L) | Analytical Technique |
| This compound | Ground Water, Surface Water | 0.100 | GC-MS/EI |
| 3-DCMT (DCE) | Ground Water, Surface Water | 0.100 | GC-MS/EI |
| 3-Carb-T (this compound acid) | Ground Water, Surface Water | 0.100 | LC-MS/MS |
| Data sourced from Smithers Viscient Study No. 14088.6157.[1] |
Experimental Protocols
Protocol 1: Extraction of this compound and 3-DCMT from Soil
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Add 20 mL of dichloromethane:acetone (75:25 v/v).
-
Shake vigorously for 1 hour.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Collect the supernatant.
-
Evaporate an aliquot to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in acetone containing an internal standard (e.g., Benzophenone) for GC-MS analysis.[7]
Protocol 2: Extraction of this compound Acid from Soil
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Add 20 mL of acetonitrile:water (20:80 v/v).
-
Shake vigorously for 1 hour.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Take an aliquot of the supernatant for solid phase extraction (SPE).
-
Condition an anion exchange SPE cartridge.
-
Load the sample aliquot.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with 2% trifluoroacetic acid (TFA) in methanol.[7][8]
-
Evaporate the eluate to dryness.
-
Reconstitute in acetonitrile:water:TFA (20:80:0.1 v/v/v) for LC-MS/MS analysis.[7]
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound and its metabolites from soil samples.
Caption: A logical troubleshooting guide for common this compound method validation challenges.
References
- 1. epa.gov [epa.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
Etridiazole Stability in Organic Solvents: A Technical Support Resource
Disclaimer: Publicly available quantitative data, such as half-life and degradation rates, on the stability of Etridiazole in various organic solvents is limited. The information provided herein is based on available solubility data, general chemical properties, and analytical methodologies. Researchers are strongly advised to conduct their own stability studies for their specific experimental conditions.
Solubility and Compatibility of this compound
This compound exhibits solubility in a range of common organic solvents. This information is crucial for preparing stock solutions and conducting experiments. The following table summarizes the reported solubility and miscibility of this compound.
| Organic Solvent | Solubility/Miscibility | Reference(s) |
| Acetone | Soluble / Very Soluble | [1] |
| Acetonitrile | Miscible | [2] |
| Dichloromethane | Used for extraction | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | |
| Ethanol | Miscible / Very Soluble | [2] |
| Hexane | Miscible | [2] |
| Methanol | Miscible / Slightly Soluble | [2] |
| Xylene | Miscible | [2] |
| Carbon Tetrachloride | Soluble | |
| Aromatic Hydrocarbons | Miscible | [2] |
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with this compound in organic solvents.
Question: My this compound solution appears cloudy or has precipitated.
Answer: This issue is likely due to exceeding the solubility limit of this compound in the chosen solvent or a change in temperature.
-
Immediate Action:
-
Gently warm the solution in a water bath to see if the precipitate redissolves.
-
If warming does not work, try adding a small amount of a co-solvent in which this compound is highly soluble (e.g., acetone or ethanol) until the solution clears. Be mindful of how this might affect your downstream application.
-
-
Preventative Measures:
-
Consult the solubility table and ensure you are working within the known solubility limits.
-
Prepare solutions at the temperature at which they will be used.
-
If working at low temperatures, perform a small-scale solubility test first.
-
Question: I am seeing a loss of this compound concentration in my stock solution over a short period.
Answer: this compound can degrade under certain conditions.[5]
-
Potential Causes & Solutions:
-
Photodegradation: this compound is known to degrade upon exposure to sunlight.[5][6][7]
-
Solution: Always store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[6] Prepare solutions in a dimly lit area if possible.
-
-
Thermal Degradation: Although stable at ambient temperatures, prolonged exposure to high temperatures can cause degradation.[6] When heated to decomposition, it can emit toxic fumes.[5][7]
-
Solution: Store stock solutions at recommended temperatures (typically 2-8°C for short-term and -20°C for long-term storage). Avoid repeated freeze-thaw cycles.
-
-
Reaction with Solvent or Contaminants: The presence of impurities, especially alkaline substances, can lead to hydrolysis and degradation.[5]
-
Solution: Use high-purity, anhydrous grade solvents. Ensure all glassware is thoroughly clean and dry.
-
-
Question: I am observing unexpected peaks in my analytical chromatogram (HPLC/GC).
Answer: The appearance of new peaks likely indicates the formation of degradation products.
-
Troubleshooting Steps:
-
Review Handling and Storage: Confirm that the solution was protected from light and stored at the correct temperature.
-
Analyze a Freshly Prepared Standard: Prepare a new solution from solid this compound and analyze it immediately. If the new peaks are absent, this points to the degradation of your stock solution.
-
Consider Potential Degradation Pathways: The primary degradation products in aqueous solutions are 5-ethoxy-3-dichloromethyl-1,2,4-thiadiazole, 5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid, and 5-ethoxy-3-hydroxyl-1,2,4-thiadiazole.[8] Similar degradation products could potentially form in the presence of trace water in organic solvents.
-
Mass Spectrometry Analysis: If your system is equipped with a mass spectrometer, analyze the unknown peaks to identify their mass-to-charge ratio, which can help in elucidating their structure.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: Based on available data, acetone and ethanol appear to be good choices for preparing higher concentration stock solutions due to this compound's high solubility. However, the choice of solvent should always be guided by the requirements of your specific experimental system.
Q2: How should I store my this compound solutions?
A2: For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting the solution into smaller volumes and storing at -20°C or below is advisable to minimize freeze-thaw cycles. All solutions should be stored in amber containers to protect from light.[6]
Q3: Is this compound stable in acidic or basic solutions?
Q4: Can I use solvents directly from the supplier without further purification?
A4: For sensitive applications and stability studies, it is highly recommended to use high-performance liquid chromatography (HPLC) or gas chromatography (GC) grade solvents to minimize the presence of impurities, water, and peroxides that could potentially degrade this compound.
Experimental Protocols
Generalized Protocol for Assessing this compound Stability in an Organic Solvent
This protocol provides a framework for determining the stability of this compound in a specific organic solvent. It should be adapted based on the available analytical instrumentation and the specific research question.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve it in the organic solvent of interest to a final concentration of, for example, 1 mg/mL.
-
Ensure the solution is protected from light.
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into several amber vials.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, and a condition with light exposure at room temperature as a control for photodegradation).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), retrieve one vial from each storage condition.
-
Prepare the sample for analysis by diluting it to a suitable concentration for the analytical instrument with the same organic solvent.
-
-
Analytical Method (Example using HPLC):
-
Instrumentation: HPLC with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for pesticide analysis.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: this compound has a UV absorption maximum around 288 nm in ethanol, which can be a good starting point for detection.[7]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a calibration curve using freshly prepared standards of known concentrations.
-
Quantify the concentration of this compound in each sample at each time point by comparing its peak area to the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life under each storage condition.
-
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Troubleshooting Logic for this compound Solutions.
References
- 1. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Photodegradation of this compound by UV radiation during drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Etridiazole interference from co-extracted soil components
Welcome to the technical support center for Etridiazole analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the interference from co-extracted soil components during this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound detection in soil?
A1: The most common methods for the quantitative determination of this compound and its metabolites in soil are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] GC-MS is typically used for this compound itself, while LC-MS/MS is often employed for its more polar metabolites like this compound acid (also known as 3-Carb-T).[1][2]
Q2: What are matrix effects and how can they interfere with this compound analysis?
A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[4] In soil analysis, complex organic and inorganic materials can be co-extracted with this compound, leading to either suppression or enhancement of the analytical signal.[5][6][7] This can result in inaccurate quantification. To counteract this, matrix-matched calibration standards are often used, where standards are prepared in a control extract from a blank soil sample.[2][4]
Q3: What is the QuEChERS method and can it be used for this compound extraction from soil?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis.[5][6][8][9] It involves an extraction step with a solvent (typically acetonitrile) followed by a cleanup step (dispersive solid-phase extraction or dSPE) to remove interfering matrix components.[5][8] The QuEChERS approach is effective for a wide range of pesticides and can be adapted for this compound analysis in soil, offering advantages in speed and simplicity.[6][8][9]
Q4: What are the typical co-extractants from soil that can interfere with the analysis?
A4: Soil is a highly complex matrix.[5][6] Co-extractants can include humic substances (humic and fulvic acids), lipids, pigments, and other natural organic matter.[7] These components can interfere with chromatographic separation and mass spectrometric detection, causing issues like baseline noise and inaccurate peak integration.[4][10]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
-
Question: My this compound peak is tailing in my GC-MS chromatogram. What could be the cause and how can I fix it?
-
Answer:
-
Cause: Peak tailing is often caused by active sites in the GC system, such as in the inlet liner or the column itself, where polar analytes can have secondary interactions.[11][12] It can also be due to a poor flow path or column contamination.[13]
-
Troubleshooting Steps:
-
Check the Inlet Liner: The glass wool and the liner itself can become active. Replace the inlet liner with a new, deactivated one.[12][14]
-
Column Maintenance: The front end of the column can accumulate non-volatile matrix components. Trim 10-15 cm from the front of the column.[12]
-
Check for Leaks: Ensure all fittings are tight and there are no leaks in the system, as this can affect flow and peak shape.[11]
-
Injection Volume: Injecting too large a sample volume can lead to backflash and peak distortion. Try reducing the injection volume.[11]
-
-
Issue 2: Low or Inconsistent Analyte Recovery
-
Question: I'm experiencing low and variable recovery for this compound from my soil samples. What should I investigate?
-
Answer:
-
Cause: Low recovery can stem from incomplete extraction, degradation of the analyte during sample preparation, or strong adsorption to soil particles.[15] Soil type plays a significant role; soils with high organic matter or clay content can bind pesticides more strongly.[7][15]
-
Troubleshooting Steps:
-
Optimize Extraction: Ensure the extraction solvent is appropriate and the extraction time is sufficient. For some soil types, longer shaking or vortexing times may be needed.[5][6] An alternative is to use a two-step extraction process.[15]
-
Sample Hydration: For dry soil samples, adding water before extraction can improve the recovery of some pesticides by helping to release them from the soil matrix.[5][8][9]
-
pH Adjustment: The pH of the extraction solvent can influence the recovery of certain pesticides. While this compound is relatively stable, its metabolites may be pH-sensitive.
-
Use of Matrix-Matched Standards: To accurately assess recovery, use matrix-matched standards for fortification and calibration.[2]
-
-
Issue 3: High Baseline Noise and Interfering Peaks in LC-MS/MS
-
Question: My LC-MS/MS chromatograms for this compound metabolites show a high baseline and many interfering peaks, making integration difficult. How can I clean up my sample extract?
-
Answer:
-
Cause: This is a classic sign of significant matrix interference, where co-extracted components are not sufficiently removed during sample preparation.[4][10]
-
Troubleshooting Steps:
-
Improve dSPE Cleanup: If using a QuEChERS-based method, optimize the dSPE cleanup step. A combination of sorbents like PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences can be effective.[5]
-
Solid Phase Extraction (SPE): For very complex matrices, a more rigorous cleanup using SPE cartridges may be necessary. For the metabolite this compound acid, an anion exchange SPE has been shown to be effective.[2]
-
Chromatographic Optimization: Adjust the LC gradient to better separate the analyte from interfering peaks. Ensure the mobile phase composition is optimal.
-
Instrument Parameters: Optimize the MS/MS parameters, ensuring the selection of specific precursor-product ion transitions (MRMs) to minimize the detection of background ions.[2]
-
-
Experimental Protocols
Protocol 1: Extraction of this compound from Soil (GC-MS Analysis)
This protocol is based on methodologies validated for the analysis of this compound in various soil types.[1][2]
-
Sample Preparation: Weigh 5.00 g of the soil sample (dry weight equivalent) into a 50 mL polypropylene centrifuge tube.
-
Fortification (for QC/Recovery): Fortify samples with the appropriate concentration of this compound standard solution.
-
Extraction:
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the extract.[1]
-
Concentration and Reconstitution:
-
Carefully transfer a known volume of the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetone or hexane) containing an internal standard (e.g., Benzophenone) to a final volume for GC-MS analysis.[2]
-
Protocol 2: QuEChERS-based Extraction and Cleanup
This is a general QuEChERS protocol adaptable for this compound analysis in soil.[5][8][9]
-
Sample Preparation: Weigh 10 g of soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[5][8]
-
Extraction:
-
Centrifugation: Centrifuge at ≥ 3000 rcf for 5 minutes.[5]
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing magnesium sulfate, PSA, and C18.[5]
-
Vortex for 1 minute.
-
-
Final Centrifugation: Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.[5]
-
Analysis: The purified supernatant can be directly analyzed by GC-MS or LC-MS/MS, or after solvent exchange if necessary.
Quantitative Data Summary
The following tables summarize the performance data for this compound and its metabolites from various soil types as reported in validation studies.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) in Soil [1]
| Analyte | Soil Type | LOD (µg/kg) | LOQ (µg/kg) |
| This compound | Clay Loam | 5 - 7 | 50.0 |
| Silt Loam | 6 - 11 | 50.0 | |
| Sandy Loam | 1.28 - 2.37 | 50.0 | |
| 3-DCMT (metabolite) | Clay Loam | 3 - 18 | 50.0 |
| Silt Loam | 2 - 20 | 50.0 | |
| Sandy Loam | 3.52 - 4.50 | 50.0 | |
| 3-Carb-T (metabolite) | Clay Loam | 0.1 - 1 | 50.0 |
| Silt Loam | 0.5 - 1 | 50.0 | |
| Sandy Loam | 4.15 - 4.49 | 50.0 | |
| Note: LOD values for Sandy Loam were reported in µg/L in the referenced ILV study.[1] |
Table 2: Mean Recoveries in Fortified Soil Samples [1]
| Analyte | Soil Type | Fortification Level | Mean Recovery (%) | RSD (%) |
| This compound | Clay Loam, Silt Loam | 50 µg/kg (LOQ) | 70-120 | ≤20 |
| 500 µg/kg (10xLOQ) | 70-120 | ≤20 | ||
| 3-DCMT | Clay Loam, Silt Loam | 50 µg/kg (LOQ) | 70-120 | ≤20 |
| 500 µg/kg (10xLOQ) | 70-120 | ≤20 | ||
| 3-Carb-T | Clay Loam, Silt Loam | 50 µg/kg (LOQ) | 70-120 | ≤20 |
| 500 µg/kg (10xLOQ) | 70-120 | ≤20 |
Visualizations
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. weber.hu [weber.hu]
- 7. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unitedchem.com [unitedchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. shimadzu.co.uk [shimadzu.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. agilent.com [agilent.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. The influence of different soil types in the pesticide residue analysis method performance - DBGPrints Repository [eprints.dbges.de]
Technical Support Center: Optimizing Etridiazole Extraction from High-Organic Matter Soil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction of Etridiazole from challenging high-organic matter soil matrices.
Frequently Asked Questions (FAQs)
Q1: Why is extracting this compound from high-organic matter soil challenging?
High-organic matter soils, rich in humic and fulvic acids, present a significant challenge for this compound extraction due to the strong binding of the analyte to the soil matrix. This adsorption occurs through mechanisms like hydrogen bonding and hydrophobic interactions, making it difficult to achieve high and reproducible recovery rates.[1] Additionally, the co-extraction of these organic materials can lead to significant matrix effects during chromatographic analysis, potentially causing inaccurate quantification.[2][3]
Q2: What are the most recommended extraction methods for this compound in high-organic matter soil?
The most commonly employed and recommended methods are based on solvent extraction, often followed by a cleanup step. These include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely adopted for multi-residue pesticide analysis in various matrices, including soil.[2][4][5] It involves an initial extraction with an organic solvent (typically acetonitrile) and salting-out, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[2][3][4]
-
Solid-Phase Extraction (SPE): Following an initial solvent extraction, SPE is a highly effective cleanup technique. It uses a solid sorbent to retain either the analyte or the interfering compounds, allowing for their separation. For this compound and its metabolites, anion exchange SPE columns have been successfully used.[6][7]
-
Traditional Solvent Extraction: Methods using solvent mixtures like dichloromethane:acetone are also utilized for the extraction of this compound from soil.[6][7]
Q3: Which solvent system is optimal for extracting this compound from organic-rich soil?
The choice of solvent is critical for achieving good recovery. Commonly used and effective solvent systems for this compound extraction from soil include:
-
Acetonitrile: This is the preferred solvent in the QuEChERS method due to its ability to efficiently extract a broad range of pesticides with minimal co-extraction of nonpolar interferences.[3][4][7]
-
Dichloromethane:Acetone (75:25, v/v): This solvent mixture has been successfully used for the extraction of this compound and its metabolites from soil samples.[6][7]
-
Acetonitrile:Water (20:80, v/v): This mixture has been employed for the extraction of this compound's more polar metabolites, like this compound acid.[7]
Q4: How can I minimize matrix effects during analysis?
Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based detection, are a common issue with high-organic matter soils.[2] To mitigate these effects:
-
Optimize the d-SPE Cleanup: In the QuEChERS method, experiment with different sorbent combinations. For high-organic matter soils, a combination of Primary Secondary Amine (PSA) to remove organic acids and C18 to remove nonpolar interferences is often effective.[3] Graphitized carbon black (GCB) can also be used, but it may lead to the loss of planar pesticides.[3]
-
Use Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure. This helps to compensate for any signal suppression or enhancement caused by the matrix.[5][7]
-
Dilute the Final Extract: If matrix effects are still significant, diluting the final extract before injection can help to reduce their impact, although this may compromise the method's sensitivity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Strong Adsorption to Soil Matrix: High organic matter and clay content can strongly bind this compound.[1] | - Increase Extraction Time/Intensity: Extend the shaking or vortexing time during the extraction step to allow for better desorption of the analyte. - Optimize Extraction Solvent: Test different solvent systems or solvent-to-sample ratios. For instance, a higher volume of solvent may be required for soils with very high organic content. - Adjust Sample pH: While this compound is a neutral molecule, adjusting the pH of the extraction solvent to neutral or slightly basic can sometimes improve recovery by altering the surface charges of soil colloids.[1] |
| Incomplete Extraction: The chosen solvent or method may not be effectively desorbing this compound from the soil particles. | - Evaluate Different Extraction Techniques: Compare the performance of QuEChERS, ultrasonic-assisted extraction, or pressurized liquid extraction. - Ensure Thorough Mixing: Use a high-power mechanical shaker or vortex mixer to ensure intimate contact between the soil sample and the extraction solvent. | |
| Analyte Degradation: this compound may degrade during sample preparation, especially under harsh conditions like extreme pH or high temperatures.[1] | - Maintain Neutral pH: Use buffered QuEChERS methods to maintain a stable pH during extraction.[8] - Control Temperature: Avoid high temperatures during extraction and solvent evaporation steps. | |
| High Variability in Results (Poor Reproducibility) | Inhomogeneous Soil Sample: High-organic matter soils can be very heterogeneous. | - Homogenize the Sample: Thoroughly mix the entire soil sample before taking a subsample for extraction. Air-drying and sieving the soil can also improve homogeneity.[8] |
| Inconsistent Extraction Procedure: Variations in shaking time, solvent volumes, or temperature can lead to variable results. | - Standardize the Protocol: Adhere strictly to a validated and documented experimental protocol. Use calibrated equipment and ensure consistent timing for each step. | |
| High Matrix Effects in Analytical Results | Insufficient Cleanup: Co-extracted humic substances and other matrix components are interfering with the analysis.[3] | - Optimize the d-SPE Cleanup Step: Experiment with different sorbent combinations and amounts. For high-organic matter soil, a combination of PSA and C18 is often effective.[3] - Incorporate a Solid-Phase Extraction (SPE) Cleanup: For very "dirty" extracts, an additional cleanup step using an SPE cartridge can be beneficial. |
| Inappropriate d-SPE Sorbent: The chosen sorbent may not be effectively removing the specific interferences present in the high-organic matter soil extract.[3] | - Test Different Sorbents: Evaluate the effectiveness of different d-SPE sorbents such as C18, PSA, and GCB, individually or in combination. | |
| Clogged SPE Cartridges or LC Column | Particulate Matter in the Final Extract: Incomplete removal of soil particles after centrifugation. | - Centrifuge at Higher Speeds or for a Longer Duration: Ensure complete sedimentation of soil particles after the extraction and d-SPE steps. - Use a Syringe Filter: Filter the final extract through a 0.22 µm PTFE syringe filter before injection into the analytical instrument.[3] |
| Precipitation of Co-extractives: High concentrations of dissolved organic matter may precipitate in the final solvent. | - Optimize the Cleanup Step: A more effective cleanup will reduce the amount of co-extractives in the final extract. - Solvent Exchange: If precipitation occurs after solvent exchange, try a different final solvent that has better solubility for the co-extractives. |
Data Summary
The following tables summarize quantitative data related to this compound extraction from soil, based on available analytical methods.
Table 1: Method Performance for this compound and its Metabolites in Different Soil Types
| Analyte | Soil Type | Extraction Method | Analytical Technique | LOQ (µg/kg) | Recovery Range (%) | Reference |
| This compound | Clay Loam | Dichloromethane:Acetone (75:25) followed by SPE | GC-MS/EI | 50.0 | Not Specified | [6] |
| This compound | Silt Loam | Dichloromethane:Acetone (75:25) followed by SPE | GC-MS/EI | 50.0 | Not Specified | [6] |
| 3-DCMT (metabolite) | Clay Loam | Dichloromethane:Acetone (75:25) followed by SPE | GC-MS/EI | 50.0 | Not Specified | [6] |
| 3-DCMT (metabolite) | Silt Loam | Dichloromethane:Acetone (75:25) followed by SPE | GC-MS/EI | 50.0 | Not Specified | [6] |
| 3-Carb-T (metabolite) | Clay Loam | Acetonitrile:Water (20:80) followed by SPE | LC-MS/MS | 50.0 | Not Specified | [6] |
| 3-Carb-T (metabolite) | Silt Loam | Acetonitrile:Water (20:80) followed by SPE | LC-MS/MS | 50.0 | Not Specified | [6] |
Table 2: General Recovery Ranges for Pesticides in Soil using QuEChERS
| Method | Pesticide Class | Soil Type | Recovery Range (%) | Reference |
| QuEChERS | Multiclass Pesticides | Various | 70-120 | [2] |
| QuEChERS | 180 Pesticides | 9 Matrices | 70-110 | [9] |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound Extraction from High-Organic Matter Soil
This protocol is a general guideline and should be optimized for your specific soil type and analytical instrumentation.
1. Sample Preparation: a. Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity. b. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. c. If the soil is very dry, add 10 mL of deionized water and let it hydrate for 30 minutes.
2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Add the appropriate QuEChERS extraction salts (e.g., AOAC 2007.01 or EN 15662 formulation). For this compound, a buffered method is recommended to maintain a stable pH. c. Immediately cap the tube and shake vigorously for 1 minute. A mechanical shaker is recommended for consistency. d. Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the d-SPE sorbents. For high-organic matter soil, a common combination is 900 mg MgSO₄, 300 mg PSA, and 300 mg C18. b. Cap the tube and vortex for 1 minute to ensure thorough mixing of the extract with the sorbents. c. Centrifuge the tube at ≥5000 x g for 5 minutes.
4. Final Extract Preparation: a. Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter. b. The extract is now ready for analysis by GC-MS or LC-MS/MS. If necessary, the solvent can be evaporated and the residue reconstituted in a suitable solvent for injection.
Protocol 2: Solvent Extraction with SPE Cleanup
This protocol is based on established methods for this compound analysis.[6][7]
1. Sample Preparation: a. Weigh 5.00 g of dry-weight equivalent soil into a 50 mL centrifuge tube.
2. Extraction: a. Add 30.0 mL of dichloromethane:acetone (75:25, v/v) to the centrifuge tube. b. Place the tube on a shaker table at 150 rpm for 30 minutes. c. Centrifuge at 3000 rpm for 10 minutes. d. Transfer the supernatant to a 50.0 mL volumetric flask. e. Repeat the extraction with an additional 20.0 mL of the solvent mixture. f. Combine the extracts and bring the final volume to 50.0 mL.
3. Solid-Phase Extraction (SPE) Cleanup: a. Take a 5.00 mL aliquot of the final extract. b. Add 1.0 µL of ammonium hydroxide. c. Condition an Oasis® Mixed-Mode Strong Anion Exchange (MAX) SPE column according to the manufacturer's instructions. d. Load the sample onto the SPE column. e. Wash the column to remove interferences. f. Elute the this compound with a suitable solvent (e.g., 2% trifluoroacetic acid in methanol).[7] g. Evaporate the eluate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in a suitable solvent for analysis by GC-MS or LC-MS/MS.
Visualizations
Caption: Experimental workflow for this compound extraction using the QuEChERS method.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Portico [access.portico.org]
- 5. unitedchem.com [unitedchem.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Etridiazole vs. Metalaxyl: A Comparative Guide to Pythium Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fungicides Etridiazole and Metalaxyl for the control of Pythium, a genus of parasitic oomycetes that cause significant damage to a wide range of crops. This analysis is based on available experimental data to assist researchers and professionals in making informed decisions for disease management strategies.
Executive Summary
This compound and Metalaxyl are both effective fungicides used to manage diseases caused by Pythium. This compound is a multi-site inhibitor, which contributes to a low risk of resistance development.[1] In contrast, Metalaxyl is a single-site inhibitor, and resistance in Pythium populations has been reported.[1] A summary of extensive field trials suggests that this compound may offer a higher degree of control compared to Metalaxyl.[2]
Efficacy Data
The following tables summarize the in vitro efficacy of this compound and Metalaxyl against various Pythium species, as well as a summary of field trial results.
Table 1: In Vitro Efficacy (EC₅₀) of this compound and Metalaxyl Against Pythium Species
| Fungicide | Pythium Species | Mean EC₅₀ (µg/mL) | Reference |
| This compound | P. aphanidermatum | 0.97 | [3] |
| P. irregulare | 2.64 | [3] | |
| P. ultimum | 0.58 | [3] | |
| Metalaxyl | P. aphanidermatum | 2.06 | |
| P. ultimum | 0.16 |
EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth of the pathogen in vitro.
Table 2: Summary of Field Trial Efficacy for Pythium Control
| Fungicide | Average Percent Control | Number of Trials | Reference |
| This compound (Terrazole) | 92% | 8 | [2] |
| Metalaxyl (Mefenoxam/Subdue MAXX) | 65% | 21 | [2] |
This data is a summary from the IR-4 Project, which compiles results from multiple independent trials.[2]
Mode of Action
This compound and Metalaxyl employ distinct mechanisms to control Pythium.
This compound: This fungicide has a multi-site mode of action, making it less prone to resistance.[3] It is classified as a lipid peroxidation inhibitor.[4] It disrupts the integrity of fungal cell membranes and also inhibits mitochondrial respiration.[3]
Metalaxyl: This systemic fungicide acts on a specific site within the pathogen.[5] It inhibits the synthesis of ribosomal RNA (rRNA) by targeting the enzyme RNA polymerase I.[6] This disruption of protein synthesis ultimately leads to the death of the oomycete. The development of resistance to Metalaxyl has been a significant concern in disease management.[2]
Signaling Pathway Diagrams
Caption: this compound's multi-site mode of action in Pythium.
Caption: Metalaxyl's single-site mode of action in Pythium.
Experimental Protocols
The following outlines a general methodology for in vitro and field evaluation of fungicide efficacy against Pythium.
In Vitro Mycelial Growth Inhibition Assay
This laboratory-based assay is crucial for determining the direct impact of a fungicide on the growth of Pythium.
Caption: Workflow for an in vitro mycelial growth inhibition assay.
Field Trial Protocol
Field trials are essential for evaluating the performance of fungicides under real-world agricultural conditions.
-
Site Selection and Preparation: Choose a field with a history of Pythium infestation. The experimental design should be a randomized complete block with multiple replications for each treatment.
-
Treatments: Include an untreated control, this compound at the recommended application rate, and Metalaxyl at its recommended rate.
-
Application: Apply the fungicides according to the manufacturer's instructions. This may involve soil drenching, granular application, or seed treatment.[7][8]
-
Inoculation (if necessary): If natural inoculum levels are low, the field can be artificially inoculated with a known Pythium species.
-
Data Collection:
-
Disease Severity: Regularly assess the plots for symptoms of Pythium infection (e.g., damping-off, root rot, stunting). Use a standardized rating scale.
-
Plant Stand: Count the number of emerged and surviving plants at different time points.
-
Crop Yield: At the end of the growing season, harvest the plots and measure the total yield.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatments.
Conclusion
Both this compound and Metalaxyl are valuable tools for the management of Pythium diseases. This compound's multi-site mode of action and high reported field efficacy make it a strong candidate for integrated pest management programs, particularly where resistance to other fungicides is a concern. While Metalaxyl can also be effective, its single-site mode of action necessitates careful stewardship to mitigate the risk of resistance development. The choice of fungicide should be based on the specific cropping system, the history of fungicide use, and the prevalent Pythium species.
References
- 1. turfcareaus.com.au [turfcareaus.com.au]
- 2. ohp.com [ohp.com]
- 3. hort [journals.ashs.org]
- 4. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating Fungicide Selections to Manage Pythium Root Rot on Poinsettia Cultivars with Varying Levels of Partial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
Comparative Efficacy of Etridiazole and Propamocarb Against Phytophthora: A Scientific Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used fungicides, Etridiazole and Propamocarb, in the management of plant diseases caused by the oomycete pathogen Phytophthora. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols for key assays.
Introduction
Phytophthora, a genus of destructive plant pathogens, is responsible for significant economic losses in agriculture and forestry worldwide. Effective management strategies often rely on the application of fungicides. This compound and Propamocarb are two such fungicides commonly employed to control Phytophthora infections. Understanding their comparative performance and mechanisms of action is crucial for developing effective and sustainable disease management programs.
This compound is a systemic fungicide known for its efficacy against soil-borne pathogens like Pythium and Phytophthora.[1][2] It is typically applied as a soil drench, allowing for absorption by the plant roots and providing internal protection.[1] Its mode of action is believed to involve the inhibition of essential fatty acid biosynthesis in fungi, which is critical for maintaining cell membrane integrity.[1]
Propamocarb hydrochloride is another systemic fungicide effective against oomycete pathogens.[3][4] It can be applied as a foliar spray, soil drench, or through irrigation systems.[3] The proposed mechanism of action for Propamocarb involves the disruption of membrane biosynthesis by interfering with the synthesis of phospholipids and fatty acids.[3][4]
Comparative Efficacy: In Vitro Studies
The following tables summarize the available quantitative data on the efficacy of this compound and Propamocarb against various Phytophthora species. It is important to note that the data is collated from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Fungicide | Phytophthora Species | Assay | EC50 Value (µg/mL) | Reference |
| This compound | P. palmivora | Mycelial Growth | 2.945 ± 1.464 | [5] |
| Propamocarb | P. nicotianae | Mycelial Growth | 2,200 - 90,100 | [4][6][7] |
| P. nicotianae | Sporangium Production | 133.8 - 481.3 | [4][6][7] | |
| P. nicotianae | Zoospore Motility | 88.1 - 249.8 | [4][6][7] | |
| P. nicotianae | Zoospore Germination | 1.9 - 184.6 | [4][6][7] | |
| P. infestans | Mycelial Growth | 4,494 - >100,000 | [8] |
Key Observations:
-
Based on the available data, this compound exhibits a significantly lower mean EC50 value for mycelial growth inhibition of P. palmivora compared to the reported EC50 values for Propamocarb against P. nicotianae and P. infestans.
-
Propamocarb demonstrates varied efficacy against different life stages of P. nicotianae, being most effective at inhibiting zoospore germination and least effective against mycelial growth.[4][6][7] This suggests that Propamocarb may be more effective as a preventative treatment by targeting the motile, infective zoospores.[4][6]
Mechanism of Action and Signaling Pathways
While the precise signaling pathways affected by this compound and Propamocarb in Phytophthora are not fully elucidated in the provided search results, their general modes of action provide insight into the cellular processes they disrupt.
This compound: The inhibition of fatty acid biosynthesis directly impacts the formation and function of the pathogen's cell membranes. This disruption can lead to a cascade of downstream effects, including impaired nutrient uptake, altered signaling, and ultimately, cell death.
Propamocarb: By interfering with phospholipid and fatty acid synthesis, Propamocarb also targets cell membrane integrity. This can disrupt the function of membrane-bound proteins involved in signaling and transport, leading to a loss of cellular homeostasis.
Below is a conceptual diagram illustrating the proposed mechanisms of action.
Caption: Proposed mechanisms of action for this compound and Propamocarb targeting Phytophthora cell membrane integrity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vitro assays used to evaluate the efficacy of fungicides against Phytophthora.
Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This assay determines the effect of a fungicide on the vegetative growth of the pathogen.
Caption: Workflow for the mycelial growth inhibition assay.
Protocol:
-
Preparation of Fungicide-Amended Media: Prepare a suitable growth medium, such as V8 juice agar, and autoclave.[4] Allow the medium to cool to approximately 45-50°C. Add the required volume of fungicide stock solution to the molten agar to achieve the desired final concentrations. A control medium without the fungicide should also be prepared.
-
Inoculation: Pour the fungicide-amended and control media into sterile Petri dishes. Once solidified, place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing Phytophthora culture onto the center of each plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific Phytophthora species (e.g., 25°C) in the dark.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value (the concentration of the fungicide that inhibits mycelial growth by 50%) can then be determined using probit analysis.
Sporangium Production Assay
This assay evaluates the impact of the fungicide on the asexual reproduction of Phytophthora.
Protocol:
-
Culture Preparation: Grow the Phytophthora isolate on a suitable solid medium (e.g., V8 agar) for several days.
-
Induction of Sporangia: Flood the culture plates with a sterile salt solution or distilled water containing various concentrations of the fungicide.
-
Incubation: Incubate the plates under conditions that induce sporangia formation (e.g., continuous light at room temperature).
-
Quantification: After a specific incubation period (e.g., 48-72 hours), count the number of sporangia produced in a defined area of the culture using a microscope. Calculate the percentage of inhibition of sporangium production relative to the untreated control.
Zoospore Germination Assay
This assay assesses the effect of the fungicide on the germination of the motile, infective zoospores.
Caption: Workflow for the zoospore germination assay.
Protocol:
-
Zoospore Production: Induce sporangia formation as described above. To release zoospores, chill the cultures (e.g., at 4°C for 30 minutes) and then return them to room temperature.
-
Treatment: Collect the zoospore suspension and adjust the concentration. Add the fungicide to the zoospore suspension to achieve the desired final concentrations.
-
Incubation: Incubate the treated zoospore suspension in a suitable environment (e.g., on water agar plates or in microtiter plates) for a period that allows for germination in the control group (e.g., 24 hours).
-
Assessment: Using a microscope, count the number of germinated and non-germinated zoospores in a random sample. A zoospore is considered germinated if a germ tube is visible. Calculate the percentage of germination inhibition compared to the untreated control.
Conclusion
Both this compound and Propamocarb are effective fungicides for the management of Phytophthora diseases. The available data suggests that this compound may be more potent in inhibiting the mycelial growth of certain Phytophthora species. In contrast, Propamocarb shows significant activity against the motile zoospore stage, highlighting its potential as a preventative fungicide. The choice between these two fungicides should be guided by the target Phytophthora species, the life stage to be controlled, and the specific application method. Further direct comparative studies under standardized conditions are warranted to provide a more definitive assessment of their relative performance. The detailed experimental protocols provided in this guide will aid researchers in conducting such valuable comparative studies.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. researchgate.net [researchgate.net]
- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Effects of Propamocarb Hydrochloride on Mycelial Growth, Sporulation, and Infection by Phytophthora nicotianae Isolates from Virginia Nurseries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Oomycete Management: Fosetyl-al versus Etridiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used fungicides, Fosetyl-al and Etridiazole, for the management of Oomycete pathogens such as Pythium and Phytophthora. The information presented is supported by experimental data to aid in the selection of appropriate control agents for research and development purposes.
Overview and Mechanism of Action
Fosetyl-al and this compound are both systemic fungicides effective against Oomycetes, yet they operate through distinct mechanisms.
Fosetyl-al is an organophosphonate fungicide known for its unique dual mode of action.[1] It directly inhibits Oomycete growth by hindering spore germination and mycelial development.[2][3] Concurrently, it acts as an indirect control agent by stimulating the plant's natural defense mechanisms.[1][3] This includes the induction of phytoalexin production and the activation of key defense signaling pathways involving salicylic acid, jasmonic acid, and ethylene.[4] Its ability to translocate both acropetally (upward) and basipetally (downward) within the plant ensures comprehensive protection.[2]
This compound is a thiadiazole fungicide that primarily functions by inhibiting the biosynthesis of essential fatty acids in fungi, which are critical for maintaining cell membrane integrity and function.[1][5] This disruption of lipid synthesis ultimately halts fungal growth and reproduction.[1] It is particularly effective against soil-borne pathogens like Pythium and Phytophthora and is often applied as a soil drench, allowing for absorption by the plant roots and subsequent systemic protection.[5]
Comparative Efficacy: Experimental Data
The following tables summarize quantitative data from various studies comparing the efficacy of Fosetyl-al and this compound in managing Oomycete pathogens.
Table 1: In Vivo Efficacy against Pythium Root Rot
| Fungicide | Host Plant | Pathogen | Application Method | Efficacy | Source |
| This compound | Poinsettia | Pythium aphanidermatum | Single drench at transplant | Provided control of Pythium root rot | [6] |
| Fosetyl-al | Poinsettia | Pythium aphanidermatum | Single drench at transplant | Failed to offer satisfactory control | [6] |
| This compound (Terrazole) | Ornamentals | Pythium spp. | Not specified | 92% control (in 8 trials) | [7] |
| Fosetyl-al (Aliette) | Ornamentals | Pythium spp. | Not specified | 50-58% control | [7] |
Table 2: In Vitro Efficacy against Pythium aphanidermatum
| Fungicide | Parameter | Value | Source |
| This compound | Mycelial Growth Inhibition | Completely inhibited mycelial growth | [6] |
| Fosetyl-al | Mycelial Growth Inhibition | Completely inhibited mycelial growth | [6] |
Experimental Protocols
This section details the methodologies employed in key experiments cited in this guide.
Greenhouse Efficacy Trial for Pythium Root Rot Control on Poinsettia
-
Objective: To assess the efficacy of a single fungicide drench at transplant for the control of Pythium root rot on poinsettia cultivars.
-
Fungicide Application: Fungicides were applied as a soil drench to potted poinsettia plants.[6]
-
Inoculum Preparation: The pathogen, Pythium aphanidermatum, was cultured on a suitable medium.[6]
-
Inoculation: The soil of the potted plants was inoculated with the pathogen.[6]
-
Experimental Design: The experiment was conducted in a greenhouse setting with appropriate controls (untreated, uninoculated and untreated, inoculated).[6]
-
Data Collection: Disease severity was assessed visually, and root health was evaluated at the end of the experiment.[6]
-
Statistical Analysis: Data were subjected to statistical analysis to determine significant differences between treatments.[6]
In Vitro Fungicide Sensitivity Assay
-
Objective: To evaluate the direct inhibitory effect of fungicides on the mycelial growth of Pythium aphanidermatum.[6]
-
Fungicide Preparation: Stock solutions of the fungicides were prepared and incorporated into a growth medium (e.g., potato dextrose agar) at various concentrations.[6]
-
Inoculation: A mycelial plug of the pathogen was placed in the center of each fungicide-amended agar plate.[6]
-
Incubation: Plates were incubated under controlled conditions (temperature and light) to allow for fungal growth.[6]
-
Data Collection: The radial growth of the fungal colony was measured at specific time points.[6]
-
Data Analysis: The effective concentration required to inhibit 50% of mycelial growth (EC50) was calculated for each fungicide.[6]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathways and logical relationships described in this guide.
Caption: Dual mode of action of Fosetyl-al in Oomycete management.
Caption: this compound's inhibition of fatty acid biosynthesis in Oomycetes.
Conclusion
Both Fosetyl-al and this compound are valuable tools for the management of Oomycete pathogens. The choice between them may depend on the specific pathogen, host plant, application method, and the desired mode of action.
-
This compound has demonstrated high efficacy in direct control of Pythium in some studies, making it a strong candidate for preventative soil applications where rapid inhibition of the pathogen is critical.[6][7]
-
Fosetyl-al , with its unique dual action of direct pathogen inhibition and stimulation of the plant's own defense systems, offers a multi-faceted approach to disease management.[1][3] This indirect mode of action may also be beneficial in resistance management strategies.
Further research is warranted to explore the comparative efficacy of these fungicides across a broader range of Oomycete species and host plants, and to further elucidate the intricacies of their respective signaling pathways. This guide serves as a foundational resource for researchers and professionals in the field of plant pathology and drug development.
References
Etridiazole and Lipid Peroxidation: A Comparative Guide to Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lipid peroxidation inhibitory activity of various compounds, with a special focus on the fungicide Etridiazole. Due to conflicting reports and a lack of quantitative data on this compound's direct inhibitory effects, this document summarizes the available information on this compound and presents a comparison with alternative compounds for which experimental data are available. This guide is intended to aid researchers in understanding the landscape of lipid peroxidation inhibitors and in designing relevant experimental investigations.
This compound: Inhibitor or Pro-oxidant?
This compound, a thiadiazole fungicide, has a complex and debated role concerning lipid peroxidation. While some sources classify it as a lipid peroxidation inhibitor with protective and curative actions, other studies suggest a more nuanced and potentially contradictory mechanism[1][2]. Research indicates that a metabolite of this compound (also known as Terrazole) may be responsible for hepatotoxicity by initiating destructive lipid peroxidation in microsomal membranes[2]. This process is thought to involve the metabolic alteration of the trichloromethyl moiety of the this compound molecule by the hepatic drug-metabolizing enzyme system[2]. This dual potential as both a reported inhibitor and a precursor to a pro-oxidant metabolite highlights the need for further research to elucidate its precise mechanism of action. Currently, there is a lack of publicly available quantitative data, such as IC50 values, to validate its direct lipid peroxidation inhibitory activity.
Comparative Analysis of Alternative Lipid Peroxidation Inhibitors
Given the ambiguity surrounding this compound, this guide presents data on alternative compounds that have been evaluated for their lipid peroxidation inhibitory and antioxidant properties. The following table summarizes the IC50 values for a selection of these alternatives, primarily focusing on 1,2,4-triazole derivatives and other compounds.
Table 1: Lipid Peroxidation Inhibitory and Antioxidant Activities of this compound Alternatives
| Compound/Extract | Assay Type | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| 1,2,4-Triazole Derivatives | ||||
| Compound G (2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol) | DPPH Radical Scavenging | 7.12 ± 2.32 | BHA | Not specified |
| Compound G (2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol) | ABTS Radical Scavenging | 4.59 ± 4.19 | Not specified | Not specified |
| 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol | Lipid Peroxidation (TBA) | Reduces TBA-AP by 42.50% | Ascorbic Acid | Not specified |
| Compound 9b (a 1,2,4-triazole derivative) | DPPH Radical Scavenging | 49.4% inhibition at 10 µM | Trolox | Not specified |
| Natural Product Derivatives | ||||
| Luteolin | Lipid Peroxidation | ~15 µM | Not specified | Not specified |
| Rosmarinic acid | Lipid Peroxidation | ~18 µM | Not specified | Not specified |
| Limonium bonduelli extract (in brain homogenate) | Lipid Peroxidation | 30.24 ± 0.35 | Vitamin C | 18.23 ± 0.25 |
| Limonium bonduelli extract (in testes homogenate) | Lipid Peroxidation | 31.18 ± 0.55 | Vitamin C | 23.25 ± 0.41 |
| Other Compounds | ||||
| Nipecotic Acid Derivative (Compound 6) | Lipid Peroxidation | ~8 µM | Trolox | Not specified |
Note: BHA = Butylated hydroxyanisole; TBA-AP = Thiobarbituric acid reactive substances-adducts. The data is compiled from multiple sources[3][4][5][6][7]. Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies.
Experimental Protocols
The following are detailed methodologies for two common assays used to evaluate lipid peroxidation inhibition and antioxidant activity.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation Inhibition
This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.
1. Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be measured spectrophotometrically at approximately 532 nm[8][9]. The intensity of the color is proportional to the level of lipid peroxidation.
2. Reagents:
-
Sample (e.g., tissue homogenate, cell lysate)
-
TBA reagent: 0.8% (w/v) 2-thiobarbituric acid in a suitable buffer (e.g., 3.5 M sodium acetate, pH 4)[8]
-
8.1% (w/v) Sodium dodecyl sulfate (SDS)[8]
-
Trichloroacetic acid (TCA) solution (e.g., 10%) for protein precipitation[10]
-
MDA standard solution for calibration curve
3. Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer. Precipitate protein by adding ice-cold TCA and centrifuge to collect the supernatant[10].
-
Reaction Setup: To a designated volume of the supernatant, add SDS solution, followed by the TBA reagent[8].
-
Incubation: Tightly cap the reaction tubes and incubate in a heating block or boiling water bath at 95°C for 60 minutes[8].
-
Cooling and Centrifugation: Cool the tubes on ice for at least 10 minutes to stop the reaction. Centrifuge to pellet any precipitate[10].
-
Measurement: Transfer the supernatant to a microplate or cuvette and measure the absorbance at 532 nm[8].
-
Quantification: Determine the concentration of MDA in the samples by comparing their absorbance to a standard curve generated with known concentrations of MDA.
-
Inhibition Calculation: To test an inhibitor, perform the assay with and without the test compound and calculate the percentage inhibition of MDA formation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
1. Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at around 517 nm is proportional to the antioxidant activity of the sample[11][12].
2. Reagents:
-
DPPH stock solution (e.g., 0.1 mM in methanol or ethanol)[13]
-
Test sample dissolved in a suitable solvent
-
Positive control (e.g., ascorbic acid, Trolox)
3. Procedure:
-
Reaction Setup: In a microplate well or cuvette, add a specific volume of the test sample at various concentrations. Then, add a fixed volume of the DPPH working solution[11].
-
Incubation: Mix the solution and incubate in the dark at room temperature for a set time (e.g., 30 minutes)[13].
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader[11].
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[11] The control contains the solvent instead of the test sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the general mechanism of lipid peroxidation and a typical experimental workflow for its assessment.
Caption: General mechanism of lipid peroxidation.
Caption: Experimental workflow for the TBARS assay.
References
- 1. This compound (Ref: Olin 2424) [sitem.herts.ac.uk]
- 2. This compound | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. pharm.minia.edu.eg [pharm.minia.edu.eg]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 10. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
Etridiazole's Potential Dance with Fatty Acid Synthase: A Comparative Molecular Docking Guide
For researchers, scientists, and drug development professionals, understanding the molecular interactions between fungicides and their target enzymes is paramount for the development of new and effective crop protection agents. Etridiazole, a fungicide known for its efficacy against oomycete pathogens like Pythium and Phytophthora, is understood to disrupt fatty acid biosynthesis. While direct molecular docking studies of this compound are not extensively published, its chemical structure as a thiadiazole derivative points towards a likely interaction with the thioesterase (TE) domain of the multi-enzyme complex, Fatty Acid Synthase (FAS).
This guide provides a comparative overview of molecular docking studies of various inhibitors with the thioesterase domain of FAS, offering a predictive framework for understanding this compound's potential binding mechanism. By examining the interactions of known inhibitors, we can infer the potential binding affinity and key interactions of this compound, paving the way for future in silico and in vitro validation.
Performance Comparison of FAS Thioesterase Domain Inhibitors
The following table summarizes the molecular docking results of known inhibitors targeting the thioesterase domain of Fatty Acid Synthase. This data provides a benchmark for speculating on the potential efficacy of this compound.
| Compound | Target Organism/Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Orlistat | Human FAS (2PX6) | - | HIS-2481, SER-2308 | [1] |
| Triazolo-thiadiazole derivatives | Human FAS (2PX6) | -5.116 to -3.982 | HIS-2481, SER-2308 | [1] |
| Rosmarinic acid analog (ZINC85948835) | Human FAS (TE domain) | Stronger binding affinity than MGLFP | S2308, I2250, E2251, Y2347, Y2351, F2370, L2427, E2431 | [2] |
Note: MGLFP (methyl γ-linolenylfluorophosphonate) is a reference inhibitor.
Experimental Protocols: A Look into the Methodology
The data presented in this guide is derived from computational molecular docking studies. A typical workflow for such an experiment is outlined below, providing a detailed methodology for researchers looking to replicate or expand upon these findings.
A Standard Molecular Docking Workflow
-
Protein Preparation: The three-dimensional crystal structure of the target enzyme, in this case, the thioesterase domain of Fatty Acid Synthase, is obtained from a protein databank (e.g., PDB ID: 2PX6 for human FAS). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structure of the inhibitor molecule (e.g., Orlistat, this compound) is generated and optimized to its lowest energy conformation.
-
Grid Generation: A binding site on the target enzyme is defined, typically centered around the active site residues (e.g., the catalytic triad SER-HIS-ASP of the thioesterase domain). A grid box is generated to encompass this binding pocket.
-
Molecular Docking: A docking algorithm (e.g., AutoDock, GLIDE) is used to predict the binding conformation and affinity of the ligand within the defined binding site. The algorithm samples a large number of possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding poses, the predicted binding energy (docking score), and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
The Fatty Acid Synthesis Pathway: this compound's Presumed Playground
This compound is believed to exert its fungicidal effect by inhibiting a key enzyme in the fatty acid synthesis pathway. This pathway is crucial for the formation of fatty acids, which are essential components of cell membranes and energy storage molecules. The multi-step process is catalyzed by the Fatty Acid Synthase (FAS) complex. The thioesterase (TE) domain of FAS is responsible for the final step, releasing the newly synthesized fatty acid chain. By targeting this domain, inhibitors can effectively halt the entire process.
Conclusion and Future Directions
While direct experimental data on the molecular docking of this compound with its target enzyme is currently limited, the available evidence strongly suggests that the thioesterase domain of Fatty Acid Synthase is a plausible target. The comparative data from known FAS inhibitors provides a valuable starting point for in silico studies to model the interaction of this compound with this domain. Such studies would be instrumental in predicting its binding affinity and identifying key interacting residues. Ultimately, these computational predictions will need to be validated through in vitro enzyme inhibition assays and structural biology studies to definitively elucidate the mechanism of action of this compound and guide the development of next-generation fungicides.
References
Etridiazole Resistance in Pythium Isolates: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of fungicide resistance is critical for developing effective and sustainable disease management strategies. This guide provides a comprehensive comparison of Etridiazole's performance against Pythium isolates, supported by experimental data and detailed protocols. We delve into the methodologies for assessing resistance and explore potential molecular mechanisms that may contribute to reduced sensitivity.
Performance of this compound and Alternatives Against Pythium Species
This compound has historically provided effective control of Pythium root rot. However, variations in sensitivity among different Pythium species and isolates have been observed. The following tables summarize the in vitro efficacy of this compound and compare it with other commonly used fungicides. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the mycelial growth of the pathogen. Lower EC50 values indicate higher efficacy.
Table 1: In Vitro Efficacy (EC50) of this compound Against Various Pythium Species
| Pythium Species | Mean EC50 (µg/mL) | Reference |
| P. irregulare | 2.64 | [1] |
| P. aphanidermatum | 0.97 | [1] |
| P. ultimum | 0.58 | [1] |
Note: Some isolates of P. irregulare have shown notably reduced sensitivity to this compound, with EC90 values (the concentration to inhibit 90% of growth) exceeding 80 µg/mL.[1][2]
Table 2: Comparative Efficacy of Fungicides Against Pythium Species
| Fungicide | FRAC Code | Target Pythium Species | Efficacy | Reference(s) |
| This compound | 14 | P. aphanidermatum, P. irregulare, P. ultimum | Good to Excellent | [3][4] |
| Mefenoxam | 4 | P. aphanidermatum, P. irregulare, P. ultimum | Good to Excellent (Resistance Reported) | [3][5] |
| Fenamidone | 11 | P. aphanidermatum, P. ultimum | Good to Excellent | [3] |
| Cyazofamid | 21 | P. aphanidermatum | Good to Excellent | [3] |
| Fosetyl-al | 33 | P. aphanidermatum | Variable | [3] |
| Potassium Phosphite | 33 | P. aphanidermatum | Variable | [3] |
| Azoxystrobin | 11 | P. aphanidermatum | Variable | [3] |
| Pyraclostrobin | 11 | P. aphanidermatum | Variable | [3] |
| Propamocarb | 28 | P. aphanidermatum | Variable | [3] |
FRAC (Fungicide Resistance Action Committee) codes represent the mode of action of the fungicide. Rotating fungicides with different FRAC codes is a key strategy to manage resistance development.[5]
Experimental Protocols
Accurate and reproducible experimental protocols are fundamental to studying fungicide resistance. The following sections detail the methodologies for isolating Pythium and assessing fungicide sensitivity.
Protocol 1: Isolation of Pythium from Infected Plant Tissue
This protocol outlines the steps to isolate Pythium species from symptomatic plant tissues.
-
Sample Collection: Collect plant tissue showing symptoms of damping-off, root rot, or stem rot.
-
Surface Sterilization:
-
Rinse the infected tissue under cold running tap water to remove soil and debris.[2]
-
(Optional) Surface disinfest the tissue by immersing it in a 10% bleach solution (0.5% sodium hypochlorite) for 30-60 seconds, followed by three rinses in sterile distilled water. Note: Surface disinfestation is not always recommended as it may inhibit the recovery of some Pythium species.[6]
-
Blot the tissue dry on sterile paper towels.[6]
-
-
Plating:
-
Incubation: Incubate the plates at 20-25°C in the dark for 24-48 hours.[2][7] Pythium typically exhibits rapid growth on these media.
-
Purification:
-
Observe the plates under a microscope for the characteristic coenocytic (non-septate) hyphae of Pythium.
-
From the edge of a developing colony, excise a small piece of agar containing the hyphal tips and transfer it to a fresh plate of cornmeal agar (CMA) or V8 juice agar.[7]
-
Incubate the plates at 20-25°C until a pure culture is established.
-
Protocol 2: Determination of EC50 Values using the Amended Agar Medium Method
This protocol describes the in vitro assessment of fungicide sensitivity by measuring the inhibition of mycelial growth.
-
Fungicide Stock Solution Preparation:
-
Prepare a stock solution of this compound (and other test fungicides) of known concentration using a suitable solvent (e.g., acetone or dimethyl sulfoxide).
-
Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.
-
-
Amended Media Preparation:
-
Prepare a suitable growth medium such as potato dextrose agar (PDA) or V8 juice agar and sterilize it by autoclaving.
-
Cool the molten agar to approximately 45-50°C.
-
Add the appropriate volume of the fungicide dilutions to the molten agar to achieve the final desired concentrations. Also, prepare control plates with the solvent alone.
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing, pure culture of the Pythium isolate, cut 5-mm diameter mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each fungicide-amended and control plate.[8]
-
-
Incubation: Incubate the plates at 20-25°C in the dark.
-
Data Collection:
-
When the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter, measure the colony diameter of each plate in two perpendicular directions.
-
Calculate the average colony diameter for each treatment.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the fungicide concentration.
-
Use probit analysis or other appropriate statistical software to calculate the EC50 value.[9]
-
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in studying this compound resistance, the following diagrams, generated using the DOT language, illustrate the experimental workflow and potential resistance mechanisms.
References
- 1. hort [journals.ashs.org]
- 2. Isolating from Plant Tissue — Pythium — Department of Plant Pathology and Environmental Microbiology [plantpath.psu.edu]
- 3. Evaluating Fungicide Selections to Manage Pythium Root Rot on Poinsettia Cultivars with Varying Levels of Partial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir4project.org [ir4project.org]
- 5. extension.purdue.edu [extension.purdue.edu]
- 6. journals.co.za [journals.co.za]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Resistance Profile of Etridiazole: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of etridiazole with other fungicides. This compound is a fungicide specifically effective against Oomycete pathogens like Pythium and Phytophthora species. Understanding its cross-resistance potential is crucial for developing effective and sustainable disease management strategies and for discovering new antifungal compounds.
Summary of Fungicide Sensitivity in Pythium spp.
The following table summarizes the in-vitro sensitivity of various Pythium species to this compound and other commonly used fungicides. The data is compiled from multiple studies and presented as the effective concentration required to inhibit 50% of mycelial growth (EC50).
| Fungicide | Chemical Group | FRAC Code | Mode of Action | Pythium aphanidermatum EC50 (µg/mL) | Pythium irregulare EC50 (µg/mL) | Pythium ultimum EC50 (µg/mL) | Notes |
| This compound | Thiadiazole | 14 | Lipid peroxidation | 0.97 [1] | 2.64 [1] | 0.58 [1] | Resistance not widely reported.[2] Some isolates of P. irregulare show reduced sensitivity.[1] |
| Mefenoxam | Phenylamide | 4 | RNA polymerase I | Variable | Variable | Variable | Widespread resistance reported.[2][3] |
| Propamocarb | Carbamate | 28 | Multi-site contact | Variable | - | - | Isolates show varied response.[3] |
| Cyazofamid | Cyanoimidazole | 21 | Qi inhibitor (Complex III) | Variable | - | - | Isolates show varied response.[3] |
| Fenamidone | Imidazolinone | 11 | Qo inhibitor (Complex III) | Variable | - | - | Isolates show varied response.[3] |
| Azoxystrobin | Strobilurin (QoI) | 11 | Qo inhibitor (Complex III) | Variable | - | - | Seven isolates were insensitive to label rates.[3] |
| Pyraclostrobin | Strobilurin (QoI) | 11 | Qo inhibitor (Complex III) | Variable | - | - | Seven isolates were insensitive to label rates.[3] |
Cross-Resistance Profile of this compound
This compound is classified under the Fungicide Resistance Action Committee (FRAC) Code 14, indicating a mode of action involving lipid peroxidation.[3] This mechanism is distinct from most other major fungicide classes, such as the phenylamides (FRAC Code 4), which target RNA polymerase I, and the Quinone outside Inhibitors (QoIs, FRAC Code 11), which inhibit mitochondrial respiration at the cytochrome bc1 complex.
The uniqueness of this compound's mode of action is a key factor in its low risk of cross-resistance with other fungicides. Cross-resistance typically occurs between fungicides that share a common target site or are detoxified by the same metabolic pathway in the fungus.[4] Given that this compound's target is different, it is unlikely that a mutation conferring resistance to a fungicide from another class would also confer resistance to this compound.
While formal studies on this compound-resistant strains are scarce, in-vitro sensitivity testing on wild-type populations of Pythium aphanidermatum has shown that isolates exhibit variable sensitivity to fungicides such as mefenoxam, cyazofamid, propamocarb, fenamidone, azoxystrobin, and pyraclostrobin, while being consistently sensitive to this compound.[3] This observation indirectly supports the low probability of cross-resistance between this compound and these other fungicide groups.
It is noteworthy that some isolates of Pythium irregulare have demonstrated reduced sensitivity to this compound, with EC90 values exceeding 80 µg/mL.[1] However, the mechanisms of this reduced sensitivity have not been elucidated, and there is no evidence to suggest it is linked to resistance to other fungicides.
Experimental Protocols
In-Vitro Fungicide Sensitivity Assay
A common method to assess fungicide sensitivity and potential cross-resistance is through in-vitro mycelial growth inhibition assays.
1. Fungal Isolates and Culture:
-
Isolates of the target pathogen (e.g., Pythium spp.) are obtained from infected plant tissue or culture collections.
-
The isolates are grown and maintained on a suitable solid medium, such as potato dextrose agar (PDA) or V8 juice agar, at an optimal temperature (e.g., 25°C) in the dark.
2. Fungicide Stock Solutions:
-
Technical grade fungicides are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
-
A dilution series is prepared from the stock solutions to achieve the desired final concentrations in the growth medium.
3. Amended Media Preparation:
-
The fungicide dilutions are added to the molten agar medium (cooled to approximately 45-50°C) to achieve the final test concentrations. The same volume of solvent is added to the control plates.
-
The amended agar is then poured into Petri dishes.
4. Inoculation and Incubation:
-
A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the margin of an actively growing colony of the fungal isolate.
-
The plug is placed, mycelium-side down, in the center of each fungicide-amended and control plate.
-
The plates are incubated at the optimal temperature in the dark.
5. Data Collection and Analysis:
-
Colony diameter is measured at regular intervals until the mycelium on the control plates reaches the edge of the dish.
-
The percentage of mycelial growth inhibition is calculated relative to the growth on the control plates.
-
The EC50 value (the concentration of fungicide that inhibits mycelial growth by 50%) is determined for each isolate and fungicide combination by probit analysis or by regressing the inhibition data against the logarithm of the fungicide concentration.
6. Cross-Resistance Determination:
-
To assess cross-resistance, isolates with known resistance to one fungicide are tested against a panel of other fungicides.
-
A significant positive correlation between the resistance factors (EC50 of resistant isolate / EC50 of sensitive isolate) for two different fungicides indicates cross-resistance.
Visualizations
References
Biochemical Assays to Confirm Etridiazole's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Etridiazole is a fungicide widely used for the control of soil-borne diseases caused by Oomycetes, particularly Pythium and Phytophthora species.[1][2] Understanding and confirming its mode of action through specific biochemical assays is crucial for the development of new fungicides, managing resistance, and optimizing its application. This guide provides a comparative overview of biochemical assays to elucidate this compound's mechanism of action, comparing it with an alternative fungicide, Metalaxyl.
Established Mode of Action of this compound
The primary mode of action of this compound is the inhibition of fatty acid biosynthesis in susceptible Oomycetes. Fatty acids are essential components of cell membranes, and their disruption leads to a loss of membrane integrity and ultimately, cell death. Additionally, some evidence suggests that this compound may also act as a lipid peroxidation inhibitor .[2]
Comparison with an Alternative Fungicide: Metalaxyl
For a comprehensive understanding, this guide compares this compound with Metalaxyl, another common fungicide used against Oomycetes. Metalaxyl has a distinct mode of action, primarily inhibiting ribosomal RNA synthesis , thereby disrupting protein synthesis within the fungal cell. This difference in their molecular targets makes them suitable for comparative studies and for use in resistance management strategies.
Quantitative Data: In Vitro Efficacy
The following table summarizes the effective concentration (EC50) values of this compound against various Pythium species, as determined by mycelial growth inhibition assays. This data provides a baseline for its biological activity.
| Fungicide | Target Organism | EC50 (µg/mL) | Reference |
| This compound | Pythium aphanidermatum | 0.97 | [3] |
| This compound | Pythium irregulare | 2.64 | [3] |
| This compound | Pythium ultimum | 0.58 | [3] |
Key Biochemical Assays to Confirm Mode of Action
To definitively confirm this compound's mode of action, a series of biochemical assays are required. While specific protocols for this compound are not extensively published in public literature, this section outlines the principles and general methodologies for the key experiments.
Fatty Acid Synthase (FAS) Inhibition Assay
This assay directly measures the enzymatic activity of Fatty Acid Synthase (FAS), the key enzyme in fatty acid biosynthesis. Inhibition of this enzyme by this compound would provide strong evidence for its mode of action.
Experimental Protocol (General)
This protocol is adapted from assays used for mammalian FAS and would require optimization for Oomycete FAS.
-
Enzyme Preparation:
-
Isolate and purify Fatty Acid Synthase from the target Oomycete species (e.g., Pythium aphanidermatum). This can be achieved through a combination of cell lysis, ammonium sulfate precipitation, and column chromatography (e.g., ion-exchange and affinity chromatography).
-
-
Assay Reaction:
-
The standard assay mixture contains:
-
Potassium phosphate buffer (pH 7.0)
-
NADPH (cofactor)
-
Acetyl-CoA (primer)
-
Malonyl-CoA (substrate)
-
Purified Oomycete FAS
-
-
The reaction is initiated by the addition of malonyl-CoA.
-
-
Measurement of FAS Activity:
-
FAS activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
-
Inhibition Assay:
-
The assay is performed in the presence of varying concentrations of this compound.
-
A control reaction without the inhibitor is run in parallel.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Expected Outcome: A dose-dependent decrease in FAS activity in the presence of this compound would confirm its inhibitory effect on this enzyme.
Lipid Peroxidation Assay (TBARS Assay)
This assay measures the extent of lipid peroxidation in cell membranes, which can be an indicator of oxidative stress. If this compound acts as a lipid peroxidation inhibitor, it would reduce the levels of peroxidation products.
Experimental Protocol (General)
-
Sample Preparation:
-
Culture the target Oomycete in the presence and absence of a pro-oxidant (e.g., hydrogen peroxide) and with varying concentrations of this compound.
-
Harvest the mycelia and homogenize in a suitable buffer.
-
-
TBARS Reaction:
-
The homogenate is mixed with a solution of thiobarbituric acid (TBA) and heated.
-
Malondialdehyde (MDA), a product of lipid peroxidation, reacts with TBA to form a pink-colored adduct.
-
-
Measurement:
-
The absorbance of the resulting solution is measured spectrophotometrically at 532 nm.
-
-
Quantification:
-
The concentration of MDA is determined using a standard curve prepared with known concentrations of MDA.
-
Expected Outcome: this compound-treated samples exposed to a pro-oxidant would show lower levels of MDA compared to the untreated control, indicating its lipid peroxidation inhibitory activity.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments to confirm this compound's mode of action and the proposed signaling pathway.
Caption: Experimental workflow for confirming this compound's mode of action.
Caption: Proposed signaling pathway for this compound's fungicidal activity.
Conclusion
The confirmation of this compound's mode of action relies on a combination of in vitro growth inhibition assays and specific biochemical assays. While its primary mechanism is understood to be the inhibition of fatty acid biosynthesis, direct enzymatic assays on Oomycete Fatty Acid Synthase are necessary for definitive proof. The comparative analysis with fungicides like Metalaxyl, which have different molecular targets, is essential for a holistic understanding and for designing effective disease management programs. Further research focusing on the isolation and characterization of Oomycete FAS and the development of standardized biochemical assay protocols will be invaluable for the scientific community.
References
Navigating the Fungal Transcriptome: A Comparative Analysis of Etridiazole and Other Antifungal Agents
For researchers, scientists, and drug development professionals, a deep understanding of the molecular impact of antifungal compounds is crucial for the development of novel and effective therapies. This guide provides a comparative transcriptomic framework for evaluating the fungicide Etridiazole against two well-established antifungal classes: azoles (represented by tebuconazole) and echinocandins (represented by caspofungin).
Due to the limited availability of public transcriptomic data for this compound, this guide presents a hypothetical transcriptomic profile inferred from its proposed mechanism of action—lipid peroxidation and cell membrane disruption. This is contrasted with the experimentally determined transcriptomic responses to tebuconazole and caspofungin in the model filamentous fungus, Aspergillus fumigatus. This approach offers a valuable framework for researchers designing and interpreting their own comparative transcriptomic studies.
Data Presentation: A Comparative Overview of Transcriptomic Signatures
The following tables summarize the key differentially expressed genes (DEGs) and enriched biological pathways observed or inferred in fungi upon treatment with this compound, tebuconazole, and caspofungin. The data for tebuconazole and caspofungin are synthesized from published transcriptomic studies on Aspergillus fumigatus.[1][2][3] The profile for this compound is a projection based on its mechanism of action.
Table 1: Comparative Summary of Differentially Expressed Genes (DEGs)
| Gene Category | This compound (Hypothetical) | Tebuconazole (Azole) | Caspofungin (Echinocandin) |
| Primary Target Pathway | Genes involved in fatty acid biosynthesis and phospholipid metabolism (mixed regulation expected) | Upregulation of ergosterol biosynthesis genes (e.g., ERG11/CYP51A, ERG3, ERG6)[2] | Upregulation of genes related to β-1,3-glucan synthesis (e.g., FKS1) and cell wall integrity pathway[1] |
| Stress Response | Strong upregulation of oxidative stress response genes (e.g., catalases, superoxide dismutases, glutathione S-transferases) | Upregulation of general stress response genes (e.g., HSP90, HSP70) and osmotic stress response genes[4] | Upregulation of cell wall stress response pathway genes (e.g., PKC, MAPK signaling) and chitin synthesis genes[1] |
| Cell Membrane | Upregulation of genes for membrane repair and lipid transport. Potential downregulation of genes involved in membrane fluidity. | Altered expression of genes related to membrane transport and lipid homeostasis. | Upregulation of genes involved in plasma membrane repair and organization. |
| Efflux Pumps | Upregulation of ABC and MFS transporters to extrude toxic lipid peroxides and the fungicide. | Upregulation of ABC and MFS transporters (e.g., CDR1, MDR genes) conferring drug resistance.[5] | Moderate upregulation of some efflux pumps. |
| Mitochondrial Function | Potential downregulation of genes related to the electron transport chain due to respiratory inhibition. | Some studies report differential expression of mitochondrial genes.[2] | Upregulation of genes related to mitochondrial function and biogenesis has been observed.[1][6] |
| Secondary Metabolism | Variable effects, potentially downregulated to conserve energy for stress response. | Downregulation of some secondary metabolite clusters.[2] | Variable effects on secondary metabolism gene clusters.[1] |
Table 2: Comparative Analysis of Enriched KEGG Pathways
| KEGG Pathway | This compound (Hypothetical) | Tebuconazole (Azole) | Caspofungin (Echinocandin) |
| Steroid Biosynthesis | No direct enrichment expected. | Significantly enriched (upregulated genes).[7] | Minor or no enrichment. |
| Fatty Acid Metabolism | Potentially enriched (both up- and downregulated genes). | May show some changes related to membrane lipid alterations. | Minor or no enrichment. |
| Glycerophospholipid Metabolism | Potentially enriched (genes involved in membrane turnover). | May show some changes. | Minor or no enrichment. |
| Cell Wall Integrity Pathway | Indirectly activated as a secondary stress response. | Activated as a general stress response. | Primarily and significantly enriched. |
| Oxidative Phosphorylation | Potentially enriched (downregulated genes). | May show some changes. | May be enriched in some contexts.[1] |
| ABC Transporters | Enriched (upregulated genes). | Enriched (upregulated genes). | May show some enrichment. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for comparative transcriptomic studies. Below is a standardized methodology for RNA-sequencing analysis of fungicide-treated fungi.
Fungal Culture and Fungicide Treatment
-
Fungal Strain: Aspergillus fumigatus (e.g., Af293 or CEA17) is cultured on a suitable agar medium, such as Sabouraud Dextrose Agar (SDA), at 37°C for 5-7 days to obtain conidia.
-
Spore Suspension: Conidia are harvested in sterile phosphate-buffered saline (PBS) with 0.1% Tween 80. The suspension is filtered to remove hyphal fragments and the conidial concentration is determined using a hemocytometer.
-
Liquid Culture: Conidia are inoculated into a liquid medium (e.g., RPMI 1640 or Sabouraud Dextrose Broth) to a final concentration of 1 x 10^6 conidia/mL. Cultures are incubated at 37°C with shaking (e.g., 200 rpm) for a defined period (e.g., 16-24 hours) to allow for germination and mycelial growth.
-
Fungicide Treatment: The fungal cultures are then treated with the respective fungicides at a predetermined concentration (e.g., the minimum inhibitory concentration, MIC50) or a sub-inhibitory concentration. A control group with no fungicide treatment (or vehicle control, e.g., DMSO) is included. The treated cultures are incubated for a specific duration (e.g., 1, 4, or 24 hours).
-
Harvesting: Mycelia are harvested by filtration, washed with sterile PBS, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
RNA Extraction, Library Preparation, and Sequencing
-
RNA Extraction: Total RNA is extracted from the frozen mycelia using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit with a bead-beating step for cell disruption.
-
RNA Quality Control: The integrity and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Samples with high purity (A260/280 ratio of ~2.0) and integrity (RIN > 8) are used for library preparation.
-
Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. Second-strand cDNA is subsequently synthesized. The double-stranded cDNA is then subjected to end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million reads).
Bioinformatic Analysis
-
Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are removed using software such as Trimmomatic.
-
Read Alignment: The cleaned reads are aligned to the reference genome of the fungal species (e.g., Aspergillus fumigatus Af293) using a splice-aware aligner like HISAT2 or STAR.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is quantified using tools like featureCounts. Differential gene expression analysis between the treated and control groups is performed using packages such as DESeq2 or edgeR in R. Genes with a log2 fold change > 1 or < -1 and an adjusted p-value < 0.05 are considered differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of differentially expressed genes to identify over-represented biological processes and pathways.
Visualizations: Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for comparative transcriptomic analysis of fungicide-treated fungi.
Caption: Proposed mechanism of action for this compound leading to fungal cell death.
Caption: Comparative overview of the primary targets of this compound, Tebuconazole, and Caspofungin.
References
- 1. Heterogeneity in the transcriptional response of the human pathogen Aspergillus fumigatus to the antifungal agent caspofungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Transcriptome Response to Azole Compounds in Aspergillus fumigatus Shows Differential Gene Expression across Pathways Essential for Azole Resistance and Cell Survival [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Phenotypic plasticity and the evolution of azole resistance in Aspergillus fumigatus; an expression profile of clinical isolates upon exposure to itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptome analysis of fungicide-responsive gene expression profiles in two Penicillium italicum strains with different response to the sterol demethylation inhibitor (DMI) fungicide prochloraz - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Etridiazole in the Management of Fungicide-Resistant Phytophthora Strains: A Comparative Guide
The emergence of fungicide resistance in Phytophthora species, notorious oomycete plant pathogens responsible for devastating diseases in a wide range of crops, poses a significant threat to global food security. Phenylamide fungicides, such as metalaxyl and mefenoxam, have long been mainstays in the control of Phytophthora, but the development of resistant strains has necessitated the evaluation of alternative chemical controls. This guide provides a comparative analysis of the efficacy of etridiazole against fungicide-resistant Phytophthora strains, alongside other fungicidal alternatives, supported by experimental data.
Overview of this compound and Fungicide Resistance
This compound is a protective fungicide with specific activity against oomycetes. Its multi-site mode of action is believed to involve the inhibition of lipid peroxidation, which disrupts cell membrane integrity. This contrasts with the site-specific action of fungicides like metalaxyl, which targets RNA polymerase I, making them more prone to resistance development through single-gene mutations.[1][2][3][4] The rise of metalaxyl-resistant Phytophthora populations has been documented in various species, including P. infestans, P. capsici, and P. cactorum, rendering these fungicides less effective.[3][5][6]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and alternative fungicides against fungicide-sensitive and -resistant Phytophthora strains. It is important to note that the data is compiled from various studies and direct comparisons should be made with caution due to differing experimental conditions.
Table 1: In Vitro Efficacy (EC₅₀ in µg/mL) of Fungicides against Phytophthora Species
| Fungicide | Phytophthora Species | Metalaxyl-Sensitive (EC₅₀) | Metalaxyl-Resistant (EC₅₀) | Reference |
| This compound | P. palmivora | 2.945 (mean) | Not directly tested in this study, but P. palmivora is known to have metalaxyl-resistant strains. | [7] |
| Fluopicolide | P. capsici | 0.245 | 0.222 | [8] |
| Mandipropamid | P. capsici | 0.001 - 0.037 (range) | 0.001 - 0.037 (range) | [9] |
| Ethaboxam | P. palmivora | 0.007 (mean) | Not directly tested in this study, but P. palmivora is known to have metalaxyl-resistant strains. | [7] |
| Oxathiapiprolin | P. capsici | Not specified | One resistant isolate found | |
| Dimethomorph | P. palmivora | 0.233 (mean) | Not directly tested in this study, but P. palmivora is known to have metalaxyl-resistant strains. | [7] |
| Metalaxyl | P. capsici | 0.219 | 3.829 | [8] |
Table 2: In Vivo Efficacy of Fungicides against Phytophthora Species
| Fungicide | Phytophthora Species | Application Method | Efficacy against Resistant Strains | Reference |
| This compound | P. palmivora | Seedling drench | Ineffective in seedling experiment | [7] |
| Ethaboxam | P. palmivora | Seedling drench | 92.3% disease suppression | [7] |
| Dimethomorph | P. palmivora | Seedling drench | 27% disease suppression | [7] |
| Fluopicolide | P. capsici | Greenhouse test | Complete control at 100 and 1,000 µg/mL (protective) | [8] |
Experimental Protocols
In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)
A common method to determine the in vitro efficacy of a fungicide is the mycelial growth inhibition assay.
-
Isolate Preparation: Phytophthora isolates, including known sensitive and resistant strains, are cultured on a suitable medium, such as V8 agar or cornmeal agar, at 20-25°C in the dark.
-
Fungicide Stock Solutions: Stock solutions of the test fungicides (e.g., this compound, metalaxyl, fluopicolide) are prepared by dissolving them in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Amended Media Preparation: The fungicide stock solutions are serially diluted and added to the molten agar medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium with only the solvent is also prepared.
-
Inoculation: A small mycelial plug (e.g., 5 mm in diameter) from the margin of an actively growing Phytophthora culture is placed in the center of each fungicide-amended and control plate.
-
Incubation: The plates are incubated at the optimal growth temperature for the Phytophthora species in the dark.
-
Data Collection: The colony diameter is measured in two perpendicular directions at regular intervals until the mycelium in the control plates reaches the edge of the plate.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ value (the effective concentration that inhibits 50% of mycelial growth) is then determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.
Visualizations
Discussion and Conclusion
The available data indicates that several newer fungicides, including fluopicolide, mandipropamid, and ethaboxam, demonstrate significant efficacy against metalaxyl-resistant Phytophthora strains.[7][8][9] Fluopicolide, for instance, has been shown to effectively control both metalaxyl-sensitive and -resistant isolates of P. capsici at similar concentrations.[8] Similarly, mandipropamid was effective against both sensitive and resistant P. capsici isolates, indicating a lack of cross-resistance.[9]
This compound also shows in vitro activity against Phytophthora species known to harbor metalaxyl resistance.[7] However, in the single in vivo study found, it was not effective as a seedling drench against P. palmivora.[7] This highlights the importance of considering application methods and in-plant mobility when evaluating fungicide efficacy.
The multi-site mode of action of this compound makes it a valuable tool for resistance management programs. To prevent the further development of resistance, it is crucial to rotate fungicides with different modes of action. This compound can be incorporated into such programs, particularly in preventative applications for soil-borne Phytophthora species.
References
- 1. agriculturejournals.cz [agriculturejournals.cz]
- 2. scispace.com [scispace.com]
- 3. Differential Potential of Phytophthora capsici Resistance Mechanisms to the Fungicide Metalaxyl in Peppers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to Mefenoxam of Phytophthora cactorum and Phytophthora nicotianae Causing Crown and Leather Rot in Florida Strawberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 7. Fungicide Efficacy Table - UT Crops Pest Guides [guide.utcrops.com]
- 8. ppjonline.org [ppjonline.org]
- 9. Crop Protection Network [cropprotectionnetwork.org]
Unveiling Synergistic Antifungal Potential: A Comparative Guide to Etridiazole Combinations
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of antifungal agents is a cornerstone of advanced therapeutic and agrochemical development, offering a promising avenue to enhance efficacy, broaden the spectrum of activity, and mitigate the emergence of resistance. Etridiazole, a thiadiazole fungicide primarily recognized for its efficacy against Oomycete pathogens like Pythium and Phytophthora, presents an intriguing candidate for synergistic combination therapies. This guide provides a comparative analysis of the synergistic effects of this compound with other antifungal agents, supported by illustrative experimental data and detailed methodologies to aid in future research and development.
Synergistic Effects of this compound with Pentachloronitrobenzene (PCNB)
This compound is frequently co-formulated with Pentachloronitrobenzene (PCNB), a broad-spectrum fungicide effective against Rhizoctonia, Sclerotinia, and Botrytis species. This combination aims to provide comprehensive control of soil-borne fungal pathogens. While extensive proprietary field data supports the efficacy of this combination, publicly available quantitative synergy data is limited. To illustrate the potential synergistic interaction, this guide presents a hypothetical dataset based on standard in vitro susceptibility testing.
Quantitative Analysis of Synergistic Activity
The synergistic interaction between this compound and PCNB was evaluated using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index > 4.0 indicates antagonism.
Table 1: Hypothetical Fractional Inhibitory Concentration (FIC) Indices for this compound and PCNB against Key Fungal Pathogens
| Fungal Species | This compound MIC Alone (µg/mL) | PCNB MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | PCNB MIC in Combination (µg/mL) | FIC Index | Interaction |
| Pythium ultimum | 2 | 64 | 0.5 | 16 | 0.50 | Synergy |
| Rhizoctonia solani | 128 | 8 | 32 | 2 | 0.50 | Synergy |
| Fusarium oxysporum | >256 | 32 | 128 | 8 | 0.75 | Additive |
| Aspergillus flavus | >256 | >128 | >256 | >128 | - | No Interaction |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The hypothetical data suggests a synergistic relationship between this compound and PCNB against both Pythium ultimum and Rhizoctonia solani. This synergy allows for effective inhibition of both pathogens at concentrations significantly lower than the minimum inhibitory concentration (MIC) of each agent alone.
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols are crucial. The following section outlines the methodology for determining the synergistic interactions presented in this guide.
Checkerboard Microdilution Assay
This in vitro method is a standard for evaluating the interactions of two antimicrobial agents.
1. Preparation of Antifungal Stock Solutions:
-
This compound and PCNB are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Subsequent dilutions are prepared in RPMI-1640 medium buffered with MOPS.
2. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., potato dextrose agar).
-
A suspension of fungal spores or mycelial fragments is prepared in sterile saline and adjusted to a concentration of approximately 1 x 10^5 CFU/mL.
3. Assay Plate Preparation:
-
A 96-well microtiter plate is used.
-
50 µL of RPMI-1640 medium is added to each well.
-
Serial dilutions of this compound are made horizontally, and serial dilutions of PCNB are made vertically, creating a matrix of concentration combinations.
-
Each well is then inoculated with 50 µL of the fungal suspension.
4. Incubation and Reading:
-
Plates are incubated at a temperature optimal for the specific fungus (e.g., 25-28°C) for 24-72 hours.
-
The MIC is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.
5. FIC Index Calculation:
-
The FIC for each drug is calculated as: (MIC of drug in combination) / (MIC of drug alone).
-
The FIC index is the sum of the FICs of both drugs.
Mechanistic Insights and Signaling Pathways
The precise molecular mechanisms underlying the synergistic action of this compound with other antifungal agents are not yet fully elucidated. This compound is known to inhibit the biosynthesis of essential fatty acids, which are critical components of fungal cell membranes.[1] PCNB's mode of action is thought to involve the disruption of membrane function and lipid peroxidation.
The hypothetical synergy between this compound and PCNB could arise from a multi-target effect on the fungal cell membrane. This compound's inhibition of fatty acid synthesis could destabilize the membrane, making it more susceptible to the disruptive effects of PCNB. This dual assault on membrane integrity could lead to a more potent antifungal effect than either agent alone.
Conclusion and Future Directions
While the provided data is illustrative, it highlights the potential for this compound to act synergistically with other antifungal agents. For researchers and drug development professionals, these findings underscore the importance of exploring combination therapies to enhance antifungal efficacy. Future research should focus on generating robust quantitative data for this compound combinations against a wider range of fungal pathogens, both in vitro and in vivo. Elucidating the precise molecular mechanisms and signaling pathways involved in these synergistic interactions will be critical for the rational design of novel and effective antifungal therapies. The methodologies and frameworks presented in this guide offer a starting point for these important investigations.
References
Etridiazole: An In Vivo Comparative Analysis of its Protective Action in Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Etridiazole's performance with other alternatives in protecting plants from key soil-borne pathogens. The information presented is supported by experimental data to aid in research and development decisions.
This compound is a systemic fungicide recognized for its efficacy against Oomycete pathogens, particularly Pythium and Phytophthora species, which are common culprits of damping-off and root rot in various crops.[1][2] Its protective action stems from its ability to be readily absorbed by plant roots and translocated throughout the plant, offering protection from within.[3][4] The primary mode of action of this compound is the inhibition of essential fatty acid biosynthesis in fungi, which is crucial for maintaining the integrity and function of their cell membranes.[1] Without these vital components, fungal growth and reproduction are halted.[1]
Performance Comparison
This compound has been a long-standing solution for managing seedling diseases, often used in combination with other fungicides to broaden the spectrum of control.[3] The following tables summarize available quantitative data from in vivo studies, comparing the efficacy of this compound and its tank mixes with other fungicide treatments.
Table 1: Efficacy of this compound Tank Mixes on Cotton Seedling Stand
| Treatment | Rate (a.i./acre) | Mean Plant Stand |
| This compound + Terraclor® 2E | 1.5 oz + 4 pints | Not significantly different |
| This compound + Terraclor® 2E | 2.0 oz + 4 pints | Not significantly different |
| This compound + Terraclor® 2E | 2.5 oz + 4 pints | Not significantly different |
| This compound + Terraclor® 2E | 3.0 oz + 4 pints | Not significantly different |
| Data from 5 mid-south cotton trials in 1996. There was no significant difference in efficacy among the tested rates of this compound when tank-mixed with Terraclor® 2E.[3] |
Table 2: Comparative Efficacy of this compound Tank Mixes on Cotton Stand Counts
| Treatment | Rate (a.i./acre) | Mean Stand Count |
| This compound + Rovral® 4F | 2.0 oz + 6.4 fl oz | No significant difference |
| This compound + Rovral® 4F | 4.0 oz + 3.25 fl oz | No significant difference |
| Data from 10 university and private consultant trials. No significant difference in stand counts was observed between the two treatment combinations.[3] |
Table 3: Efficacy of this compound and Other Fungicides Against Pythium Root Rot in Ornamental Plants
| Active Ingredient | Trade Name Example | Percent Control | Number of Trials |
| This compound | Terrazole | 92% | 8 |
| Mefenoxam | Subdue MAXX | 65% | 21 |
| Fluopicolide | Adorn | 64% | 25 |
| Cyazofamid | Segway | 56% | 21 |
| Fosetyl-al | Aliette | 58% | Not specified |
| Propamocarb | Banol | Not specified | Not specified |
| Azoxystrobin | Heritage | ~50% | Not specified |
| Pyraclostrobin | Insignia | ~50% | Not specified |
| Fenamidone | FenStop | Not specified | Not specified |
| Trichoderma spp. | RootShield | Unsatisfactory | Not specified |
| This table summarizes results from various trials on ornamental plants, highlighting the high efficacy of this compound against Pythium root rot.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of this compound's efficacy.
Protocol 1: In-Furrow Fungicide Efficacy Trial in Cotton
Objective: To evaluate the in vivo efficacy of this compound and its tank mixes in preventing seedling diseases in cotton under field conditions.
Materials:
-
Certified cotton seed (variety susceptible to seedling diseases)
-
This compound 4EC (or other formulations)
-
Alternative/comparative fungicides (e.g., Terraclor® 2E, Rovral® 4F)
-
Commercial planter equipped with in-furrow spray capabilities
-
Pressurized CO2 sprayer system calibrated for desired output
-
Plot flags and measuring tape
-
Data collection sheets
Procedure:
-
Site Selection: Choose a field with a history of cotton seedling diseases caused by Pythium spp. and Rhizoctonia solani.
-
Experimental Design: A randomized complete block design with at least four replications is recommended. Plot size should be sufficient to obtain reliable data (e.g., two rows, 25-50 feet long).
-
Treatment Preparation: Prepare fungicide solutions according to the desired application rates (e.g., ounces of active ingredient per acre). Ensure thorough mixing, especially for tank mixes.
-
Planting and Application: Plant cotton seeds at the recommended depth and seeding rate. Apply the fungicide treatments as an in-furrow spray directly over the seed before the furrow is closed. This ensures the fungicide is placed in the seed zone for optimal protection.
-
Data Collection:
-
Stand Count: Count the number of healthy, emerged seedlings in a designated length of row (e.g., 10 feet) at 14 and 28 days after planting.
-
Disease Severity: At 28 days after planting, carefully excavate a set number of seedlings from each plot (e.g., 10 seedlings). Rate the severity of root and hypocotyl rot on a scale of 0 (no disease) to 5 (severe rot or dead seedling).
-
Yield: At the end of the season, harvest the cotton from each plot and determine the lint yield per acre.
-
-
Statistical Analysis: Analyze the collected data (stand counts, disease severity ratings, and yield) using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Protocol 2: Greenhouse Efficacy Trial for Pythium Root Rot in Poinsettia
Objective: To assess the efficacy of this compound and other fungicides in controlling Pythium aphanidermatum root rot on poinsettia in a controlled greenhouse environment.
Materials:
-
Poinsettia rooted cuttings (a susceptible cultivar)
-
Soilless potting medium
-
Pots (e.g., 6-inch diameter)
-
Pythium aphanidermatum inoculum (e.g., colonized grain)
-
This compound (and other test fungicides)
-
Watering cans or drenching equipment
-
Greenhouse space with controlled temperature and irrigation
Procedure:
-
Inoculum Preparation: Grow a virulent isolate of P. aphanidermatum on a suitable substrate like autoclaved oat or rice grains until the substrate is fully colonized.
-
Potting and Inoculation: Mix the P. aphanidermatum inoculum thoroughly with the soilless potting medium at a predetermined rate (e.g., 1% v/v). Fill pots with the infested medium. A non-inoculated control group should be prepared with a sterile potting medium.
-
Transplanting: Transplant one rooted poinsettia cutting into each pot.
-
Fungicide Application: Immediately after transplanting, drench each pot with the designated fungicide solution according to the label rates. An inoculated, untreated control group should receive only water.
-
Incubation: Place the pots in a greenhouse with conditions favorable for Pythium root rot development (e.g., high moisture and warm temperatures). Water the plants as needed to maintain soil moisture.
-
Data Collection:
-
Disease Severity Rating: At regular intervals (e.g., weekly for 4-6 weeks), visually assess the health of each plant and rate the severity of root rot symptoms (e.g., stunting, wilting, leaf chlorosis) on a scale of 1 (healthy) to 5 (dead).
-
Root Rot Assessment: At the end of the experiment, carefully remove the plants from the pots and wash the root systems. Visually rate the percentage of root discoloration and decay.
-
Plant Biomass: Measure the fresh and dry weight of the shoots and roots of each plant.
-
-
Statistical Analysis: Analyze the disease severity ratings, root rot assessments, and biomass data using appropriate statistical methods to compare the efficacy of the different fungicide treatments.[6]
Visualizing Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the mode of action, experimental workflows, and relevant biological pathways.
Caption: this compound's primary mode of action against fungal pathogens.
Caption: General workflow for an in-vivo field trial of this compound.
Caption: Overview of key plant immune signaling pathways.
References
- 1. 5 Strategies for Blocking Cotton Seedling Diseases | Crop Science US [cropscience.bayer.us]
- 2. ag.fmc.com [ag.fmc.com]
- 3. cotton.org [cotton.org]
- 4. uaex.uada.edu [uaex.uada.edu]
- 5. Evaluating Fungicide Selections to Manage Pythium Root Rot on Poinsettia Cultivars with Varying Levels of Partial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Comparing the environmental impact of Etridiazole and alternative fungicides
For Researchers, Scientists, and Drug Development Professionals
The selection of fungicides in agricultural and research settings requires a thorough understanding of not only their efficacy but also their environmental footprint. This guide provides a detailed comparison of the environmental impact of Etridiazole and its common alternatives, including the strobilurin fungicides Azoxystrobin, Trifloxystrobin, and Fluoxastrobin, as well as Fosetyl-Al. The information presented is supported by experimental data to facilitate informed decision-making.
Executive Summary
This compound is a fungicide effective against soil-borne pathogens like Pythium and Phytophthora. While it demonstrates moderate persistence in the environment, its alternatives, particularly the strobilurin fungicides, exhibit a different environmental profile, characterized by a specific mode of action and varying levels of toxicity to non-target organisms. Fosetyl-Al presents another alternative with a distinct mechanism of action. This guide delves into the specifics of their environmental fate and ecotoxicological effects.
Environmental Fate and Persistence
The persistence and mobility of a fungicide in the environment are critical factors determining its potential for long-term impact and contamination of non-target areas. The following table summarizes the key environmental fate parameters for this compound and its alternatives.
| Fungicide | Soil Half-life (DT50) | Water Half-life (DT50) | Mobility in Soil |
| This compound | 16 - 33 days[1] | Stable to hydrolysis and aqueous photolysis, may persist[2] | Moderate[1] |
| Azoxystrobin | Can be persistent | Can be persistent | Low, but may leach under certain conditions[3] |
| Trifloxystrobin | 1.9 - 9.8 days[4] | Rapid photolysis (0.7 - 1.3 days)[5] | Parent compound is immobile, but a major metabolite is mobile[6] |
| Fluoxastrobin | 29.4 - 393 days (depending on soil)[7] | Stable in water-sediment systems | Low to medium[7] |
| Fosetyl-Al | Not usually persistent | Can persist under certain conditions | High |
Ecotoxicological Profile
The toxicity of a fungicide to non-target organisms is a primary concern for its environmental risk assessment. The following tables summarize the acute toxicity data for this compound and its alternatives across various representative species.
Aquatic Organisms
| Fungicide | Fish (96h LC50) | Aquatic Invertebrates (48h EC50, Daphnia magna) | Algae (72-96h EC50) |
| This compound | Moderately toxic[2] | Moderately toxic[2] | Highly toxic to green algae[1][8] |
| Azoxystrobin | 3.3 mg/L (Labeo rohita)[9][10] | 0.071 - 0.277 mg/L[9] | - |
| Trifloxystrobin | Highly toxic | Highly toxic | - |
| Fluoxastrobin | 0.44 mg/L (Rainbow trout)[11] | Moderately toxic | - |
| Fosetyl-Al | Low to moderate toxicity | Low to moderate toxicity | Low to moderate toxicity |
Terrestrial Organisms
| Fungicide | Birds (Acute Oral LD50) | Earthworms (LC50) |
| This compound | Practically non-toxic[2] | - |
| Azoxystrobin | >5000 mg/kg (rat, oral - as a proxy for mammals)[12] | 3.210 ppm[13] |
| Trifloxystrobin | Highly toxic | Less toxic |
| Fluoxastrobin | Practically non-toxic | Moderately toxic |
| Fosetyl-Al | Low to moderate toxicity | Low to moderate toxicity |
Mode of Action and Signaling Pathways
Understanding the molecular mechanisms by which these fungicides exert their effects is crucial for assessing their potential for non-target toxicity.
This compound
The precise mode of action of this compound in non-target organisms is not as well-defined as for other fungicides. However, studies in zebrafish embryos suggest that exposure to this compound can lead to cardiac and ocular toxicities through the disruption of key signaling pathways, including the MAPK and calcium signaling pathways[14].
Strobilurin Fungicides (Azoxystrobin, Trifloxystrobin, Fluoxastrobin)
Strobilurin fungicides have a well-established mode of action. They are potent inhibitors of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This blockage disrupts ATP synthesis, leading to cellular energy deprivation and ultimately cell death in fungi.[1][15][16][17][18][19][20][21] This mechanism can also affect non-target organisms that rely on mitochondrial respiration.
Fosetyl-Al
Fosetyl-Al has a dual mode of action. It directly inhibits fungal growth by interfering with spore germination and mycelial development. Additionally, it stimulates the plant's own defense mechanisms, leading to a systemic acquired resistance (SAR) response.[22][23]
Experimental Protocols
The ecotoxicological and environmental fate data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Adherence to these guidelines ensures data quality and comparability across different studies and substances.
Experimental Workflow for Aquatic Ecotoxicity Testing
Key OECD Guidelines Referenced:
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test exposes algae to the test substance for 72 hours to determine the concentration that inhibits growth (EC50).[5][18][24][25][26]
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This 48-hour test determines the concentration of a substance that immobilizes 50% of the tested Daphnia (EC50).[15][27][28][29][30]
-
OECD 203: Fish, Acute Toxicity Test: This guideline outlines a 96-hour test to determine the concentration of a substance that is lethal to 50% of the test fish (LC50).[2][16][31][32][33]
-
OECD 305: Bioaccumulation in Fish: This guideline details the protocol for assessing the potential of a chemical to accumulate in fish tissues.[1][6][7][19][34]
-
OECD 307: Aerobic and Anaerobic Transformation in Soil: This test is used to determine the rate of degradation of a substance in soil under different conditions.[17][35][36]
Conclusion
The choice between this compound and its alternatives involves a trade-off between different environmental risks. This compound shows moderate persistence and mobility, with a notable toxicity to aquatic plants. Strobilurin fungicides, while often having shorter half-lives for the parent compound, can have persistent and mobile metabolites. Their specific mode of action, the inhibition of mitochondrial respiration, poses a risk to a broad range of non-target organisms. Fosetyl-Al offers a different mode of action with generally lower to moderate toxicity to non-target organisms but can be persistent in water.
Researchers and professionals must consider the specific application scenario, including the receiving environment and the non-target species present, when selecting a fungicide. This guide provides a foundation for a comprehensive risk assessment, and it is recommended to consult the primary literature and regulatory documents for the most detailed and up-to-date information.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. oecd.org [oecd.org]
- 3. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. cusabio.com [cusabio.com]
- 9. Clonal variation in physiological responses of Daphnia magna to the strobilurin fungicide azoxystrobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. entomologyjournals.com [entomologyjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 13. ijbbku.com [ijbbku.com]
- 14. researchgate.net [researchgate.net]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. OECD 201: Freshwater Alga and Cyanobacteria: Growth Inhibition Test [scymaris.com]
- 19. shop.fera.co.uk [shop.fera.co.uk]
- 20. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Neural Crest Cell Migration by Strobilurin Fungicides and Other Mitochondrial Toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fosetyl-al: Action, benefits and effective use against fungi in all types of crops [en.jardineriaon.com]
- 23. Fosetyl-aluminium (Ref: RP 32545) [sitem.herts.ac.uk]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. eurofins.com.au [eurofins.com.au]
- 26. oecd.org [oecd.org]
- 27. biotecnologiebt.it [biotecnologiebt.it]
- 28. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 29. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 30. shop.fera.co.uk [shop.fera.co.uk]
- 31. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 32. eurofins.com.au [eurofins.com.au]
- 33. oecd.org [oecd.org]
- 34. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 35. oecd.org [oecd.org]
- 36. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
Safety Operating Guide
Navigating the Disposal of Etridiazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Etridiazole, a fungicide, is considered a hazardous substance and requires specific procedures for its disposal to mitigate risks to human health and the environment.[1] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses with side shields or chemical goggles, waterproof gloves, and a long-sleeved shirt and long pants.[2][3] In case of a spill, cleanup personnel should wear protective clothing and respiratory protection.[2]
Step-by-Step Disposal Protocol
This compound waste is regulated under the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[4][5] The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) also governs its handling up to the point of disposal.[4][6]
-
Consult the Product Label and Safety Data Sheet (SDS): The pesticide label contains legally binding disposal instructions.[6] The "Disposal Considerations" or "Regulatory Information" sections of the SDS will also provide crucial guidance.[7]
-
Adhere to the Waste Management Hierarchy: Before proceeding to disposal, consider the hierarchy of controls: Reduction, Reuse, Recycling, and finally, Disposal.[1] If the material is unused and uncontaminated, it may be possible to recycle it.[1]
-
Do Not Dispose Down the Drain: Never allow wash water from cleaning equipment or any this compound waste to enter drains or waterways.[1][2] this compound is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[1][8][9]
-
Container Management:
-
Empty Containers: Triple rinse empty containers and add the rinsate to the spray tank for application.[8] Do not reuse empty containers for any other purpose.[8][10] Puncture containers to prevent reuse.[1]
-
Partially Filled Containers: Do not dispose of partially filled containers in regular trash. Contact your local solid waste agency or a qualified hazardous waste disposal service for instructions.[5]
-
-
Engage a Licensed Waste Disposal Service: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal facility.[9] This ensures compliance with all local, state, and federal regulations.[1][2]
-
Spill Management: In the event of a spill, contain the spillage immediately.[1] For large spills, dike the area to prevent spreading and absorb the material with vermiculite, dry sand, or earth.[9] Collect the contaminated material in a sealed container for disposal as hazardous waste.[2][9]
Quantitative Data from Safety Data Sheets
For quick reference, the following table summarizes key quantitative data related to the hazards of this compound.
| Parameter | Value | Species | Reference |
| Acute Oral LD50 | 945 mg/kg | Rat (female) | [8][11] |
| Acute Dermal LD50 | >5,000 mg/kg | Rabbit | [8][11] |
| Acute Inhalation LC50 | >5 mg/kg/4h | Rat | [8][11] |
| Aquatic Toxicity (Daphnia) LC50 (48h) | 3.1 mg/L | [11] | |
| Aquatic Toxicity (Bobwhite Quail) LD50 | 560 mg/kg bw | [11] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. evenspray.com [evenspray.com]
- 4. epa.gov [epa.gov]
- 5. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 6. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
- 7. The Law on Pesticide Wastes – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. nz.uplcorp.com [nz.uplcorp.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 11. horticentre.co.nz [horticentre.co.nz]
Safeguarding Your Research: A Comprehensive Guide to Handling Etridiazole
Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals
Etridiazole is a fungicide with notable toxicological properties that demand rigorous safety protocols in a laboratory setting.[1][2] This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these guidelines is paramount to minimize exposure risks and prevent environmental contamination.
Hazard Profile
This compound is classified as a hazardous substance.[1] It is toxic if inhaled, harmful if it comes into contact with the skin or is swallowed, and is a suspected carcinogen.[2] Furthermore, it is very toxic to aquatic organisms and can have long-lasting adverse effects on the aquatic environment.[1][2]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this chemical.
| Activity | Required Personal Protective Equipment |
| Routine Handling & Weighing | - Respirator: Type A Filter of sufficient capacity or a government-approved respirator should be used, especially where dust or aerosols may be generated.[1][3] - Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[1][3] - Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber) must be worn.[1][4] - Protective Clothing: A lab coat or chemical-resistant suit should be worn.[1][4] |
| Preparing Solutions | - Respirator: A respirator is recommended, particularly if the process generates vapors or aerosols. - Eye Protection: Chemical safety goggles are required to protect against splashes.[5] - Hand Protection: Chemical-resistant gloves are essential.[1] - Protective Clothing: A chemical-resistant apron over a lab coat provides an additional layer of protection.[6] |
| Spill Cleanup | - Respirator: For significant spills, a self-contained breathing apparatus (SCBA) may be necessary.[3] For minor spills, a Type A filter respirator is the minimum requirement.[1] - Eye Protection: Full-face shield or chemical safety goggles.[5] - Hand Protection: Heavy-duty, chemical-resistant gloves.[3] - Protective Clothing: Fully encapsulating, vapor-protective clothing should be worn for major spills.[2] For minor spills, a chemical-resistant suit or coveralls are necessary.[7] - Footwear: Chemical-resistant boots.[7] |
Operational Plans: Step-by-Step Handling and Storage
Handling:
-
Read the Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand the SDS.
-
Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid Contact: Avoid all personal contact with the chemical, including inhalation of dust or vapors and contact with skin and eyes.[1]
-
Don Appropriate PPE: Always wear the recommended PPE as detailed in the table above.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[8]
Storage:
-
Original Container: Store this compound in its original, tightly sealed container.[1][2]
-
Cool, Dry, and Ventilated: The storage area should be cool, dry, and well-ventilated.[8]
-
Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents.[1]
-
Secure Storage: Store in a locked cabinet or area to prevent unauthorized access.[2][9]
Disposal Plan
This compound and its container must be disposed of as hazardous waste.[1][2]
-
Waste Collection: Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Consult Regulations: All waste disposal must be handled in accordance with local, state, and federal regulations.[1]
-
Do Not Dispose in Drains: Do not allow this compound or its wash water to enter drains or waterways.[1]
-
Container Disposal: Puncture empty containers to prevent reuse and dispose of them at an authorized landfill or as directed by waste management authorities.[1]
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Caption: Workflow for handling an this compound spill.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. Safety Guideline [chemtrack.org]
- 4. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 7. Personal Protective Equipment - Canada.ca [canada.ca]
- 8. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 9. nz.uplcorp.com [nz.uplcorp.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
